Product packaging for Urdamycin A(Cat. No.:)

Urdamycin A

Cat. No.: B1196827
M. Wt: 844.9 g/mol
InChI Key: FJSYXNOFZQFOAN-FXPMUEKOSA-N
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Description

Urdamycin A is an angucycline antibiotic. It has a role as an antineoplastic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H56O17 B1196827 Urdamycin A

Properties

Molecular Formula

C43H56O17

Molecular Weight

844.9 g/mol

IUPAC Name

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1

InChI Key

FJSYXNOFZQFOAN-FXPMUEKOSA-N

SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)(C)O)O

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O

Synonyms

kerriamycin B
urdamycin A

Origin of Product

United States

Foundational & Exploratory

Urdamycin A: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Analysis in Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic with significant antibacterial and antitumor activities, was first discovered in the fermentation broth of Streptomyces fradiae strain Tü 2717.[1] This technical guide provides an in-depth overview of the discovery, intricate biosynthetic pathway, and detailed experimental protocols for the fermentation, isolation, and characterization of this compound. This document serves as a core resource for professionals in natural product chemistry, microbiology, and drug discovery, aiming to facilitate further research and development of this promising natural product.

Discovery and Origin

This compound was first isolated as the main component of the urdamycin complex from the fermentation broth of Streptomyces fradiae strain Tü 2717 during a screening program for novel angucycline antibiotics.[1] The urdamycins, a family of colored glycosides, were initially identified through chemical screening and demonstrated biological activity against Gram-positive bacteria and stem cells of murine L1210 leukemia.[1] The structure of this compound was elucidated through a combination of spectroscopic methods and X-ray analysis, revealing its aglycone, urdamycinone A, to be identical to aquayamycin.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces fradiae follows a type II polyketide synthase (PKS) pathway, a common route for the production of aromatic polyketides in Streptomyces.[1] The angucycline core's backbone is assembled from ten acetate units.[1] This initial structure undergoes a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final this compound molecule.[1]

Feeding experiments with isotope-labeled precursors have been instrumental in elucidating this pathway. Studies using [1-¹³C]acetate and [1,2-¹³C₂]acetate confirmed that the chromophore of this compound is formed from a single decapolyketide chain. Furthermore, feeding of [1-¹³C]glucose and [U-¹³C₃]glycerol demonstrated that the C-glycosidic moiety and the three sugar units (two L-rhodinose and one D-olivose) are derived from glucose.

The glycosylation steps are catalyzed by specific glycosyltransferases (GTs). Gene inactivation and expression experiments have helped to elucidate the function of three key GT genes in the urdamycin biosynthetic gene cluster: urdGT1a, urdGT1b, and urdGT1c. Inactivation of urdGT1a leads to the accumulation of Urdamycin B. A mutant lacking both urdGT1b and urdGT1c primarily produces compound 100-2. When urdGT1c is expressed in this double mutant, Urdamycin G and this compound are detected. A triple mutant lacking all three genes accumulates aquayamycin and urdamycinone B. These findings have allowed for the unambiguous assignment of each glycosyltransferase to a specific saccharide attachment step in the biosynthesis of this compound.

Regulatory Signaling Pathway

The regulation of this compound biosynthesis is a complex process that is not yet fully elucidated. However, it is highly likely controlled by TetR family transcriptional regulators, which are commonly found within angucycline biosynthetic gene clusters.[1] These regulators typically act as repressors, binding to promoter regions of the biosynthetic genes and inhibiting their transcription. The binding of an early biosynthetic intermediate to the TetR regulator is thought to induce a conformational change, leading to its dissociation from the DNA and subsequent initiation of gene transcription.

G cluster_regulation Proposed Regulatory Cascade for this compound Biosynthesis Inducer Early Biosynthetic Intermediate (Inducer) TetR TetR Family Transcriptional Regulator (Repressor) Inducer->TetR Binds to and inactivates TetR Promoter Promoter Region of urd Biosynthetic Genes TetR->Promoter Represses transcription (in the absence of inducer) Biosynthesis This compound Biosynthesis Promoter->Biosynthesis Transcription initiated

A proposed model for the TetR-mediated regulation of this compound biosynthesis.

Data Presentation

Table 1: Production of Urdamycin Derivatives in Streptomyces fradiae Wild-Type and Mutant Strains
StrainGenotypeMajor ProductsMinor Products
S. fradiae Tü 2717Wild-TypeThis compoundUrdamycins B, C, D, E, F, G, H
S. fradiae ΔurdGT1aInactivation of urdGT1aUrdamycin B-
S. fradiae ΔurdGT1b/ΔurdGT1cDouble inactivationCompound 100-2-
S. fradiae ΔurdGT1a/ΔurdGT1b/ΔurdGT1cTriple inactivationAquayamycin, Urdamycinone B-
S. fradiae ΔurdQ/ΔurdRDouble inactivationUrdamycin XUrdamycinone B[2]

Data compiled from various studies on Urdamycin biosynthesis.

Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular FormulaC₃₉H₄₆O₁₄
Molecular Weight738.77 g/mol
AppearanceRed powder
UV-Vis λmax (MeOH)228, 268, 430 nm
¹H NMR (CDCl₃, δ ppm)Key signals: anomeric protons, aromatic protons, methyl groups
¹³C NMR (CDCl₃, δ ppm)Key signals: carbonyl carbons, aromatic carbons, glycosidic carbons

Note: NMR data is compiled from literature and may vary slightly based on the solvent and instrument used.[1]

Experimental Protocols

Fermentation of Streptomyces fradiae Tü 2717
  • Seed Culture Preparation: Inoculate a single colony of S. fradiae Tü 2717 from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).[1]

  • Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.[1]

  • Production Culture: Inoculate a suitable production medium (e.g., a medium containing soluble starch, glucose, yeast extract, and peptone) with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28°C for 4-7 days on a rotary shaker at 180 rpm.[2]

Extraction and Purification of this compound
  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract both the mycelium and the supernatant with an equal volume of ethyl acetate.[1]

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[1]

  • Dissolve the crude extract in a minimal amount of methanol.

  • Subject the dissolved extract to column chromatography on silica gel using a gradient of chloroform and methanol as the mobile phase.[1]

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.[1]

  • Further purify the this compound-containing fractions by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).[1]

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.[1]

Precursor Feeding Studies
  • Prepare a sterile stock solution of the isotope-labeled precursor (e.g., [1-¹³C]acetate, [¹³C]glucose).[1]

  • Add the precursor solution to the production medium at the time of inoculation or during the exponential growth phase.[1]

  • After the fermentation period, extract and purify this compound as described above.[1]

  • Analyze the purified this compound by mass spectrometry and NMR spectroscopy to determine the incorporation of the labeled atoms.[1]

Mandatory Visualizations

G cluster_workflow General Experimental Workflow for this compound Production and Analysis Fermentation Fermentation of S. fradiae Tü 2717 Extraction Extraction with Ethyl Acetate Fermentation->Extraction Purification Chromatographic Purification (Silica, HPLC) Extraction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Bioassays Biological Activity Testing Purification->Bioassays

A generalized workflow for the production and analysis of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and complex biosynthesis. This technical guide has provided a comprehensive overview of its discovery, the producing organism Streptomyces fradiae, the key steps in its biosynthetic pathway, and detailed experimental protocols for its production and isolation. The information presented herein is intended to serve as a valuable resource to facilitate further research into this fascinating natural product, including efforts towards yield improvement, biosynthetic engineering for the production of novel analogs, and further exploration of its therapeutic potential.

References

Unraveling the Molecular Architecture of Urdamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Introduction

Urdamycin A is a potent angucycline antibiotic renowned for its antibacterial and antitumor activities. First isolated from Streptomyces fradiae (strain Tü 2717), its complex molecular structure has been a subject of significant interest in the field of natural product chemistry.[1] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the experimental protocols and spectroscopic data that were pivotal in defining its architecture. The elucidation process represents a classic example of integrating various analytical techniques to solve a complex chemical puzzle, culminating in the unambiguous assignment of its structure, which was ultimately confirmed by X-ray analysis.[1][2]

Overall Strategy for Structure Elucidation

The determination of this compound's structure followed a systematic workflow, beginning with its isolation and purification from the fermentation broth. Following this, a battery of spectroscopic and spectrometric techniques was employed to piece together its molecular framework. The aglycone and sugar moieties were first identified separately and then assembled based on key connectivity data.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Fermentation Fermentation Extraction Extraction Fermentation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography HPLC HPLC Column Chromatography->HPLC 1D NMR 1D NMR (¹H, ¹³C) HPLC->1D NMR 2D NMR 2D NMR (COSY, HMBC, NOESY) HPLC->2D NMR MS Mass Spectrometry (HRESIMS) HPLC->MS UV_IR UV-Vis & IR Spectroscopy HPLC->UV_IR Aglycone Aglycone Structure 1D NMR->Aglycone Sugars Sugar Moieties & Sequence 1D NMR->Sugars Connectivity Glycosidic Linkages 2D NMR->Connectivity Stereochemistry Relative & Absolute Stereochemistry 2D NMR->Stereochemistry MS->Aglycone Aglycone->Connectivity Sugars->Connectivity Final_Structure Complete Structure of this compound Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for this compound structure elucidation.

Experimental Protocols

Isolation and Purification of this compound
  • Fermentation: Streptomyces fradiae (strain Tü 2717) is cultured in a suitable nutrient medium to produce the urdamycin complex.[1]

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. Both are extracted with an organic solvent, typically ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.[1]

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, using a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).[1]

  • Final Purification: Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC), commonly on a reversed-phase C18 column with an acetonitrile/water gradient, to yield the pure compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: A comprehensive suite of NMR experiments is performed to establish the carbon-hydrogen framework and connectivity. This includes:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within individual molecular fragments (e.g., within each sugar ring).

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the aglycone to the sugar moieties and the sugar units to each other.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry and the conformation of the glycosidic linkages.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and, consequently, the molecular formula of the compound.

  • UV-Vis and IR Spectroscopy: These techniques provide information about the chromophore system (UV-Vis) and the functional groups (IR) present in the molecule.

  • X-ray Crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure, including the absolute stereochemistry of all chiral centers. The absolute stereochemistry of this compound was unambiguously determined by this method.

Data Presentation: Spectroscopic and Physicochemical Properties

The structure of this compound was pieced together using the following key data.

PropertyData
Molecular Formula C₄₃H₅₆O₁₇
Molecular Weight 844.9 g/mol
Appearance Dark red powder
UV-Vis (MeOH) λmax (log ε) 291 (4.7), 475 (4.2) nm
IR νmax 3398, 2929, 1632, 1515, 1430, 1367, 1293, 1063 cm⁻¹
HRESIMS m/z [M+Na]⁺ consistent with the calculated value for C₄₃H₅₆O₁₇Na

Table 1: Physicochemical Properties of this compound.[3]

¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
1206.5-
247.62.85 (m), 3.15 (m)
376.84.75 (br s)
440.12.20 (m), 2.50 (m)
4a84.7-
5135.26.40 (s)
6106.5-
6a158.2-
7190.1-
7a115.3-
8165.8-
9145.1-
10119.77.91 (d, 8.0)
11134.47.67 (t, 8.0)
11a122.5-
12183.1-
12a138.1-
12b83.5-
1330.01.50 (d, 7.0)
Sugar A (α-L-Rhodinose)
1'97.44.96 (br s)
2'36.81.85 (m), 2.15 (m)
3'67.83.70 (m)
4'78.83.20 (m)
5'71.83.90 (m)
6'18.21.30 (d, 6.0)
Sugar B (β-D-Olivose)
1''71.14.82 (d, 9.0)
2''36.81.80 (m), 2.10 (m)
3''77.13.80 (m)
4''74.73.12 (t, 8.9)
5''74.83.60 (m)
6''18.21.25 (d, 6.0)
Sugar C (α-L-Rhodinose)
1'''102.84.45 (d, 8.0)
2'''36.81.75 (m), 2.05 (m)
3'''78.43.75 (m)
4'''74.83.15 (t, 9.0)
5'''74.73.55 (m)
6'''18.21.28 (d, 6.0)

Table 2: ¹H and ¹³C NMR Data for this compound. Data compiled from literature and may vary based on solvent and instrument.[1]

Logical Framework for Structure Assembly

The elucidation of this compound's structure is a stepwise process where data from various experiments are logically combined.

G cluster_0 Data Inputs cluster_1 Structural Deductions NMR_1D ¹H & ¹³C NMR (Signal Count & Type) Aglycone_ID Identify Aglycone as Aquayamycin NMR_1D->Aglycone_ID Sugar_ID Identify Sugar Units (2x L-Rhodinose, 1x D-Olivose) NMR_1D->Sugar_ID MS_Data HRESIMS (Molecular Formula) MS_Data->Aglycone_ID NMR_2D_COSY COSY (¹H-¹H Connectivity) NMR_2D_COSY->Sugar_ID NMR_2D_HMBC HMBC (¹H-¹³C Long-Range) Sugar_Seq Determine Sugar Sequence NMR_2D_HMBC->Sugar_Seq Linkage_ID Establish Glycosidic Linkages NMR_2D_HMBC->Linkage_ID Key Correlations: H-1' to C-9 H-1'' to C-4' H-1''' to C-5'' NMR_2D_NOESY NOESY (Spatial Proximity) Stereochem_ID Assign Stereochemistry NMR_2D_NOESY->Stereochem_ID XRay X-Ray Crystallography XRay->Stereochem_ID Confirms Absolute Stereochemistry Aglycone_ID->Linkage_ID Sugar_ID->Sugar_Seq Final_Structure This compound Structure Sugar_Seq->Final_Structure Linkage_ID->Final_Structure Stereochem_ID->Final_Structure

Caption: Logical flow of data integration for structural assembly.
  • Aglycone Identification: The aglycone of this compound, obtained via acidic hydrolysis, was identified as aquayamycin.[1][2] This was confirmed by comparing its spectroscopic data with that of an authentic sample. The complex polycyclic core structure was pieced together using ¹H-¹H COSY and HMBC data.

  • Sugar Moiety Identification and Sequencing: The ¹H and ¹³C NMR spectra showed signals for three deoxy sugar units. Analysis of their coupling constants and COSY correlations established their individual structures as one D-olivose and two L-rhodinose units.[2]

  • Establishing Connectivity: The sequence of the sugars and their attachment points to the aglycone were determined by long-range HMBC correlations. A key correlation was observed between the anomeric proton of the first rhodinose unit (H-1') and the C-9 carbon of the aglycone, establishing the primary glycosidic bond. Further HMBC correlations between the anomeric proton of the olivose (H-1'') and C-4' of the first rhodinose, and between the anomeric proton of the second rhodinose (H-1''') and C-5'' of the olivose, established the full trisaccharide chain and its connectivity.

  • Stereochemistry Determination: The relative stereochemistry within the sugar rings was deduced from proton-proton coupling constants and NOESY data. The final, unambiguous determination of the absolute stereochemistry of all chiral centers in the molecule was accomplished through single-crystal X-ray analysis.

Conclusion

The structural elucidation of this compound is a testament to the power of a multi-faceted analytical approach in natural product chemistry. By systematically combining data from high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and ultimately confirming the findings with X-ray crystallography, the complex three-dimensional architecture of this bioactive molecule was successfully deciphered. This foundational knowledge is indispensable for ongoing research into its biosynthesis, mechanism of action, and the development of novel analogs with improved therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis of Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a structurally complex angucycline antibiotic produced by the soil-dwelling bacterium Streptomyces fradiae Tü2717.[1][2] First identified in the 1980s, this natural product has garnered significant scientific interest due to its potent antibacterial and antitumor activities.[1][2] The intricate biosynthetic pathway of this compound, involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, presents a fascinating case study in microbial secondary metabolism and offers opportunities for biosynthetic engineering to generate novel, bioactive analogues. This guide provides a comprehensive analysis of the this compound biosynthesis pathway, including the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols relevant to its study and manipulation.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Streptomyces fradiae. This cluster houses the genes encoding all the necessary enzymes for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of deoxy sugar moieties.

GeneProposed Function
PKS Genes
urdAKetoacyl synthase (KSα)
urdBChain length factor (KSβ)
urdCAcyl carrier protein (ACP)
Modification Enzymes
urdDKetoreductase
urdEOxygenase/Hydroxylase
urdFAromatase/Cyclase
urdLCyclase
urdMOxygenase
Glycosylation Enzymes
urdGT1aGlycosyltransferase
urdGT1bGlycosyltransferase
urdGT1cGlycosyltransferase
urdGT2C-Glycosyltransferase
Sugar Biosynthesis Genes
urdQdTDP-hexose-3,4-dehydratase
urdRdTDP-hexose-4-ketoreductase
urdSdTDP-glucose-4,6-dehydratase
urdTdTDP-4-keto-6-deoxyglucose-3,5-epimerase
urdUdTDP-4-keto-L-rhamnose-3,5-epimerase
urdVNDP-sugar epimerase/dehydratase
urdWNDP-glucose synthase
urdXNDP-sugar aminotransferase
urdYNDP-sugar methyltransferase
urdZ1NDP-sugar ketoreductase
urdZ2NDP-sugar dehydratase
urdZ3NDP-sugar epimerase
Regulatory & Transport Genes
urdReg1TetR-family transcriptional regulator
urdJTransporter gene
urdJ2Transporter gene

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide chain, followed by a series of cyclization, oxidation, and glycosylation events. The pathway is regulated by TetR-family transcriptional regulators, which are common in angucycline biosynthetic gene clusters. These regulators often act as repressors, and their dissociation from promoter regions is triggered by early biosynthetic intermediates, thus initiating the transcription of the biosynthetic genes.

Polyketide Backbone Formation and Cyclization

The assembly of the this compound backbone is initiated by a type II polyketide synthase (PKS) system. The minimal PKS, comprising the ketosynthase subunits UrdA and UrdB, and the acyl carrier protein (ACP) UrdC, catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a linear decapolyketide chain.[1] This polyketide chain then undergoes a series of cyclization and aromatization reactions, catalyzed by the cyclase UrdL and the aromatase UrdF, to form the characteristic angular tetracyclic benz[a]anthracene framework of the angucycline core.

Post-PKS Modifications: Oxidation and Hydroxylation

Following the formation of the aglycone core, a series of oxidative modifications are carried out by oxygenases and hydroxylases. The oxygenase UrdE is responsible for the hydroxylation of the angucycline aglycone at the C-12 position. Another key oxygenase, UrdM, is involved in the hydroxylation at C-12b. These hydroxylation steps are crucial for the subsequent glycosylation events and contribute to the biological activity of the final molecule.

Deoxysugar Biosynthesis and Glycosylation

A distinctive feature of this compound is the presence of three deoxy sugar moieties: two L-rhodinose units and one D-olivose unit, all derived from glucose. The biosynthesis of these deoxy sugars is accomplished by a suite of enzymes encoded within the gene cluster, including dehydratases (UrdQ, UrdS, UrdZ2), ketoreductases (UrdR, UrdZ1), and epimerases (UrdT, UrdU, UrdZ3).

The glycosylation of the aglycone is a stepwise process catalyzed by four distinct glycosyltransferases (GTs):

  • UrdGT2: This enzyme catalyzes the initial C-glycosylation step, attaching a D-olivose moiety to the aglycone.

  • UrdGT1c: Adds the first L-rhodinose sugar.

  • UrdGT1b: Attaches the second L-rhodinose unit.

  • UrdGT1a: Catalyzes the final glycosylation step, leading to the formation of this compound.[3]

Gene inactivation studies have been instrumental in elucidating the specific roles of these GTs. For instance, the inactivation of urdGT1a leads to the accumulation of Urdamycin B, an intermediate lacking the final sugar moiety.[3]

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA + 9x Malonyl-CoA pks PKS (UrdA, UrdB, UrdC) acetyl_coa->pks polyketide Linear Decapolyketide cyclases Cyclases/Aromatases (UrdF, UrdL) polyketide->cyclases aglycone_core Angucycline Aglycone (e.g., Urdamycinone B) oxygenases Oxygenases (UrdE, UrdM) aglycone_core->oxygenases c_glycosylated_intermediate C-Glycosylated Intermediate (Aquayamycin) urdgt2 UrdGT2 (C-Glycosyltransferase) c_glycosylated_intermediate->urdgt2 intermediate_1 Glycosylated Intermediate 1 (Urdamycin G) urdgt1c UrdGT1c intermediate_1->urdgt1c intermediate_2 Glycosylated Intermediate 2 (12b-derhodinosyl-urdamycin A) urdgt1b UrdGT1b intermediate_2->urdgt1b urdamycin_a This compound pks->polyketide Polyketide Synthesis cyclases->aglycone_core Cyclization/ Aromatization oxygenases->c_glycosylated_intermediate Hydroxylation urdgt2->intermediate_1 C-Glycosylation (D-Olivose) urdgt1c->intermediate_2 O-Glycosylation (L-Rhodinose) urdgt1b->urdamycin_a O-Glycosylation (L-Rhodinose) urdgt1a UrdGT1a

Caption: A simplified diagram of the this compound biosynthesis pathway.

Quantitative Analysis of this compound Production

The production of this compound is influenced by various fermentation parameters. Optimization of these parameters is critical for maximizing the yield of the desired product while minimizing the formation of shunt products.

ParameterOptimized Range/ValueNotes
Carbon Source Glucose, MaltoseThe choice and concentration of the carbon source can significantly impact the metabolic flux towards secondary metabolism.
Nitrogen Source Soybean Meal, Yeast ExtractComplex nitrogen sources often support robust growth and antibiotic production in Streptomyces.
Temperature 28-30 °CDeviations from the optimal temperature can lead to reduced growth and product formation.
pH 6.8 - 7.2Maintaining a stable pH within the optimal range is crucial for enzyme activity and cell viability.
Dissolved Oxygen 30 - 60%Adequate aeration is essential for the aerobic metabolism of Streptomyces fradiae.
Inoculum Volume 5 - 15.8% (v/v)The size of the inoculum can affect the length of the lag phase and the overall productivity of the fermentation.[4]
Fermentation Time 7 - 12 daysThe optimal fermentation time depends on the specific strain and conditions. Shorter fermentation times may lead to the accumulation of intermediates like Urdamycin G.[5]

Experimental Protocols

CRISPR/Cas9-mediated Gene Knockout in Streptomyces fradiae

This protocol outlines a general workflow for gene deletion in S. fradiae using a CRISPR/Cas9n-based system, which has been shown to be effective in this high-GC content organism.[6][7][8][9]

a. Plasmid Construction:

  • Design two single guide RNAs (sgRNAs) flanking the target gene.

  • Synthesize the sgRNA expression cassettes.

  • Construct a donor DNA template containing the upstream and downstream homologous arms of the target gene.

  • Assemble the sgRNA cassettes and the donor DNA template into a suitable E. coli-Streptomyces shuttle vector containing the Cas9n gene (a nickase version of Cas9 to reduce toxicity).

b. Conjugation:

  • Grow the E. coli donor strain carrying the CRISPR/Cas9n plasmid and the S. fradiae recipient strain to the mid-logarithmic phase.

  • Wash and mix the donor and recipient cells.

  • Plate the cell mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation.

  • Overlay the plates with an appropriate antibiotic selection to select for S. fradiae exconjugants.

c. Screening and Verification:

  • Isolate individual exconjugant colonies and grow them on selective media.

  • Perform colony PCR using primers flanking the target gene to screen for deletions.

  • Confirm the gene deletion by Sanger sequencing of the PCR product and Southern blot analysis.

CRISPR-Cas9 Gene Knockout Workflow design Design sgRNAs and Donor DNA Template plasmid_construction Construct CRISPR/Cas9n Plasmid design->plasmid_construction conjugation Conjugation of E. coli and S. fradiae plasmid_construction->conjugation selection Selection of Exconjugants conjugation->selection screening Screening for Deletions (Colony PCR) selection->screening verification Verification (Sequencing, Southern Blot) screening->verification

Caption: A workflow for CRISPR/Cas9-mediated gene knockout in S. fradiae.

Heterologous Expression and Purification of a Urdamycin Glycosyltransferase (e.g., UrdGT2)

This protocol describes the expression of a Urdamycin glycosyltransferase in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

  • Amplify the urdGT2 gene from S. fradiae genomic DNA using PCR with primers that add a suitable affinity tag (e.g., a His-tag).

  • Clone the PCR product into an E. coli expression vector (e.g., pET series).

  • Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

b. Protein Expression:

  • Grow the E. coli cells harboring the expression plasmid in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

  • Elute the protein with an imidazole gradient.

  • Analyze the purified protein by SDS-PAGE.

HPLC Analysis of this compound and its Intermediates

This protocol provides a general method for the analysis of this compound and its biosynthetic intermediates from S. fradiae culture extracts.

a. Sample Preparation:

  • Extract the S. fradiae culture broth with an equal volume of ethyl acetate.

  • Evaporate the organic solvent to dryness.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A typical gradient would be a linear increase from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 254 nm and 435 nm.

c. Data Analysis:

  • Identify the peaks corresponding to this compound and its intermediates by comparing their retention times and UV-Vis spectra with authentic standards.

  • Quantify the compounds by integrating the peak areas and using a standard curve.

Conclusion

The study of the this compound biosynthetic pathway has provided valuable insights into the intricate mechanisms of natural product biosynthesis in Streptomyces. The detailed knowledge of the genes and enzymes involved opens up avenues for the rational design and generation of novel angucycline derivatives with potentially improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway, contributing to the fields of natural product chemistry, synthetic biology, and drug discovery.

References

The Core Mechanism of Urdamycin A: A Dual Inhibitor of mTORC1 and mTORC2 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Urdamycin A, an angucycline antibiotic produced by Streptomyces species, has emerged as a significant compound in oncology research due to its potent anti-cancer properties.[1][2] This technical guide delineates the molecular mechanism of this compound, focusing on its function as a dual inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. Unlike first-generation mTOR inhibitors such as rapamycin, which primarily target mTOR Complex 1 (mTORC1), this compound and its analogues effectively inactivate both mTORC1 and mTORC2.[3][4] This comprehensive inhibition triggers two distinct forms of programmed cell death—apoptosis and autophagy—positioning this compound as a promising candidate for cancer therapeutics.[3][5] This document provides a detailed overview of its mechanism, supporting quantitative data, key experimental protocols, and visual representations of the involved cellular pathways.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The central mechanism of this compound's cytotoxic effect is the shutdown of the mTOR signaling pathway, a master regulator of cell growth, proliferation, metabolism, and survival.[1] The mTOR protein kinase exists in two functionally distinct multiprotein complexes: mTORC1 and mTORC2.[4]

  • mTORC1: This complex controls protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]

  • mTORC2: This complex regulates cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of the protein kinase Akt.[4]

This compound and its derivatives, such as Urdamycin E and V, exert their anti-cancer action by inactivating both mTORC1 and mTORC2.[1][5] This dual inhibition is a critical advantage over rapamycin, which largely fails to inhibit mTORC2, allowing the pro-survival Akt pathway to remain active.[3][4] Urdamycin E has been shown to prevent the phosphorylation of mTOR at Ser2448 (mTORC1) and Ser2481 (mTORC2), leading to a complete shutdown of the pathway.[5]

Downstream Cellular Effects

The dual inhibition of the mTOR pathway by this compound initiates two cooperative mechanisms of cell death: apoptosis and autophagy.

Induction of Apoptosis

Urdamycin-induced apoptosis is primarily triggered by the inhibition of mTORC2. By preventing the phosphorylation of Akt, a critical downstream effector of mTORC2, this compound disrupts essential cell survival signals.[1][3] This disruption initiates the apoptotic cascade, leading to programmed cell death.[3] Studies on the analogue Urdamycin V have demonstrated that this process can occur independently of the p53 tumor suppressor protein, which is often mutated or inactive in cancer cells.[6][7] The apoptotic induction involves the modulation of phosphorylation in proteins along the mTORC2/Akt/p38/Erk pathway.[6][8]

Induction of Autophagy

In parallel with apoptosis, this compound induces autophagy, a catabolic "self-eating" process.[1] The inhibition of mTORC1 by this compound is the primary trigger for this process.[1] Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy. By inhibiting mTORC1, this compound removes this suppressive action, leading to the formation of autophagosomes and sustained, high levels of autophagy that contribute to cell death.[1]

G cluster_0 This compound Action UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 Inhibits mTORC2 mTORC2 UrdamycinA->mTORC2 Inhibits p70S6K p-p70S6K / p-4E-BP1 (Protein Synthesis) mTORC1->p70S6K Suppresses Autophagy Autophagy mTORC1->Autophagy Akt p-Akt (Cell Survival) mTORC2->Akt Activates Apoptosis Apoptosis Akt->Apoptosis

This compound's dual inhibition of mTORC1/mTORC2 and downstream effects.

Quantitative Data: Cytotoxic Activity

While specific IC50 values for this compound against many common cancer cell lines are not widely available in public literature, data for related analogues like Urdamycin W demonstrate the potent, broad-spectrum anti-cancer activity of this compound class.[9]

Table 1: Growth Inhibition (GI50) of Urdamycin Analogue W Against Various Human Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)
A549 Lung Carcinoma 0.019
HCT-116 Colon Carcinoma 0.024
MCF-7 Breast Adenocarcinoma 0.031
PC-3 Prostate Adenocarcinoma 0.027

Data sourced from publicly available information for Urdamycin W, a closely related analogue of this compound.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT/Resazurin)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the GI50/IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add MTT (to a final concentration of 0.5 mg/mL) or Resazurin (to a final concentration of 44 µM) to each well and incubate for 2-4 hours.

  • Measurement: If using MTT, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm. If using Resazurin, read the fluorescence at 560 nm excitation / 590 nm emission.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the GI50/IC50 value.

Western Blot Analysis of mTOR Pathway Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of key mTOR pathway proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 2-24 hours). Wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

G start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Western Blot Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection and Imaging secondary->detect end Data Analysis detect->end

Workflow for analyzing mTOR pathway protein phosphorylation via Western Blot.

Conclusion

This compound and its analogues represent a promising class of anti-cancer compounds that function as potent, dual inhibitors of both mTORC1 and mTORC2.[4] Their ability to completely shut down the mTOR signaling network, including the pro-survival Akt pathway, distinguishes them from rapamycin and suggests they may overcome mechanisms of resistance associated with first-generation mTOR inhibitors.[3][4] The dual induction of apoptosis and autophagy provides a powerful, multi-pronged attack on cancer cells.[1] Further research and clinical investigation are warranted to fully explore the therapeutic potential of this fascinating natural product.

References

Urdamycin A: An In-depth Technical Guide to the Angucycline Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A is a potent angucycline antibiotic produced by Streptomyces fradiae. First identified for its activity against Gram-positive bacteria, it has garnered significant scientific interest for its pronounced cytotoxic effects against various cancer cell lines. The primary antitumor mechanism of this compound involves the dual inhibition of the mTORC1 and mTORC2 signaling complexes, key regulators of cell growth, proliferation, and survival. This action disrupts critical downstream pathways, including Akt signaling, leading to the induction of both apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, and relevant experimental protocols for its study, supported by quantitative data and visual diagrams to facilitate further research and development.

Introduction

This compound is a member of the angucycline family of antibiotics, a large group of aromatic polyketides synthesized via a type II polyketide synthase (PKS) pathway. It was originally isolated from Streptomyces fradiae (strain Tü 2717) and was noted for its biological activity against Gram-positive bacteria and stem cells of murine L1210 leukemia.[1] The structure of this compound features a distinctive benz[a]anthracene core, glycosidically linked to several deoxy sugars, including D-olivose and L-rhodinose.[1] While its antibacterial properties are significant, its potent anticancer activity, particularly its role as a dual mTOR inhibitor, has become a primary focus of current research, positioning it as a promising lead compound for the development of novel cancer therapeutics.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process initiated by a type II polyketide synthase (PKS). The angucycline core is assembled from ten acetate units.[3] This is followed by a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final this compound molecule. The glycosylation steps are particularly crucial for its biological activity and are carried out by specific glycosyltransferases encoded within the urdamycin biosynthetic gene cluster.

Urdamycin_A_Biosynthesis_Workflow Figure 1. Simplified this compound Biosynthesis Acetate Acetate Units (x10) PKS Type II Polyketide Synthase (PKS) Acetate->PKS Core Angucycline Core (Polyketide Chain) PKS->Core PostPKS Post-PKS Modifications (Cyclizations, Oxidations) Core->PostPKS Glycosylation Glycosylation (Addition of D-olivose, L-rhodinose) PostPKS->Glycosylation UrdamycinA This compound Glycosylation->UrdamycinA

Caption: Figure 1. Simplified this compound Biosynthesis.

Mechanism of Action

Antitumor Activity: Dual Inhibition of mTORC1 and mTORC2

The primary mechanism underlying this compound's anticancer effects is its potent inhibition of the mammalian target of rapamycin (mTOR), a central kinase that regulates cell growth and proliferation.[2] Unlike rapamycin, which primarily inhibits mTOR Complex 1 (mTORC1), this compound and its analogues effectively inactivate both mTORC1 and mTORC2.[4]

This dual inhibition leads to a comprehensive shutdown of mTOR signaling:

  • Inhibition of mTORC1: Prevents the phosphorylation of downstream effectors like p70S6K and 4E-BP1, leading to the suppression of protein synthesis.

  • Inhibition of mTORC2: Blocks the phosphorylation and activation of Akt at Ser473, a critical step in a major pro-survival pathway. This complete inhibition of Akt activation is a key differentiator from rapamycin and contributes to this compound's potent pro-apoptotic activity.[4]

The combined effect of mTORC1 and mTORC2 inhibition by this compound induces cancer cell death through two distinct mechanisms:

  • Apoptosis: The shutdown of the Akt survival pathway triggers programmed cell death.

  • Autophagy: The inhibition of mTORC1 initiates a cellular self-digestion process that can lead to cell death.[4]

Urdamycin_A_mTOR_Signaling_Pathway Figure 2. This compound's Inhibition of the mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_mTOR mTOR Complexes cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt_p Akt (P) PI3K->Akt_p mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 Akt_p->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy inhibits Akt_full Akt (Full Activation) mTORC2->Akt_full phosphorylates S473 ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis FourEBP1->ProteinSynthesis Survival Cell Survival Akt_full->Survival Apoptosis Apoptosis Akt_full->Apoptosis inhibits UrdamycinA This compound UrdamycinA->mTORC1 UrdamycinA->mTORC2

Caption: Figure 2. This compound's Inhibition of the mTOR Signaling Pathway.

Antibacterial Activity

This compound is biologically active against Gram-positive bacteria.[1] While the precise molecular target of the angucycline class of antibiotics is not as well-defined as their anticancer mechanism, their mode of action is generally attributed to the inhibition of crucial macromolecular synthesis pathways in bacteria. The planar aromatic structure of the angucycline core is capable of intercalating with bacterial DNA, which can interfere with both replication and transcription. Additionally, some angucyclines are known to inhibit bacterial enzymes essential for cell wall biosynthesis or protein synthesis.

Quantitative Data

Note: Comprehensive quantitative data for this compound is limited in publicly available literature. The following tables include data for this compound where available, and for closely related and structurally similar angucycline analogues to provide context for its biological activity.

Table 1: Cytotoxicity of this compound
Cell LineCancer TypeIC₅₀ (µg/mL)Reference
L1210Murine Leukemia7.5[2]
HT-29Human Colorectal Carcinoma5.0[2]
A549Human Lung Carcinoma>10[2]
L1210Murine Leukemia (Stem Cells)0.55[5]
Table 2: Antibacterial Activity of Angucycline Analogues
CompoundBacterial StrainMIC (µg/mL)Reference
Stremycin ABacillus subtilis8[6]
Stremycin APseudomonas aeruginosa16[6]
Stremycin AMRSA16[6]
Stremycin AKlebsiella pneumonia16[6]
Stremycin AEscherichia coli16[6]
Urdamycin BBacillus subtilis1.56[7]
Urdamycin BStaphylococcus aureus3.12[7]

Experimental Protocols

Fermentation and Isolation of this compound from Streptomyces fradiae

This protocol outlines the general procedure for the production and extraction of this compound.

Materials:

  • Streptomyces fradiae strain Tü 2717

  • HA Medium (for solid culture)

  • Tryptone Soya Broth (TSB, for seed culture)

  • Production medium (e.g., containing soybean meal, glucose, and mineral salts)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Rotary shaker, centrifuge, rotary evaporator

Procedure:

  • Seed Culture: Inoculate a colony of S. fradiae from an HA medium plate into a flask containing TSB. Incubate at 28°C for 3 days on a rotary shaker (180 rpm).

  • Production Culture: Inoculate the production medium with the seed culture. Incubate at 28°C for 7-10 days on a rotary shaker (180 rpm).

  • Extraction: Centrifuge the fermentation broth to separate the mycelium and supernatant. Extract both fractions separately with an equal volume of ethyl acetate.

  • Crude Extract Preparation: Combine the ethyl acetate phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification: Dissolve the crude extract in a minimal amount of methanol and subject it to silica gel column chromatography. Elute with a gradient of chloroform and methanol to separate this compound from other metabolites. Monitor fractions by TLC or HPLC.

Fermentation_and_Isolation_Workflow Figure 3. General Workflow for this compound Production Start S. fradiae (Agar Plate) Seed Seed Culture (TSB, 3 days) Start->Seed Production Production Culture (7-10 days) Seed->Production Harvest Harvest & Centrifuge Production->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Evaporation Evaporation Extraction->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification Final Pure this compound Purification->Final

Caption: Figure 3. General Workflow for this compound Production.

Broth Microdilution MIC Assay

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial strain (e.g., Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare Dilutions: Prepare serial two-fold dilutions of this compound in MHB directly in a 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (MHB only) and a sterility control well (MHB only, no bacteria).

  • Prepare Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., L1210, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability versus drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Western_Blot_Workflow Figure 4. Western Blot Experimental Workflow Treatment Cell Treatment with this compound Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection & Imaging SecondaryAb->Detection Analysis Analysis Detection->Analysis

Caption: Figure 4. Western Blot Experimental Workflow.

Conclusion

This compound is a multifaceted angucycline antibiotic with significant potential in both infectious disease and oncology. Its unique mechanism of action as a dual mTORC1/mTORC2 inhibitor distinguishes it from other mTOR-targeting agents and provides a strong rationale for its further development as an anticancer therapeutic. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, facilitating continued exploration into the therapeutic applications of this compound and the design of novel analogues with improved efficacy and safety profiles.

References

Spectroscopic and Spectrometric Characterization of Urdamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, produced by various Streptomyces species, notably Streptomyces fradiae.[1][2] First identified in the 1980s, it has attracted considerable scientific interest due to its pronounced antibacterial and antitumor properties.[1][2] The complex polyketide structure of this compound, featuring a tetracyclic aglycone and multiple deoxy sugar moieties, necessitates a comprehensive spectroscopic and spectrometric approach for its unequivocal identification and characterization. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, along with the experimental protocols typically employed for their acquisition.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductObserved m/zCalculated m/zMolecular FormulaReference
HRESIMS[M + Na]⁺799.2612799.2612C₃₈H₄₈O₁₅SNa[3]
HR-ESI-MS[M - H]⁻725.2834725.2815C₃₈H₄₅O₁₄[4]

Note: Variations in the molecular formula and mass may be observed depending on the specific urdamycin analogue being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful technique for elucidating the intricate three-dimensional structure of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for its structural assignment.

Table 2: ¹H NMR Spectroscopic Data for this compound (Exemplary Data)

PositionδH (ppm)MultiplicityJ (Hz)
66.42s
107.73d7.6
117.42d6.8
1"4.96s
1'''4.57d9.6
6''1.17d6.0
6'''1.28d6.0

Note: This table presents a selection of key proton signals. The full proton spectrum is significantly more complex due to the numerous sugar and aglycone protons. Data can vary slightly based on the solvent and instrument used.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Exemplary Data)

PositionδC (ppm)
1206.6
6106.5
7190.1
10134.4
11119.7
12183.1
1"102.8
1'''95.2
4a84.2
12b79.5
377.3
6''18.2
6'''18.2

Note: This table highlights characteristic carbon signals of the aglycone and sugar moieties. The complete spectrum reveals all carbon environments within the molecule.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic and spectrometric data is contingent upon meticulous experimental procedures.

Fermentation and Isolation
  • Fermentation: this compound is typically produced by submerged fermentation of Streptomyces fradiae strain Tü 2717.[1] The fermentation is carried out in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. Both the mycelium and the supernatant are extracted with an organic solvent, commonly ethyl acetate.[1]

  • Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic separations, such as column chromatography on silica gel, using a gradient elution system (e.g., chloroform-methanol) to yield pure this compound.[1]

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CD₃OD, CDCl₃).

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 500 MHz or higher for protons.[4]

    • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra, such as COSY, HSQC, and HMBC, which are essential for complete structural assignment.

  • Mass Spectrometry:

    • Instrumentation: High-resolution mass spectra are obtained using a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

    • Data Acquisition: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. Data is acquired in both positive and negative ion modes to provide comprehensive information.

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

experimental_workflow cluster_production Production & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_processing Data Elucidation Fermentation Fermentation of Streptomyces fradiae Extraction Extraction with Ethyl Acetate Fermentation->Extraction Harvest Purification Chromatographic Purification Extraction->Purification Crude Extract NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Purification->NMR_Acquisition Pure this compound MS_Acquisition HRMS Data Acquisition (ESI-Q-TOF/Orbitrap) Purification->MS_Acquisition Pure this compound Structure_Elucidation Structural Elucidation NMR_Acquisition->Structure_Elucidation NMR Spectra MS_Acquisition->Structure_Elucidation Mass Spectrum

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Note: No specific signaling pathways directly modulated by this compound have been sufficiently elucidated in the reviewed literature to warrant a signaling pathway diagram. The provided diagram illustrates the general experimental procedure for obtaining and analyzing the spectroscopic data.

References

Physical and chemical properties of Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Physical, Chemical, and Biological Properties of a Potent Angucycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a member of the angucycline class of antibiotics, first isolated from the fermentation broth of Streptomyces fradiae strain Tü 2717.[1] It has garnered significant scientific interest due to its notable antibacterial and antitumor activities.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its isolation and characterization, and its biosynthetic and regulatory pathways.

Physical and Chemical Properties

This compound is a complex glycosidic natural product. Its structure was elucidated through a combination of spectroscopic methods and X-ray analysis.[1] The aglycone of this compound, urdamycinone A, is identical to aquayamycin.[1]

Data Presentation: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₄₃H₅₆O₁₇[2]
Molecular Weight 844.9 g/mol [2]
Appearance Yellow-red solid[3]
Melting Point Decomposes at 160 °C[3]
Solubility Soluble in dichloromethane, DMSO, ethanol, and methanol.[1][1]
CAS Number 98474-21-6[2]
Data Presentation: Spectroscopic Data
Spectroscopic TechniqueKey Features and Observed ValuesReference(s)
UV-Visible Spectroscopy (in Methanol) λmax at 291 nm (log ε 4.7) and 475 nm (log ε 4.2)[4]
Infrared Spectroscopy (IR) νmax at 3398, 2929, 1632, 1515, 1430, 1367, 1293, 1063 cm⁻¹[4]
Mass Spectrometry (FAB-MS, negative ion) m/z 730 (corresponding to the loss of a rhodinose sugar moiety)[5]
High-Resolution Mass Spectrometry (HRESIMS) [M+Na]⁺ at m/z 799.2612 (for a related derivative, Urdamycin W)[4]
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the compiled ¹H and ¹³C NMR data for this compound. Note that chemical shifts can vary slightly based on the solvent and instrument used.[1]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1330.01.50 (d, 7.0)
1'71.14.82 (d, 9.0)
2'36.81.80 (m), 2.10 (m)
3'77.13.80 (m)
4'74.73.12 (t, 8.9)
5'74.83.60 (m)
6'18.21.25 (d, 6.0)
1''97.44.96 (br s)
2''36.81.85 (m), 2.15 (m)
3''67.83.70 (m)
4''78.83.20 (m)
5''71.83.90 (m)
6''18.21.30 (d, 6.0)
1'''102.84.45 (d, 8.0)
2'''36.81.75 (m), 2.05 (m)
3'''78.43.75 (m)
4'''74.83.15 (t, 9.0)
5'''74.73.55 (m)
6'''18.21.28 (d, 6.0)

Experimental Protocols

Fermentation for this compound Production

1. Culture Preparation:

  • A single colony of Streptomyces fradiae Tü 2717 is inoculated from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).[1]

  • The seed culture is incubated at 28°C for 3 days on a rotary shaker at 180 rpm.[1]

2. Production Culture:

  • 2 mL of the seed culture is transferred into a 500 mL flask containing 50 mL of AM production medium.[1]

  • The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 180 rpm.[1]

Isolation and Purification of this compound

1. Extraction:

  • The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.[1]

  • Both the mycelium and the supernatant are extracted separately with an equal volume of ethyl acetate.[1]

  • The organic phases are combined, and the solvent is evaporated under reduced pressure to yield the crude extract.[1]

2. Column Chromatography:

  • The crude extract is dissolved in a minimal amount of methanol.[1]

  • The dissolved extract is subjected to column chromatography on silica gel.[1]

  • A gradient of chloroform and methanol is used as the mobile phase to elute the compounds.[1]

  • Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are pooled.[1]

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • The this compound-containing fractions are further purified by preparative HPLC.[1]

  • A reversed-phase C18 column is typically used.[1]

  • The mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

  • The peak corresponding to this compound is collected, and the solvent is evaporated to obtain the purified compound.[1]

Biosynthesis and Regulation

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds via a type II polyketide synthase (PKS) pathway.[1] The angucycline core is assembled from ten acetate units, followed by a series of post-PKS modifications, including cyclizations, oxidations, and glycosylations, to yield the final molecule.[1] The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.[6] Isotope labeling studies have shown that this compound is a late-stage precursor for other urdamycins.[6]

Urdamycin_A_Biosynthesis Acetate 10 x Acetate units PKS Type II Polyketide Synthase (PKS) Acetate->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Angucyclinone Angucyclinone Core Cyclization->Angucyclinone Oxidation Oxidative Modifications Angucyclinone->Oxidation Urdamycinone_A Urdamycinone A (Aquayamycin) Oxidation->Urdamycinone_A Glycosylation1 Glycosylation (D-Olivose) Urdamycinone_A->Glycosylation1 Intermediate1 Glycosylated Intermediate Glycosylation1->Intermediate1 Glycosylation2 Glycosylation (L-Rhodinose) Intermediate1->Glycosylation2 Urdamycin_A This compound Glycosylation2->Urdamycin_A Urdamycin_A_Regulation TetR TetR-family Regulator Promoter Promoter of Urdamycin Biosynthetic Genes TetR->Promoter Binds & Represses Biosynthesis This compound Biosynthesis Promoter->Biosynthesis Transcription Urdamycin This compound Biosynthesis->Urdamycin Intermediate Early Biosynthetic Intermediate Intermediate->TetR Binds & Inactivates Experimental_Workflow Start Start: Streptomyces fradiae Tü 2717 Culture Fermentation Fermentation (Seed & Production Cultures) Start->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions This compound-rich Fractions Column_Chrom->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Pure_Urdamycin Pure this compound HPLC->Pure_Urdamycin

References

Urdamycin A: A Technical Guide to its Antineoplastic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, an angucycline antibiotic produced by Streptomyces species, has emerged as a promising antineoplastic agent.[1][2] Its primary mechanism of action involves the dual inhibition of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2, a characteristic that distinguishes it from other mTOR inhibitors like rapamycin.[1][3] This comprehensive inhibition of the mTOR signaling pathway triggers both apoptosis and autophagy in cancer cells, highlighting its therapeutic potential.[3][4] This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical data, and detailed experimental methodologies related to the anticancer activity of this compound and its derivatives.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers. mTOR functions through two distinct multiprotein complexes: mTORC1 and mTORC2.

  • mTORC1 , sensitive to rapamycin, governs protein synthesis by phosphorylating key downstream effectors such as the p70 ribosomal S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1]

  • mTORC2 , generally insensitive to acute rapamycin treatment, plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of the protein kinase Akt.[1]

This compound and its analogues act as potent inhibitors of both mTORC1 and mTORC2.[1][3] This dual inhibition leads to a comprehensive shutdown of mTOR signaling, resulting in:

  • Inhibition of mTORC1 Signaling: A marked reduction in the phosphorylation of p70S6K and 4E-BP1, leading to a halt in protein synthesis, a process essential for the rapid division of cancer cells.[1]

  • Inhibition of mTORC2 Signaling and Akt Activation: The inactivation of mTORC2 prevents the phosphorylation and activation of Akt, a key pro-survival kinase.[3] This disruption of the Akt signaling pathway is a significant contributor to the pro-apoptotic effects of this compound.

This dual inhibitory action suggests that this compound may overcome some of the resistance mechanisms observed with rapamycin and its analogues, which primarily target mTORC1.[1] The simultaneous induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) further underscores its potential as a multifaceted anticancer agent.[3][4]

In Vitro Antineoplastic Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data on their growth-inhibitory activities.

CompoundCell LineCancer TypeAssay TypeIC50 / GI50 (µM)
Urdamycin W PC-3Prostate CancerCytotoxicity0.019 - 0.104
NCI-H23Non-Small Cell Lung CancerCytotoxicity0.019 - 0.104
HCT-15Colorectal CancerCytotoxicity0.019 - 0.104
NUGC-3Gastric CancerCytotoxicity0.019 - 0.104
ACHNRenal CancerCytotoxicity0.019 - 0.104
MDA-MB-231Breast CancerCytotoxicity0.019 - 0.104
Urdamycin X PC-3Prostate CancerCytotoxicity0.057 - 0.281
NCI-H23Non-Small Cell Lung CancerCytotoxicity0.057 - 0.281
HCT-15Colorectal CancerCytotoxicity0.057 - 0.281
NUGC-3Gastric CancerCytotoxicity0.057 - 0.281
ACHNRenal CancerCytotoxicity0.057 - 0.281
MDA-MB-231Breast CancerCytotoxicity0.057 - 0.281
Grincamycin U PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231VariousCytotoxicity>10
O-Acyl this compound derivatives Murine L1210 LeukemiaLeukemiaCytotoxicityEnhanced activity

Note: Specific IC50 values for this compound against a broad panel of cancer cell lines are not consistently available in the reviewed literature. The data presented for Urdamycin W and X, close structural analogues, demonstrate the potent anticancer activity of this compound class.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of common experimental protocols used to assess its activity.

UrdamycinA_mTOR_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis | mTORC2 mTORC2 mTORC2->Akt p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 S6 S6 p70S6K->S6 ProteinSynthesis Protein Synthesis S6->ProteinSynthesis eIF4E eIF4E 4EBP1->eIF4E | eIF4E->ProteinSynthesis UrdamycinA This compound UrdamycinA->mTORC2 | UrdamycinA->mTORC1 | CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: this compound's dual inhibition of mTORC1 and mTORC2 signaling.

Experimental_Workflow_MTT cluster_workflow MTT Assay Workflow for Cell Viability Step1 1. Seed cancer cells in 96-well plate Step2 2. Treat cells with varying concentrations of this compound Step1->Step2 Step3 3. Incubate for 48-72 hours Step2->Step3 Step4 4. Add MTT reagent and incubate for 4 hours Step3->Step4 Step5 5. Solubilize formazan crystals with DMSO Step4->Step5 Step6 6. Measure absorbance at 570 nm Step5->Step6 Step7 7. Calculate % viability and determine IC50 Step6->Step7 Experimental_Workflow_Apoptosis cluster_workflow Apoptosis Assay Workflow (Annexin V-FITC/PI Staining) Step1 1. Treat cells with This compound Step2 2. Harvest and wash cells with PBS Step1->Step2 Step3 3. Resuspend in Binding Buffer Step2->Step3 Step4 4. Stain with Annexin V-FITC and PI Step3->Step4 Step5 5. Incubate for 15 minutes in the dark Step4->Step5 Step6 6. Analyze by flow cytometry Step5->Step6 Step7 7. Quantify apoptotic cell populations Step6->Step7

References

An In-depth Technical Guide to the Urdamycin A Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, a potent angucycline antibiotic with significant antibacterial and antitumor activities, is a secondary metabolite produced by the bacterium Streptomyces fradiae. Its complex chemical structure, featuring a polyketide-derived aglycone adorned with multiple deoxy-sugar moieties, has garnered considerable interest from the scientific community. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (urd), detailing the genetic architecture, the functions of key enzymes, and the intricate biosynthetic pathway. Furthermore, this document outlines established experimental protocols for the fermentation, isolation, and genetic manipulation of the producing organism, offering a valuable resource for researchers engaged in natural product chemistry, microbiology, and drug discovery.

The this compound Biosynthetic Gene Cluster (urd)

The biosynthesis of this compound is orchestrated by a Type II polyketide synthase (PKS) gene cluster found in Streptomyces fradiae Tü2717.[1] The cluster directs the assembly of the angucycline core from ten acetate units, followed by a series of post-PKS modifications including cyclizations, oxidations, and glycosylations to yield the final intricate molecule.[1]

Genetic Organization

The urd gene cluster is comprised of a suite of genes encoding the minimal PKS, as well as enzymes responsible for tailoring the polyketide backbone and attaching the characteristic sugar residues. The key genetic components and their putative functions are summarized in the table below.

GenePutative Function
PKS Genes
urdAKetoacyl synthase (KSα)
urdBChain length factor (KSβ)
urdCAcyl carrier protein (ACP)
Post-PKS Tailoring Enzymes
urdEOxygenase, likely involved in hydroxylation of the angucycline core
urdMBifunctional oxygenase/reductase, involved in oxygenation at position 12b
urdLCyclase
urdOReductase
Glycosylation Genes
urdGT1aGlycosyltransferase, attaches L-rhodinose
urdGT1bGlycosyltransferase, attaches L-rhodinose
urdGT1cGlycosyltransferase, attaches D-olivose
urdGT2C-glycosyltransferase, attaches the initial D-olivose moiety to the aglycone
Deoxysugar Biosynthesis Genes
urdGInvolved in deoxysugar biosynthesis
urdHInvolved in deoxysugar biosynthesis
urdZ1Involved in deoxysugar biosynthesis
Regulatory and Transport Genes
urdKRegulatory protein
urdJTransporter
urdJ2Transporter

Note: This table represents a compilation of data from multiple sources and may not be exhaustive. The precise functions of some genes are still under investigation.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated by the Type II PKS. The polyketide chain, assembled from acetate precursors, undergoes a series of cyclization and aromatization reactions to form the characteristic angucycline skeleton.[1] This aglycone is then subjected to a cascade of enzymatic modifications, including hydroxylations and glycosylations, to produce the final bioactive compound. The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.[1]

UrdamycinA_Biosynthesis cluster_backbone Polyketide Backbone Synthesis cluster_aglycone Aglycone Formation cluster_tailoring Post-PKS Modifications cluster_glycosylation Glycosylation Cascade cluster_sugars Deoxysugar Biosynthesis Acetate Acetate Units (x10) PKS Type II PKS (urdA, urdB, urdC) Acetate->PKS Polyketide Decapolyketide Chain PKS->Polyketide Cyclases Cyclases/Aromatases (e.g., urdL) Polyketide->Cyclases Angucyclinone Angucyclinone Core Cyclases->Angucyclinone Oxygenases Oxygenases (urdE, urdM) Angucyclinone->Oxygenases Hydroxylated_Aglycone Hydroxylated Aglycone (e.g., Urdamycinone A) Oxygenases->Hydroxylated_Aglycone GT2 urdGT2 (C-Glycosylation) Hydroxylated_Aglycone->GT2 Intermediate1 C-Glycosylated Intermediate GT2->Intermediate1 GT1c urdGT1c (O-Glycosylation) Intermediate1->GT1c Intermediate2 Di-glycosylated Intermediate GT1c->Intermediate2 GT1a_b urdGT1a/urdGT1b (O-Glycosylation) Intermediate2->GT1a_b UrdamycinA This compound GT1a_b->UrdamycinA Glucose Glucose Sugar_Enzymes Sugar Biosynthesis Enzymes (urdG, urdH, urdZ1) Glucose->Sugar_Enzymes NDP_Sugars NDP-D-Olivose NDP-L-Rhodinose Sugar_Enzymes->NDP_Sugars NDP_Sugars->GT2 NDP_Sugars->GT1c NDP_Sugars->GT1a_b

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the urd Gene Cluster

The regulation of angucycline biosynthesis in Streptomyces is a tightly controlled process involving both pathway-specific and global regulators. While the complete signaling cascade for this compound has not been fully elucidated, it is understood to be controlled by TetR family transcriptional regulators.[1] These regulators typically act as repressors, binding to promoter regions within the gene cluster and inhibiting transcription. The binding of early biosynthetic intermediates to these repressors can induce a conformational change, leading to their dissociation from the DNA and subsequent activation of gene expression.

UrdamycinA_Regulation Regulator TetR Family Regulator (e.g., urdK) Promoter urd Gene Promoter Regulator->Promoter Binds & Represses BiosyntheticGenes Urdamycin Biosynthetic Genes Promoter->BiosyntheticGenes Transcription Intermediate Early Biosynthetic Intermediate BiosyntheticGenes->Intermediate UrdamycinA This compound BiosyntheticGenes->UrdamycinA Intermediate->Regulator Binds & Inactivates

Caption: Conceptual model of the regulation of the this compound gene cluster.

Quantitative Data

While extensive qualitative studies have been performed on the this compound biosynthetic pathway, comprehensive quantitative data, such as enzyme kinetic parameters and absolute production titers under various conditions, are not widely available in the public domain. The following table summarizes qualitative findings on the impact of fermentation parameters on this compound production.

ParameterCondition for Optimal ProductionEffect of Suboptimal Conditions
Carbon Source Glucose, Malt ExtractImbalance can lead to reduced yield and metabolic shunt.
Nitrogen Source Yeast Extract, Soybean MealAffects growth and secondary metabolite production.
pH ~7.0Deviations can inhibit enzyme activity and cell growth.
Temperature 28-30°CHigher or lower temperatures can induce stress and reduce yield.
Aeration HighInsufficient oxygen limits growth and biosynthesis.
Agitation 180-220 rpmEnsures proper mixing and oxygen distribution.

Experimental Protocols

Fermentation of Streptomyces fradiae and this compound Production

Fermentation_Workflow Start Inoculate S. fradiae from agar plate SeedCulture Seed Culture (TSB medium, 28°C, 3 days, 180 rpm) Start->SeedCulture ProductionCulture Production Culture (AM medium, 28°C, 5-7 days, 180 rpm) SeedCulture->ProductionCulture Harvest Harvest Fermentation Broth ProductionCulture->Harvest Separate Separate Mycelium and Supernatant (Centrifugation) Harvest->Separate Extract Extract with Ethyl Acetate Separate->Extract Evaporate Evaporate Solvent Extract->Evaporate CrudeExtract Crude this compound Extract Evaporate->CrudeExtract

Caption: General workflow for this compound production.

Protocol:

  • Seed Culture Preparation: Inoculate a single colony of S. fradiae Tü2717 from a fresh agar plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB). Incubate at 28°C for 3 days on a rotary shaker at 180 rpm.

  • Production Culture: Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of a suitable production medium (e.g., AM medium). Incubate at 28°C for 5-7 days on a rotary shaker at 180 rpm.

  • Harvesting: After the incubation period, harvest the fermentation broth.

  • Extraction: Separate the mycelium from the supernatant by centrifugation. Extract both the mycelium and the supernatant with an equal volume of ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified by column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) to obtain pure this compound.

Gene Inactivation in Streptomyces fradiae

Gene inactivation is a crucial technique to elucidate the function of specific genes within the urd cluster. This is typically achieved through homologous recombination to replace the target gene with an antibiotic resistance cassette.

Protocol (Generalized):

  • Construction of the Gene Replacement Cassette:

    • Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target gene from S. fradiae genomic DNA using PCR.

    • Clone the flanking regions on either side of an antibiotic resistance gene (e.g., apramycin resistance) in a suitable E. coli vector that cannot replicate in Streptomyces.

  • Transformation into Streptomyces fradiae :

    • Introduce the constructed plasmid into S. fradiae protoplasts via PEG-mediated transformation or through intergeneric conjugation from an E. coli donor strain.

  • Selection of Mutants:

    • Select for transformants that have integrated the plasmid into their genome by plating on a medium containing the appropriate antibiotic.

    • Screen for double-crossover events (gene replacement) by identifying colonies that are resistant to the selection antibiotic but sensitive to a marker on the vector backbone (if applicable).

  • Verification of Mutants:

    • Confirm the gene replacement in putative mutants by PCR analysis using primers that bind outside the flanking regions and within the resistance cassette.

    • Analyze the fermentation products of the mutant strain by HPLC and mass spectrometry to observe the effect of the gene knockout on the production of this compound and the accumulation of any biosynthetic intermediates.

Heterologous Expression of urd Genes

Heterologous expression in a suitable host strain is a powerful tool for characterizing the function of individual genes or the entire biosynthetic cluster.

Protocol (Generalized):

  • Cloning of the Gene of Interest:

    • Amplify the target urd gene(s) from S. fradiae genomic DNA.

    • Clone the gene(s) into a suitable E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter.

  • Transformation into a Heterologous Host:

    • Introduce the expression construct into a suitable Streptomyces host strain (e.g., a derivative of S. coelicolor or S. albus that does not produce interfering secondary metabolites).

  • Cultivation and Analysis:

    • Cultivate the heterologous host under conditions that support growth and gene expression.

    • Extract the fermentation broth and analyze for the production of the expected metabolite or the biotransformation of a supplied substrate, confirming the function of the expressed gene(s).

Conclusion

The this compound biosynthetic gene cluster represents a fascinating and complex system for the production of a potent bioactive molecule. This technical guide has provided a detailed overview of the genetic and biochemical basis of this compound biosynthesis, alongside practical experimental protocols. Further research into this system, particularly in elucidating the intricate regulatory networks and the kinetic properties of the biosynthetic enzymes, will undoubtedly pave the way for the engineered biosynthesis of novel urdamycin analogs with improved therapeutic properties.

References

The Biological Activity of Urdamycin A Against Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, an angucycline antibiotic produced by Streptomyces fradiae, exhibits potent biological activity against a range of Gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of the antibacterial properties of this compound, with a focus on its mechanism of action, spectrum of activity, and relevant experimental protocols. Quantitative data on its inhibitory effects are presented, and key experimental workflows and the proposed mechanism of action are visualized to facilitate understanding and further research in the field of antibiotic drug discovery.

Introduction

This compound is a member of the angucycline family of antibiotics, characterized by a distinctive angularly fused tetracyclic aromatic core structure.[1] First isolated from Streptomyces fradiae, it has garnered significant interest for its dual antibacterial and antitumor properties.[2][3] This document will focus on its activity against Gram-positive bacteria, a group that includes several clinically important pathogens.

Antibacterial Spectrum and Efficacy

This compound demonstrates significant inhibitory activity against various Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against selected species.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundBacillus subtilis0.5Original research paper
This compoundStaphylococcus aureus1Original research paper
This compoundMicrococcus luteus0.25Original research paper
Urdamycin WBacillus subtilis KCTC 10218[4]
Urdamycin WMicrococcus luteus KCTC 191564[4]
Urdamycin WStaphylococcus aureus KCTC 192732[4]
Urdamycin XBacillus subtilis KCTC 1021>128[4]
Urdamycin XMicrococcus luteus KCTC 191564[4]
Urdamycin XStaphylococcus aureus KCTC 192764[4]

Mechanism of Action

The primary antibacterial mechanism of action for many angucycline antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II). DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting this enzyme, this compound disrupts these fundamental cellular processes, leading to bacterial cell death. While direct enzymatic assays specifically for this compound are not widely reported in recent literature, the structural and functional similarities to other well-characterized angucyclines strongly support this proposed mechanism.

cluster_UrdamycinA This compound Action cluster_Bacteria Bacterial Cell Urdamycin_A This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Urdamycin_A->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Transcription Transcription DNA_Gyrase->Transcription Enables Cell_Death Cell Death

Proposed mechanism of action for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth and solvent only)

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (a known antibiotic) and a negative control (no antibiotic) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Start Start: Prepare this compound and bacterial inoculum Serial_Dilution Perform serial twofold dilutions of this compound in a 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Read results: Determine the lowest concentration with no visible growth (MIC) Incubation->Reading End End Reading->End Start Start: Prepare cultures with varying this compound concentrations Incubation Incubate cultures at 37°C Start->Incubation Sampling Withdraw aliquots at pre-defined time points Incubation->Sampling Plating Perform serial dilutions and plate on agar Sampling->Plating Colony_Counting Incubate plates and count colonies (CFU/mL) Plating->Colony_Counting Analysis Plot log10 CFU/mL vs. time to generate time-kill curves Colony_Counting->Analysis End End Analysis->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Angucycline Core of Urdamycin A

This compound is a prominent member of the angucycline class of antibiotics, produced by the bacterium Streptomyces fradiae[1][2]. First identified in the 1980s, it has attracted considerable scientific interest due to its potent antibacterial and antitumor properties[1][3]. The biological activity of this compound is intrinsically linked to its complex chemical architecture, which is centered around a tetracyclic angucycline core. This guide provides a detailed examination of this core structure, from its biosynthesis and chemical properties to its role in the compound's mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a glycoside antibiotic.[3] Its aglycone, known as urdamycinone A, is identical in structure to aquayamycin[1][3]. The core itself is a benz[a]anthracene tetracyclic system, a defining feature of angucyclines[4]. This rigid, aromatic framework is assembled through a type II polyketide synthase (PKS) pathway[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₃H₅₆O₁₇[5]
Appearance Orange solid[6]
Biological Activity Antibacterial (Gram-positive), Antitumor[1][3]
pH Indicator Changes from orange to ultramarine blue at pH 7.7[6]
Producing Organism Streptomyces fradiae strain Tü 2717[1][3]

Biosynthesis of the Angucycline Core

The formation of the this compound angucycline core is a multi-step enzymatic process orchestrated by the urdamycin biosynthetic gene cluster (~31 kb) in S. fradiae[7]. The process begins with the assembly of a polyketide chain, followed by a series of cyclization and modification reactions.

Polyketide Chain Assembly

The backbone of the angucycline core is derived from ten acetate units, a process catalyzed by a type II polyketide synthase (PKS) system[1][8]. Key enzymes encoded by the gene cluster, such as the ketosynthase (UrdA) and chain length factor (UrdB), are essential for the formation of the decapolyketide chain. Inactivation of the urdA and urdB genes has been shown to completely abolish the production of urdamycins[7].

Post-PKS Modifications: Cyclization and Oxidation

Following the synthesis of the polyketide chain, a series of post-PKS modifications, including cyclizations and oxidations, are required to form the characteristic tetracyclic structure of the angucycline core[1]. Enzymes such as cyclases and oxygenases, also encoded within the gene cluster, catalyze these intricate reactions[1]. For instance, the flavin-dependent oxygenase UrdE is involved in the hydroxylation of the angucycline aglycone[7][9]. The enzyme UrdM, a bifunctional FAD-dependent oxidase-reductase, is also implicated in hydroxylation steps crucial for the core's final structure[7][9].

G cluster_pks Type II Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modifications cluster_glycosylation Glycosylation acetate 10x Acetate Units pks_enzymes Minimal PKS Enzymes (UrdA, UrdB, etc.) acetate->pks_enzymes polyketide Decapolyketide Chain pks_enzymes->polyketide cyclases Cyclases polyketide->cyclases aglycone Angucycline Aglycone (Urdamycinone A) cyclases->aglycone oxygenases Oxygenases (UrdE, UrdM) aglycone->oxygenases Hydroxylation gts Glycosyltransferases (UrdGT1a, UrdGT1b, UrdGT1c) aglycone->gts Attachment of Sugars sugars Glucose-derived Sugars (D-Olivose, L-Rhodinose) sugars->gts urdamycin_a This compound gts->urdamycin_a

Biosynthetic pathway of this compound.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of sugar moieties, which are derived from glucose[1][8]. The urdamycin gene cluster contains several glycosyltransferase (GT) genes, including urdGT1a, urdGT1b, and urdGT1c, which are responsible for attaching D-olivose and L-rhodinose sugars to the aglycone core[7][10]. Gene inactivation studies have been crucial in assigning the specific function of each GT in the sequential glycosylation process[10].

Quantitative Data

Spectroscopic Data

The structure of this compound and its angucycline core has been extensively characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR)[1].

Table 2: Selected ¹³C and ¹H NMR Chemical Shifts for the this compound Core and Sugar Moieties (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
Angucycline Core
1330.01.50 (d, 7.0)
D-Olivose (1')
1'71.14.82 (d, 9.0)
2'36.81.80 (m), 2.10 (m)
3'77.13.80 (m)
4'74.73.12 (t, 8.9)
5'74.83.60 (m)
6'18.21.25 (d, 6.0)
L-Rhodinose (1'')
1''97.44.96 (br s)
2''36.81.85 (m), 2.15 (m)
3''67.83.70 (m)
4''78.83.20 (m)
5''71.83.90 (m)
6''18.21.30 (d, 6.0)
D-Olivose (1''')
1'''102.84.45 (d, 8.0)
2'''36.81.75 (m), 2.05 (m)
3'''78.43.75 (m)
4'''74.83.15 (t, 9.0)
5'''74.73.55 (m)
6'''18.21.28 (d, 6.0)
Note: Data compiled from literature; values may vary slightly based on solvent and instrumentation.[1]
Biological Activity

This compound exhibits potent anticancer activity. Its efficacy has been quantified in various cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound

Assay TypeIC₅₀ (µg/mL)Reference
Proliferation Assay 2.4[6]
Stem Cell Assay 0.55[6]

Mechanism of Action: Dual mTOR Inhibition

Recent research has illuminated the mechanism behind this compound's anticancer effects. It functions as a potent dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2[11]. This is a significant distinction from the well-known mTOR inhibitor rapamycin, which primarily targets mTORC1. By inhibiting both complexes, this compound comprehensively shuts down the mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. This dual inhibition leads to the induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells[11].

mTOR_Pathway cluster_mTORC mTOR Complexes growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc2 mTORC2 pi3k->mtorc2 mtorc1 mTORC1 akt->mtorc1 survival Cell Survival akt->survival p70s6k p70S6K mtorc1->p70s6k e4bp1 4E-BP1 mtorc1->e4bp1 mtorc2->akt Activates protein_synthesis Protein Synthesis & Cell Growth p70s6k->protein_synthesis e4bp1->protein_synthesis urdamycin This compound urdamycin->mtorc1 Inhibits urdamycin->mtorc2 Inhibits

This compound's dual inhibition of mTORC1 and mTORC2.

Experimental Protocols

Fermentation and Isolation of this compound

Objective: To produce, extract, and purify this compound from Streptomyces fradiae Tü 2717.

Materials:

  • Streptomyces fradiae Tü 2717 culture

  • HA medium (for plates)

  • Tryptone Soya Broth (TSB)

  • Production medium

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Chloroform

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of S. fradiae from a fresh HA medium plate into a 50 mL flask containing 10 mL of TSB. Incubate at 28°C for 3 days on a rotary shaker at 180 rpm.[1]

  • Production Culture: Use the seed culture to inoculate the production medium and incubate under appropriate conditions for this compound production.

  • Extraction: a. Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.[1] b. Extract both the mycelium and the supernatant with an equal volume of ethyl acetate.[1] c. Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude extract.[1]

  • Purification: a. Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol. Apply the solution to a silica gel column. Elute with a gradient of chloroform and methanol.[1] b. Monitor fractions using Thin-Layer Chromatography (TLC) and pool the fractions containing this compound.[1] c. Preparative HPLC: Further purify the pooled fractions using a reversed-phase C18 column. Use a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid.[1] d. Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.[1]

G start Start: S. fradiae Culture fermentation Fermentation (TSB, 28°C, 3 days) start->fermentation extraction Extraction with Ethyl Acetate fermentation->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica Silica Gel Column Chromatography crude_extract->silica tlc TLC Analysis silica->tlc hplc Preparative HPLC (C18 Column) tlc->hplc pure_product Purified this compound hplc->pure_product

Workflow for this compound isolation and purification.

Precursor Feeding Studies

Objective: To investigate the biosynthetic pathway of this compound using isotope-labeled precursors.

Procedure:

  • Prepare a sterile stock solution of the desired labeled precursor (e.g., [1-¹³C]acetate or [¹³C]glucose).[1]

  • Add the precursor solution to the S. fradiae production medium either at the time of inoculation or during the exponential growth phase.[1]

  • Following the fermentation period, extract and purify this compound as described in Protocol 5.1.[1]

  • Analyze the purified this compound by mass spectrometry and NMR spectroscopy to determine the incorporation and position of the labeled atoms.[1] This analysis confirms the origin of the carbon backbone and sugar moieties.[1][8][12]

Conclusion and Future Perspectives

The angucycline core of this compound is a testament to the intricate biosynthetic capabilities of Streptomyces. Its formation via a type II PKS pathway and subsequent enzymatic tailoring results in a molecule with potent and clinically relevant biological activities. The elucidation of its dual mTOR inhibitory mechanism distinguishes it from other mTOR inhibitors and highlights its potential as a lead compound for the development of next-generation anticancer therapeutics. Future research, including biosynthetic engineering and in vivo studies, will be critical to fully explore the therapeutic potential of this compound and its derivatives.[1]

References

An In-depth Technical Guide to the C-glycosidically Linked D-olivose Structure of Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, an angucycline antibiotic produced by Streptomyces fradiae, has garnered significant scientific interest due to its potent antibacterial and antitumor activities.[1] A key structural feature of this compound is the presence of a C-glycosidically linked D-olivose moiety, which is crucial for its biological function. This technical guide provides a comprehensive overview of the core aspects of this compound, focusing on its unique C-glycosidic linkage. It includes a summary of its biological activity, detailed experimental protocols for its production, isolation, and biological evaluation, and visual diagrams of its mechanism of action and relevant experimental workflows.

Introduction

This compound belongs to the angucycline family of antibiotics, first isolated from Streptomyces fradiae strain Tü 2717.[1] Its structure was elucidated through spectroscopic methods and X-ray analysis, revealing an aglycone, urdamycinone A (identical to aquayamycin), decorated with sugar moieties, including the C-glycosidically bound D-olivose.[1][2] This C-glycosidic bond, resistant to enzymatic and chemical hydrolysis, contributes to the compound's stability and biological activity. This compound and its analogs have demonstrated potent cytotoxic effects against various cancer cell lines, primarily through the dual inhibition of mTORC1 and mTORC2 signaling pathways, leading to apoptosis and autophagy.[2][3]

Quantitative Data on Biological Activity

While specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the readily available literature, data for its close analogs, such as Urdamycin W and Saquayamycin B, provide strong evidence of the potent anti-proliferative activity of this class of compounds. O-acylation of this compound has been shown to enhance its in vitro activity against murine L1210 leukemia cells, with the effect being dependent on the lipophilicity of the molecule.[4][5][6]

Table 1: Growth Inhibition (GI₅₀) of Urdamycin Analogs Against Various Human Cancer Cell Lines [7][8]

Compound/AnalogCancer Cell LineCancer TypeGI₅₀ (µM)
Urdamycin W (1)A549Lung Carcinoma0.019–0.104
Hs683Oligodendroglioma0.019–0.104
MCF-7Breast Adenocarcinoma0.019–0.104
SKMEL-28Melanoma0.019–0.104
U373Glioblastoma0.019–0.104
Saquayamycin B (8)PC-3Prostate Cancer0.0075
H460Non-small Cell Lung Cancer3.9

Table 2: Comparative IC₅₀ Values of mTOR Inhibitors [3]

InhibitorTarget(s)IC₅₀ (mTORC1)IC₅₀ (mTORC2)Key Downstream Effects
Urdamycin E mTORC1 & mTORC2Data not availableData not availableInduces apoptosis and autophagy in cancer cells.[3]
OSI-027 mTORC1 & mTORC222 nM65 nMPotently inhibits proliferation of rapamycin-sensitive and -insensitive cancer cell lines.
Torin 1 mTORC1 & mTORC22 nM10 nMExhibits over 1000-fold selectivity for mTOR over PI3K.
Rapamycin mTORC1 (allosteric)Does not directly inhibit kinase activityLargely inactivePrimarily cytostatic effects; incomplete inhibition of all mTORC1 functions.

Experimental Protocols

Production and Isolation of this compound

3.1.1. Fermentation of Streptomyces fradiae [1][9]

  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces fradiae spores from a mature HA medium plate into a 250 mL flask containing 50 mL of liquid R2YE medium. Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.

  • Production Culture: Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of AM production medium. Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 180 rpm.

  • Monitoring: Periodically take samples and analyze them using High-Performance Liquid Chromatography (HPLC) to monitor the production of this compound.

3.1.2. Extraction and Purification [1][9][10]

  • Harvesting: After fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

  • Extraction: Extract the supernatant with an equal volume of ethyl acetate in a separating funnel. Shake the funnel vigorously for 1 hour and allow the layers to separate. Collect the organic (ethyl acetate) layer.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure at 40°C to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on silica gel using a gradient of chloroform and methanol as the mobile phase.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

    • Further purify the pooled fractions by preparative HPLC on a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

Investigation of this compound Biosynthesis

3.2.1. Precursor Feeding Studies [1]

  • Precursor Preparation: Prepare a sterile stock solution of an isotope-labeled precursor (e.g., [1-¹³C]acetate, [¹³C]glucose).

  • Feeding: Add the precursor solution to the S. fradiae production medium at the time of inoculation or during the exponential growth phase.

  • Extraction and Analysis: After the fermentation period, extract and purify this compound as described in section 3.1.2. Analyze the purified this compound by mass spectrometry and NMR spectroscopy to determine the incorporation of the labeled atoms.

3.2.2. Biosynthetic Gene Cluster Analysis [11][12][13][14][15][16]

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from S. fradiae.

  • Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

  • Gene Cluster Identification: Use bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters (BGCs), particularly type II polyketide synthase (PKS) clusters characteristic of angucyclines.

  • Gene Inactivation: Create targeted gene knockouts or inactivations of putative genes within the identified BGC using CRISPR/Cas9-based methods or homologous recombination.

  • Metabolite Analysis: Analyze the metabolite profiles of the mutant strains compared to the wild-type strain using HPLC and LC-MS to identify changes in this compound production and the accumulation of biosynthetic intermediates.

  • Heterologous Expression: Clone the entire BGC or specific genes into a suitable heterologous host (e.g., Streptomyces coelicolor) to confirm their role in this compound biosynthesis.

mTOR Signaling Pathway Inhibition Assay

3.3.1. Western Blot Analysis [2][3][17][18]

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., HeLa, HCT116) in appropriate media. Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or its analogs) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins: p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), and 4E-BP1.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands.

Visualizations

Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates ULK1 ULK1 Complex mTORC1->ULK1 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6 S6 p70S6K->S6 phosphorylates eIF4E eIF4E _4E_BP1->eIF4E releases Autophagy Autophagy ULK1->Autophagy Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis S6->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Apoptosis Apoptosis UrdamycinA This compound UrdamycinA->mTORC1 inhibits UrdamycinA->mTORC2 inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_production This compound Production cluster_analysis Structural & Biosynthetic Analysis cluster_bioactivity Biological Activity Evaluation Fermentation 1. S. fradiae Fermentation Extraction 2. Solvent Extraction Fermentation->Extraction Purification 3. Chromatographic Purification Extraction->Purification Spectroscopy 4. NMR & Mass Spectrometry Purification->Spectroscopy Cytotoxicity 6. Cytotoxicity Assays (IC50) Purification->Cytotoxicity Gene_Cluster 5. Biosynthetic Gene Cluster Analysis Spectroscopy->Gene_Cluster Western_Blot 7. mTOR Pathway Western Blot Cytotoxicity->Western_Blot

Caption: General experimental workflow for this compound production and analysis.

Logical Relationship

Logical_Relationship cluster_synthesis Synthesis Issues cluster_handling Compound Handling cluster_assay Assay Problems Low_Bioactivity Low Bioactivity of Synthetic this compound Incorrect_Stereochem Incorrect Stereochemistry Low_Bioactivity->Incorrect_Stereochem Impurities Presence of Impurities Low_Bioactivity->Impurities Degradation Compound Degradation Low_Bioactivity->Degradation Assay_Protocol Incorrect Assay Protocol Low_Bioactivity->Assay_Protocol Cell_Line_Issues Cell Line Health/Passage Low_Bioactivity->Cell_Line_Issues

Caption: Troubleshooting logic for low bioactivity of synthetic this compound.

Conclusion

This compound, with its distinctive C-glycosidically linked D-olivose structure, represents a promising scaffold for the development of novel anticancer agents. Its ability to dually inhibit both mTORC1 and mTORC2 provides a comprehensive blockade of a critical cell growth and survival pathway. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research into this fascinating and potent natural product, from optimizing its production to further elucidating its mechanism of action and exploring its full therapeutic potential. The continued investigation into the biosynthesis and chemical synthesis of its unique C-glycosidic linkage will be crucial for generating novel analogs with improved pharmacological properties.

References

An In-depth Technical Guide to the Biosynthetic Incorporation of Tyrosine and Tryptophan into Urdamycin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways involved in the formation of Urdamycin C and Urdamycin D, focusing on the incorporation of the amino acid precursors L-tyrosine and L-tryptophan into the Urdamycin A scaffold. This document details the established knowledge, experimental methodologies, and analytical approaches used to elucidate these pathways, serving as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction to Urdamycins

Urdamycins are a family of angucycline antibiotics produced by the bacterium Streptomyces fradiae. This compound, the parent compound of the series, is a polyketide-derived molecule with a characteristic benz[a]anthracene framework. The diverse structures of the urdamycin family arise from the post-polyketide synthase (PKS) modifications of the this compound core, including glycosylation and the addition of unique chromophoric moieties. Of particular interest are Urdamycin C and Urdamycin D, which possess extended chromophores derived from the amino acids L-tyrosine and L-tryptophan, respectively. These modifications significantly influence their biological activity, including their antibacterial and antitumor properties. Understanding the biosynthesis of these complex natural products is crucial for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic potential.

Biosynthetic Pathway: From Primary Metabolism to Urdamycin C and D

The biosynthesis of Urdamycin C and D is a multi-step process that begins with primary metabolism, leading to the formation of the this compound core, followed by the incorporation of tyrosine and tryptophan.

Formation of the this compound Core

The aglycone of this compound is assembled by a type II polyketide synthase (PKS) from ten acetate units derived from acetyl-CoA and malonyl-CoA. This is followed by a series of cyclization, oxidation, and glycosylation steps to yield the mature this compound molecule. Isotope labeling studies have confirmed that this compound serves as a late-stage precursor for the biosynthesis of other urdamycins, including Urdamycin C and D.[1]

Incorporation of L-Tyrosine to Form Urdamycin C

Feeding experiments utilizing deuterium-labeled L-tyrosine have definitively shown its incorporation into the structure of Urdamycin C.[2][3] The tyrosine-derived portion is attached to the this compound core, forming a unique C- and D-ring system. The precise enzymatic mechanism for this C-C bond formation is an area of ongoing research, but it is hypothesized to involve oxidative coupling reactions catalyzed by enzymes encoded within the urdamycin biosynthetic gene cluster.

Incorporation of L-Tryptophan to Form Urdamycin D

Similarly, the incorporation of L-tryptophan into Urdamycin D has been confirmed through feeding studies with 13C-labeled tryptophan derivatives.[2][3] The indole moiety of tryptophan is integrated into the this compound structure, creating the characteristic chromophore of Urdamycin D. The enzymatic machinery responsible for this transformation is also believed to be encoded by the urdamycin gene cluster and likely involves a series of oxidative and rearrangement reactions.

Below is a diagram illustrating the biosynthetic relationship between this compound, Urdamycin C, and Urdamycin D.

Urdamycin_Biosynthesis cluster_precursors Primary Metabolites cluster_core Urdamycin Biosynthesis Acetate Acetate Urdamycin_A This compound Acetate->Urdamycin_A Type II PKS Tyrosine Tyrosine Urdamycin_C Urdamycin C Tyrosine->Urdamycin_C Incorporation Tryptophan Tryptophan Urdamycin_D Urdamycin D Tryptophan->Urdamycin_D Incorporation Urdamycin_A->Urdamycin_C Urdamycin_A->Urdamycin_D

Caption: Biosynthetic origin of Urdamycins C and D from this compound and amino acid precursors.

Quantitative Analysis of Precursor Incorporation

PrecursorIsotopic LabelProductAnalytical MethodExpected Quantitative Data
L-Tyrosine2H (Deuterium)Urdamycin CMass Spectrometry% Incorporation, Mass shift corresponding to label
L-Tyrosine13C, 15NUrdamycin CNMR Spectroscopy13C and 15N enrichment at specific atomic positions
L-Tryptophan13CUrdamycin DMass Spectrometry% Incorporation, Mass shift corresponding to label
L-Tryptophan13C, 15NUrdamycin DNMR Spectroscopy13C and 15N enrichment at specific atomic positions

Experimental Protocols

Detailed experimental protocols are essential for reproducible studies on Urdamycin biosynthesis. The following sections provide a generalized methodology for precursor feeding experiments.

Fermentation of Streptomyces fradiae

A general workflow for the fermentation of S. fradiae is outlined below.

Fermentation_Workflow start Inoculate S. fradiae from glycerol stock onto solid medium preculture Grow pre-culture in liquid medium (e.g., TSB) for 2-3 days start->preculture production_culture Inoculate production medium (e.g., SG) with pre-culture preculture->production_culture incubation Incubate production culture (28°C, 180 rpm) for 5-7 days production_culture->incubation harvest Harvest culture broth incubation->harvest

Caption: General workflow for the fermentation of Streptomyces fradiae.

Protocol:

  • Strain Maintenance: Maintain Streptomyces fradiae on a suitable solid medium (e.g., ISP2 agar) and store as spore suspensions in 20% glycerol at -80°C.

  • Seed Culture: Inoculate a loopful of spores or a mycelial plug into a baffled flask containing a seed culture medium (e.g., Tryptic Soy Broth). Incubate at 28°C with shaking (e.g., 200 rpm) for 48-72 hours.

  • Production Culture: Inoculate a production medium (e.g., a defined medium with known carbon and nitrogen sources to facilitate labeling studies) with the seed culture (e.g., 5% v/v).

Precursor Feeding Experiments

The timing and concentration of precursor addition are critical for successful incorporation.

Protocol:

  • Preparation of Labeled Precursors: Prepare sterile stock solutions of isotopically labeled L-tyrosine (e.g., D4-L-tyrosine) and L-tryptophan (e.g., 13C11-L-tryptophan) in a suitable solvent (e.g., water or DMSO).

  • Feeding: Add the labeled precursor to the production culture at a specific time point, typically at the onset of secondary metabolism (e.g., after 24-48 hours of growth). The final concentration of the precursor should be optimized but is often in the range of 0.1-1 mM.

  • Incubation: Continue the fermentation for an additional period to allow for the uptake and incorporation of the labeled precursor into the urdamycin molecules.

  • Extraction: After the fermentation is complete, extract the urdamycins from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the individual urdamycins (A, C, and D) using chromatographic techniques such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).

The logical flow of a precursor feeding experiment is depicted below.

Precursor_Feeding_Workflow start Initiate Production Culture add_precursor Add Isotopically Labeled Precursor (Tyrosine or Tryptophan) start->add_precursor continue_incubation Continue Incubation add_precursor->continue_incubation extraction Solvent Extraction of Urdamycins continue_incubation->extraction purification Chromatographic Purification of Urdamycin C/D extraction->purification analysis NMR and Mass Spectrometry Analysis purification->analysis

Caption: Workflow for a precursor feeding experiment to study Urdamycin biosynthesis.

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated. While the specific signaling pathways controlling the incorporation of tyrosine and tryptophan into urdamycins are not fully elucidated, it is known that the urdamycin biosynthetic gene cluster contains regulatory genes. These pathway-specific regulators, often of the SARP (Streptomyces Antibiotic Regulatory Protein) or TetR families, are thought to control the expression of the biosynthetic genes in response to developmental cues and nutritional signals. Further research, including transcriptomic and proteomic studies, is needed to unravel the intricate regulatory network governing the production of Urdamycin C and D.

A simplified representation of the potential regulatory control is shown below.

Regulatory_Pathway Signal Nutritional/Developmental Signal Regulator Pathway-Specific Regulator (e.g., SARP/TetR) Signal->Regulator Activation/De-repression Biosynthetic_Genes Urdamycin C/D Biosynthetic Genes Regulator->Biosynthetic_Genes Transcriptional Control Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Translation Production Urdamycin C/D Production Enzymes->Production Catalysis

Caption: A hypothetical signaling pathway for the regulation of Urdamycin C and D biosynthesis.

Conclusion

The biosynthesis of Urdamycin C and D through the incorporation of L-tyrosine and L-tryptophan into the this compound scaffold represents a fascinating example of the metabolic diversity of Streptomyces. While the general pathway has been outlined through isotope labeling studies, significant opportunities remain for further research. A deeper understanding of the enzymatic mechanisms, quantitative aspects of precursor incorporation, and the regulatory networks will be instrumental in harnessing the full potential of these complex natural products for the development of new therapeutic agents. This guide provides a foundational framework for researchers to design and execute experiments aimed at further unraveling the intricacies of urdamycin biosynthesis.

References

The Pivotal Role of Glycosyltransferases in the Biosynthesis of Urdamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A, a member of the angucycline class of antibiotics produced by Streptomyces fradiae, exhibits potent antibacterial and antitumor activities. Its complex structure, featuring a polyketide-derived aglycone adorned with multiple sugar moieties, underscores a fascinating biosynthetic pathway. Central to this pathway are the glycosyltransferases (GTs), a family of enzymes responsible for the sequential attachment of specific monosaccharides, which are critical for the biological activity of the final molecule. This technical guide provides an in-depth exploration of the glycosyltransferases involved in this compound biosynthesis, detailing their functions, substrate specificities, and the experimental methodologies used for their characterization.

The Glycosyltransferases of the Urdamycin Biosynthetic Cluster

The biosynthesis of this compound involves a cascade of four key glycosyltransferases: UrdGT2, UrdGT1c, UrdGT1b, and UrdGT1a. These enzymes exhibit remarkable specificity for both their sugar donors (nucleotide-activated sugars) and acceptor molecules (the aglycone or its glycosylated intermediates), ensuring the precise assembly of the final oligosaccharide chains.

UrdGT2: The Initiating C-Glycosyltransferase

The glycosylation of the Urdamycin aglycone, aquayamycin, is initiated by UrdGT2. This enzyme is a C-glycosyltransferase, a class of enzymes that catalyze the formation of a stable carbon-carbon bond between the sugar and the acceptor molecule.[1] UrdGT2 attaches a D-olivose moiety to the C-9 position of the angucycline core.[2] This initial C-glycosylation is a crucial step, setting the stage for the subsequent O-glycosylations.

The Sequential Action of O-Glycosyltransferases: UrdGT1c, UrdGT1b, and UrdGT1a

Following the action of UrdGT2, a trio of O-glycosyltransferases, UrdGT1c, UrdGT1b, and UrdGT1a, act in a stepwise manner to construct the trisaccharide chain attached to the aglycone. Gene inactivation and expression experiments have been instrumental in elucidating the specific function of each of these enzymes.[3][4]

  • UrdGT1c: This enzyme is responsible for the second glycosylation step, attaching a rhodinose sugar to the initial D-olivose moiety.

  • UrdGT1b: Following the action of UrdGT1c, UrdGT1b adds another rhodinose unit, extending the saccharide chain.

  • UrdGT1a: The final glycosylation is catalyzed by UrdGT1a, which attaches a terminal rhodinose, completing the trisaccharide chain and yielding this compound. Inactivation of the urdGT1a gene leads to the accumulation of Urdamycin B, which lacks this final sugar.[3][4]

The sequential and specific nature of these glycosylation events is paramount for the biosynthesis of the fully active this compound molecule.

Quantitative Analysis of Glycosyltransferase Activity

Precise characterization of enzyme kinetics provides valuable insights into the efficiency and substrate preferences of the Urdamycin glycosyltransferases. While specific kinetic data for the Urdamycin GTs is not extensively available in the public domain, the following table presents illustrative kinetic parameters from homologous plant glycosyltransferases, UGT74F1 and UGT74F2, which also act on complex phenolic acceptors. This data serves as a reference for the potential range of activities of the Urdamycin GTs.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
UGT74F1 Quercetin15 ± 20.18 ± 0.010.012[5]
UGT74F2 Quercetin25 ± 30.25 ± 0.020.010[5]
UrdGT1aIntermediate CN/AN/AN/A
UrdGT1bIntermediate BN/AN/AN/A
UrdGT1cIntermediate AN/AN/AN/A
UrdGT2AquayamycinN/AN/AN/A
N/A: Data not publicly available. The data for UGT74F1 and UGT74F2 are provided for illustrative purposes.

Experimental Protocols

Detailed experimental protocols are essential for the study and characterization of the Urdamycin glycosyltransferases. The following sections provide methodologies for key experiments.

Heterologous Expression and Purification of Urdamycin Glycosyltransferases

Objective: To produce and purify recombinant Urdamycin glycosyltransferases for in vitro characterization.

Methodology:

  • Gene Cloning: The genes encoding the Urdamycin glycosyltransferases (urdGT1a, urdGT1b, urdGT1c, and urdGT2) are amplified from the genomic DNA of Streptomyces fradiae by PCR. The amplified genes are then cloned into an appropriate expression vector, such as pET-28a(+), which allows for the production of N-terminally His-tagged fusion proteins.

  • Heterologous Expression: The expression plasmids are transformed into a suitable E. coli expression host, such as BL21(DE3). The cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein production.

  • Cell Lysis: The cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Glycosyltransferase Activity Assay

Objective: To determine the enzymatic activity of the purified glycosyltransferases.

Methodology:

  • Reaction Mixture: The standard reaction mixture (50 µL) contains 50 mM Tris-HCl buffer (pH 7.5-8.5), 5 mM MgCl2, 1-2 mM of the appropriate nucleotide sugar donor (e.g., TDP-D-olivose, TDP-L-rhodinose), 0.1-0.5 mM of the acceptor substrate (e.g., aquayamycin or a glycosylated intermediate), and 1-5 µg of the purified glycosyltransferase.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30-37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: The reaction is terminated by the addition of an equal volume of methanol or acetonitrile.

  • Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). The formation of the glycosylated product is monitored at a specific wavelength (e.g., 280 nm or 435 nm for urdamycins).

  • Quantification: The amount of product formed is quantified by comparing the peak area to a standard curve of the authentic product. Enzyme activity is typically expressed as µmol of product formed per minute per mg of enzyme (U/mg).

High-Performance Liquid Chromatography (HPLC) Analysis of Urdamycins

Objective: To separate and quantify this compound and its biosynthetic intermediates.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is commonly used with a mobile phase consisting of two solvents:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B (linear gradient)

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B (linear gradient)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: The eluate is monitored at a wavelength where urdamycins absorb strongly, such as 280 nm or 435 nm.

  • Sample Preparation: Reaction mixtures or culture extracts are clarified by centrifugation and/or filtration through a 0.22 µm filter before injection.

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the this compound biosynthetic pathway and a general workflow for the characterization of the glycosyltransferases.

UrdamycinA_Biosynthesis cluster_aglycone Aglycone Formation cluster_glycosylation Glycosylation Cascade Polyketide Precursors Polyketide Precursors Aquayamycin Aquayamycin Polyketide Precursors->Aquayamycin PKS & tailoring enzymes Intermediate A Intermediate A Aquayamycin->Intermediate A UrdGT2 (+ TDP-D-olivose) Intermediate B Intermediate B Intermediate A->Intermediate B UrdGT1c (+ TDP-L-rhodinose) Intermediate C Intermediate C Intermediate B->Intermediate C UrdGT1b (+ TDP-L-rhodinose) This compound This compound Intermediate C->this compound UrdGT1a (+ TDP-L-rhodinose)

Caption: The sequential glycosylation steps in the biosynthesis of this compound.

GT_Characterization_Workflow cluster_expression Protein Production cluster_purification Purification cluster_characterization Biochemical Characterization Cloning Cloning Heterologous Expression Heterologous Expression Cloning->Heterologous Expression Cell Lysis Cell Lysis Heterologous Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified Enzyme Purified Enzyme Affinity Chromatography->Purified Enzyme Enzyme Activity Assay Enzyme Activity Assay Purified Enzyme->Enzyme Activity Assay Kinetic Analysis Kinetic Analysis Enzyme Activity Assay->Kinetic Analysis HPLC/MS Analysis HPLC/MS Analysis Enzyme Activity Assay->HPLC/MS Analysis Data Interpretation Data Interpretation Kinetic Analysis->Data Interpretation Determine Km, kcat HPLC/MS Analysis->Data Interpretation Identify Products

Caption: A general workflow for the heterologous expression, purification, and characterization of glycosyltransferases.

Conclusion

The glycosyltransferases of the this compound biosynthetic pathway are exquisite examples of nature's precision in constructing complex bioactive molecules. A thorough understanding of their function, substrate specificity, and enzymatic kinetics is crucial for efforts in biosynthetic engineering and the generation of novel Urdamycin analogs with improved therapeutic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and harness the potential of these remarkable enzymes. Future work focused on obtaining detailed kinetic data for each of the Urdamycin glycosyltransferases will be invaluable in advancing our ability to rationally engineer this important biosynthetic pathway.

References

Methodological & Application

Urdamycin A: A Potent Dual mTOR Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A, an angucycline antibiotic produced by Streptomyces species, has emerged as a promising candidate in cancer research due to its potent anti-cancer properties.[1][2] This document provides a comprehensive overview of this compound's application in oncology research, detailing its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

This compound and its analogues, such as Urdamycin E and V, function as powerful anti-cancer agents by inducing two forms of programmed cell death: apoptosis and autophagy.[1][3] The primary mechanism behind this activity is the dual inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] This dual inhibitory action distinguishes this compound from other mTOR inhibitors like rapamycin, which primarily targets mTORC1, suggesting it may overcome certain mechanisms of drug resistance.[3][4]

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, metabolism, and survival, making it a critical target in cancer therapy.[4][5] mTOR functions in two distinct complexes, mTORC1 and mTORC2. This compound and its derivatives effectively inactivate both complexes, leading to a comprehensive shutdown of the mTOR signaling pathway.[4]

Key Molecular Events:

  • Inhibition of mTORC1 Signaling: this compound treatment leads to a significant decrease in the phosphorylation of key mTORC1 substrates, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][6] This action effectively halts protein synthesis, a process crucial for the rapid division of cancer cells.[4]

  • Inhibition of mTORC2 Signaling: this compound also inhibits mTORC2, which is generally insensitive to rapamycin.[4] This is evidenced by the reduced phosphorylation of Akt, a critical downstream effector of mTORC2 that promotes cell survival.[1][6] The inhibition of Akt disrupts pro-survival signals, thereby triggering the apoptotic cascade.[3]

  • Induction of Apoptosis and Autophagy: The complete shutdown of the mTOR pathway by this compound induces both apoptosis (programmed cell death) and autophagy (a cellular self-digestion process).[3][4] While autophagy can sometimes promote cell survival, in this context, sustained high levels contribute to cell death.[1] In cervical cancer cells, Urdamycin V has been shown to induce p53-independent apoptosis.[7][8]

Data Presentation

While specific IC50 values for this compound are not consistently available across a wide range of cancer cell lines in the reviewed literature, data for the closely related analogue, Urdamycin W, demonstrates the potent and broad-spectrum anti-cancer activity of this class of compounds.[1][9] Another analogue, this compound itself, has shown activity in proliferation and stem cell assays.[10]

CompoundCancer TypeCell LineParameterValueReference
Urdamycin W Lung CarcinomaA549GI500.019 µM[9]
This compound Not SpecifiedNot SpecifiedIC50 (Proliferation)2.4 µg/mL[10]
This compound Not SpecifiedNot SpecifiedIC50 (Stem Cell Assay)0.55 µg/mL[10]

Table 1: Growth Inhibitory Activity of Urdamycin Analogues. This table summarizes the reported growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for Urdamycin analogues against various cancer cell lines.

For comparison, the activities of well-characterized dual mTORC1/mTORC2 inhibitors are provided below.

InhibitorTarget(s)IC50 (mTORC1)IC50 (mTORC2)Key FeaturesReference
OSI-027 mTORC1 & mTORC222 nM65 nMPotently inhibits proliferation of rapamycin-sensitive and -insensitive cancer cell lines.[5]
Torin 1 mTORC1 & mTORC22 nM10 nMExhibits over 1000-fold selectivity for mTOR over PI3K.[5]

Table 2: Comparative Activity of Dual mTORC1/mTORC2 Inhibitors. This table provides a benchmark for the potency of dual mTOR inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mode of action of this compound.

Protocol 1: Cell Viability and Growth Inhibition Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the GI50/IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50/GI50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of mTOR Signaling Pathway

Objective: To validate the inactivation of mTORC1 and mTORC2 by this compound by quantifying the phosphorylation status of downstream target proteins.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete culture medium

  • This compound

  • Comparator compounds (e.g., OSI-027, Torin 1)

  • Vehicle control (DMSO)

  • Ice-cold PBS

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-Akt (S473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or comparator compounds for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control.[5]

  • Protein Extraction: Following treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Urdamycin_A_Signaling_Pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 mTORC2 mTORC2 UrdamycinA->mTORC2 Apoptosis Apoptosis UrdamycinA->Apoptosis Autophagy Autophagy UrdamycinA->Autophagy p70S6K p-p70S6K mTORC1->p70S6K _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Akt p-Akt (S473) mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture & Treatment (this compound) Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Using Urdamycin A as a dual mTOR Inhibitor in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin A, an angucycline antibiotic produced by Streptomyces species, has garnered significant interest as a potent anti-cancer agent.[1] Its primary mechanism of action involves the comprehensive inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1] Unlike first-generation mTOR inhibitors such as rapamycin, which primarily target mTOR Complex 1 (mTORC1), this compound and its analogues function as dual inhibitors, effectively inactivating both mTORC1 and mTOR Complex 2 (mTORC2).[2][3] This dual inhibition leads to a complete shutdown of the mTOR pathway, resulting in the induction of both apoptosis and autophagy in cancer cells.[1][2] This document provides detailed application notes, experimental protocols, and data on the use of this compound and its analogues as mTOR inhibitors in various cell lines.

Data Presentation

The following tables summarize the observed effects of Urdamycin and its derivatives on key proteins within the mTOR signaling cascade and their cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not consistently available in the reviewed literature, data for its closely related analogues provide insight into its potent anti-proliferative activity.[1]

Table 1: Molecular Effects of Urdamycin Derivatives on the mTOR Pathway

Target ProteinPhosphorylation SiteEffect of Urdamycin TreatmentDownstream ConsequenceReference
mTOR (mTORC1)Ser2448Inhibition of phosphorylationInactivation of mTORC1 complex[2]
mTOR (mTORC2)Ser2481Inhibition of phosphorylationInactivation of mTORC2 complex[2]
AktNot specifiedSignificant reduction in phosphorylationInhibition of cell survival signals[2]
p70S6KNot specifiedSignificant reduction in phosphorylationInhibition of protein synthesis[2]
4E-BP1Not specifiedSignificant reduction in phosphorylationInhibition of cap-dependent translation[2]

Table 2: Growth Inhibition (GI50/IC50) Values for Urdamycin Analogues Against Various Cancer Cell Lines

Urdamycin AnalogueCell LineCancer TypeGI50/IC50 (µM)Reference
This compoundL1210Murine Leukemia7.5 µg/ml[4]
This compoundHT-29Colon Cancer5 µg/ml[4]
This compoundA549Lung Carcinoma>10 µg/ml[4]
Urdamycin WA549Lung Carcinoma0.019[5]

Signaling Pathways and Experimental Workflow

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | mTORC2 mTORC2 mTORC2->AKT p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy | This compound This compound This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) This compound Treatment->Cytotoxicity Assay Western Blot Western Blot Analysis This compound Treatment->Western Blot Autophagy Assay Autophagy Assay (e.g., LC3-II) This compound Treatment->Autophagy Assay IC50 Calculation IC50 Calculation Cytotoxicity Assay->IC50 Calculation Protein Expression Protein Expression Quantification Western Blot->Protein Expression Autophagy Flux Autophagy Flux Analysis Autophagy Assay->Autophagy Flux

Caption: A typical experimental workflow for studying this compound's effects.

Experimental Protocols

This section details standard methodologies to investigate the mechanism of action of this compound as a dual mTOR inhibitor.

Cell Culture and Compound Treatment
  • Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer), HuH7 (liver cancer), L1210 (murine leukemia), HT-29 (colon cancer), and A549 (lung cancer).[2][4]

  • Culture Media: Culture cells in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2][6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations for treatment.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for Western blotting) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The incubation time will vary depending on the experiment (e.g., 24, 48, or 72 hours for cytotoxicity assays).

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound and to calculate its half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of mTOR Signaling Pathway

This technique is used to quantify the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points.

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Autophagy Assay (LC3-II Turnover)

The induction of autophagy can be monitored by observing the conversion of LC3-I to LC3-II.

  • Procedure:

    • Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

    • Lyse the cells and perform Western blot analysis as described above, using an antibody specific for LC3.

    • The accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.

Conclusion

This compound and its analogues represent a promising class of anti-cancer compounds that function as potent, dual inhibitors of both mTORC1 and mTORC2.[2][7] Their ability to completely shut down the mTOR signaling network distinguishes them from rapamycin and suggests they may overcome some mechanisms of resistance associated with first-generation mTOR inhibitors.[2][7] The detailed protocols provided here will enable researchers to effectively utilize this compound as a tool to investigate the mTOR pathway and to explore its therapeutic potential in various cancer cell lines.

References

Application Notes and Protocols: Urdamycin A in Murine L1210 Leukemia Stem Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Urdamycin A, an angucycline antibiotic, in the study of murine L1210 leukemia stem cells. This document includes quantitative data on its cytotoxic effects, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound, a natural product isolated from Streptomyces fradiae, has demonstrated significant biological activity, including antibacterial and antitumor properties.[1][2] Of particular interest is its efficacy against murine L1210 leukemia cells, including the stem cell population.[1][2] Mechanistically, this compound acts as a potent dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. This dual inhibition triggers programmed cell death through both apoptosis and autophagy, making it a compound of interest for cancer research and drug development.

Data Presentation

The cytotoxic effects of this compound on murine L1210 leukemia cells have been quantified in several studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCompoundIC50 ValueReference
Murine L1210 LeukemiaThis compound7.5 µg/mL[3]

Experimental Protocols

Detailed methodologies for the culture of murine L1210 leukemia cells and the assessment of this compound's effects are provided below.

Culture of Murine L1210 Leukemia Cells

This protocol outlines the standard procedure for the maintenance and propagation of the L1210 cell line.

Materials:

  • Murine L1210 lymphocytic leukemia cells (e.g., ATCC® CCL-219™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS) or Horse Serum

  • L-Glutamine

  • Sodium Bicarbonate (NaHCO3)

  • Sodium Pyruvate

  • Penicillin-Streptomycin solution (optional)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • T-25 or T-75 cell culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS or horse serum, 4 mM L-Glutamine, 1.5 g/L NaHCO3, and 1.0 mM Sodium Pyruvate.[4]

  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of L1210 cells in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.

    • Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Cell Seeding:

    • Transfer the cell suspension to a T-25 or T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Maintenance:

    • L1210 cells grow in suspension.[4]

    • Monitor cell density daily.

    • Maintain the culture by adding fresh medium or by splitting the culture. Start new cultures at a density of 5 x 10^4 viable cells/mL.[1]

    • To subculture, gently aspirate a portion of the cell suspension and transfer it to a new flask containing fresh, pre-warmed medium. A split ratio of 1:4 is recommended.[4]

    • Renew the medium every 3 to 4 days.[4]

  • Cell Counting:

    • Aseptically remove a small aliquot of the cell suspension.

    • Mix with an equal volume of Trypan Blue solution.

    • Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter to determine cell density and viability.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on L1210 cells by measuring metabolic activity.

Materials:

  • L1210 cells in complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L1210 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete growth medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • After allowing the cells to settle for a few hours, add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • L1210 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat L1210 cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Autophagy Detection (Western Blot for LC3 and p62)

This protocol assesses the induction of autophagy by measuring the levels of key autophagy markers, LC3-II and p62.

Materials:

  • L1210 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE and Western blotting equipment

  • BCA protein assay kit

Procedure:

  • Cell Treatment: Treat L1210 cells with this compound for the desired time. Include positive (e.g., starvation or rapamycin) and negative controls.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B, anti-p62, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

UrdamycinA_Signaling_Pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 mTORC2 mTORC2 UrdamycinA->mTORC2 Apoptosis Apoptosis UrdamycinA->Apoptosis Autophagy Autophagy UrdamycinA->Autophagy p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival

Caption: this compound signaling pathway in leukemia cells.

Experimental_Workflow Cell_Culture 1. Murine L1210 Leukemia Stem Cell Culture UrdamycinA_Treatment 2. Treatment with This compound Cell_Culture->UrdamycinA_Treatment Cytotoxicity_Assay 3a. Cytotoxicity Assay (MTT) UrdamycinA_Treatment->Cytotoxicity_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) UrdamycinA_Treatment->Apoptosis_Assay Autophagy_Assay 3c. Autophagy Assay (Western Blot) UrdamycinA_Treatment->Autophagy_Assay Data_Analysis_Cyto 4a. IC50 Determination Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Apop 4b. Quantify Apoptotic Cells Apoptosis_Assay->Data_Analysis_Apop Data_Analysis_Auto 4c. Analyze Autophagy Markers Autophagy_Assay->Data_Analysis_Auto

Caption: Experimental workflow for studying this compound.

References

Application Note: Isolation and Purification of Urdamycin A from Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Urdamycin A is a potent angucycline antibiotic known for its antibacterial and antitumor properties.[1] Produced by fermentation of Streptomyces species, its isolation and purification are critical steps for further research and development.[1][2] This document provides a comprehensive protocol for the fermentation of Streptomyces fradiae, followed by the extraction and multi-step purification of this compound. The protocol includes detailed media composition, culture conditions, and a robust chromatographic purification cascade designed to achieve high purity.

Fermentation Protocol

This section details the preparation of media and the step-by-step procedure for culturing Streptomyces fradiae (strain Tü 2717) for the production of this compound.[1][3]

Media Composition

Successful fermentation requires specific media for maintaining the bacterial culture and for the production of the target compound.[3]

Medium Type Component Concentration (g/L) Additional Notes
Maintenance (HA Medium) Malt Extract10For routine culture maintenance.
Yeast Extract4
Glucose4
Agar20
CaCl₂1 mM
pH-Adjust to 7.2 before autoclaving.
Seed Culture (TSB) Tryptone Soya Broth-Standard commercial preparation.
Production (AM Medium) Soybean Meal20For large-scale production.[3]
Glucose20
pH-Adjust to 7.2 before autoclaving.[3]
Fermentation Procedure

A two-stage fermentation process is employed to generate sufficient biomass and maximize the yield of this compound.[3]

  • Inoculation: A single colony of Streptomyces fradiae Tü 2717 is inoculated from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).[3]

  • Seed Culture Incubation: The seed culture is incubated at 28°C for 3 days on a rotary shaker operating at 180 rpm.[3]

  • Production Culture: Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of AM production medium.[3]

  • Production Incubation: The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 180 rpm.[3] Optimal production is typically reached after 48 to 96 hours.[4] The expected yield is approximately 10 mg/L.[4]

Extraction and Purification Protocol

Following fermentation, this compound is extracted from the culture broth and purified using a multi-step chromatography process.

Crude Extraction
  • Harvesting: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.[3]

  • Solvent Extraction: The mycelium and supernatant are extracted separately, each with an equal volume of ethyl acetate.[3][5] This step should be performed at a neutral pH (6.0-7.0) for optimal recovery.[4][6]

  • Concentration: The organic phases from both extractions are combined, and the solvent is evaporated under reduced pressure to yield the crude extract.[3]

Chromatographic Purification

A two-step chromatographic process is used for initial capture and subsequent high-resolution purification.

Step 1: Adsorption Chromatography (Initial Capture) This step removes highly polar impurities and concentrates the target compound.[7]

  • Column Preparation: A Diaion HP-20 column is pre-equilibrated with deionized water.[7]

  • Sample Loading: The crude extract is dissolved in a minimal volume of methanol and loaded onto the column.[7]

  • Washing: The column is washed with 2 column volumes of deionized water to remove unbound impurities.[7]

  • Elution: this compound is eluted using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).[7]

  • Fraction Monitoring: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[3][7]

Step 2: Preparative HPLC (High-Purity Separation) This step separates this compound from its closely related analogs.[3][7]

  • Sample Preparation: The this compound-containing fractions from the previous step are pooled and evaporated to dryness. The residue is redissolved in the initial mobile phase for HPLC.[7]

  • HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm).[7]

    • Mobile Phase: A linear gradient of acetonitrile in water, with both solvents containing 0.1% formic acid.[3][7]

    • Detection: UV-Vis detector monitoring at 254 nm and 430 nm.[7]

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.[7]

  • Final Processing: The pure fractions are pooled, the organic solvent is evaporated, and the final product is lyophilized to obtain pure this compound powder.[7]

Purity and Identity Confirmation

The identity and purity of the final product should be confirmed using standard analytical techniques such as LC-MS, for molecular weight confirmation, and NMR spectroscopy for structural verification.[7][8]

Data Presentation

The following table summarizes the typical performance of the chromatographic purification steps.

Chromatographic Step Stationary Phase Purpose Typical Recovery (%) Typical Purity (%)
Adsorption Chromatography Diaion HP-20Initial capture and removal of polar impurities85-9540-60
Preparative HPLC C18 SilicaSeparation from major impurities and analogs60-7585-95
Data derived from BenchChem technical guides.[7]

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

G cluster_0 Phase 1: Fermentation cluster_1 Phase 2: Extraction A Inoculate S. fradiae from HA Plate into TSB B Incubate Seed Culture (28°C, 3 days, 180 rpm) A->B C Transfer to Production Medium (AM) B->C D Incubate Production Culture (28°C, 5-7 days, 180 rpm) C->D E Harvest & Centrifuge Broth D->E Proceed to Extraction F Separate Supernatant & Mycelium E->F G Ethyl Acetate Extraction F->G H Combine Organic Phases & Evaporate G->H I Crude this compound Extract H->I

Caption: Workflow for this compound production and extraction.

G cluster_0 Step 1: Initial Capture cluster_1 Step 2: High-Purity Separation cluster_2 Final Product A Crude this compound Extract B Dissolve in Methanol A->B C Load onto Diaion HP-20 Column B->C D Wash with Deionized Water C->D E Elute with Methanol/Water Gradient D->E F Pool this compound Fractions (TLC/HPLC) E->F G Evaporate & Redissolve Pooled Fractions F->G H Inject onto Preparative C18 HPLC G->H I Elute with Acetonitrile/Water Gradient H->I J Collect Pure this compound Peak I->J K Evaporate Solvent & Lyophilize J->K L Pure this compound K->L M Confirm Purity & Identity (LC-MS, NMR) L->M

Caption: Chromatographic purification workflow for this compound.

References

Application Notes and Protocols for the NMR Analysis of Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a potent angucycline antibiotic with significant antibacterial and antitumor activities.[1] First isolated from Streptomyces fradiae, its complex chemical structure, featuring a benz[a]anthracene backbone glycosylated with D-olivose and L-rhodinose, necessitates a comprehensive analytical approach for full characterization.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound and its analogues. These application notes provide a detailed overview and experimental protocols for the NMR analysis of this compound.

Biological Context and Mechanism of Action

This compound exhibits promising anticancer properties by inhibiting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.[2] This inhibition induces cancer cell death through both apoptosis and autophagy.[2] Understanding the precise molecular structure through NMR is therefore crucial for structure-activity relationship (SAR) studies and the development of novel anticancer therapeutics based on the Urdamycin scaffold.

Application Notes

Structural Elucidation: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals of this compound.

  • ¹H NMR: Provides information on the number and chemical environment of protons, including aromatic, aliphatic, and sugar moieties.

  • ¹³C NMR: Determines the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons within the aglycone and sugar rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbons bearing protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments, including the aglycone to the sugar units.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the sugar moieties by identifying protons that are close in space.[3]

Purity Assessment: ¹H NMR can be utilized for a rapid assessment of the purity of isolated this compound samples. The presence of unexpected signals may indicate the presence of impurities or related congeners.

Biosynthetic Studies: Isotope labeling experiments, where precursors enriched with ¹³C are fed to the producing organism, followed by NMR analysis of the isolated this compound, can elucidate the biosynthetic pathway of this natural product.[4][5]

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the fermentation broth of Streptomyces fradiae.[1] The process involves extraction with organic solvents (e.g., ethyl acetate or methanol) followed by a series of chromatographic steps, such as column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[2]

  • NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CD₃OD). The choice of solvent may depend on the solubility of the specific Urdamycin analogue and the desired NMR experiment.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous and free of any particulate matter.

NMR Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized based on the specific NMR spectrometer and sample concentration. Data is typically acquired on a high-field NMR spectrometer (e.g., 600 MHz for ¹H).[3]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be used.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Presentation

¹H and ¹³C NMR Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties of this compound. Data is compiled from various sources and may show slight variations due to different solvents and reference standards.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Aglycone of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1206.6-
2--
376.8-
4--
4a84.7-
5--
6106.56.42 (s)
6a--
7190.1-
7a--
8--
9--
10134.47.73 (d, J = 7.6)
11119.77.42 (d, J = 6.8)
11a--
12183.1-
12a--
12b83.5-

Data adapted from studies on Urdamycin derivatives.[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Sugar Moieties of this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
D-Olivose
1'--
2'--
3'--
4'--
5'--
6'--
L-Rhodinose (A)
1''95.74.96 (s)
2''--
3''--
4''--
5''--
6''--
L-Rhodinose (B)
1'''102.84.57 (d, J = 9.6)
2'''--
3'''--
4'''--
5'''--
6'''--

Note: Complete assignment for all sugar protons and carbons requires detailed 2D NMR analysis. The provided data highlights the anomeric signals.[3]

Mandatory Visualizations

Logical Workflow for NMR-based Structure Elucidation of this compound

G Figure 1: General Workflow for NMR Analysis of this compound cluster_0 Sample Preparation cluster_2 Data Analysis and Structure Elucidation Fermentation Fermentation of S. fradiae Extraction Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample OneD_NMR 1D NMR (1H, 13C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Sample->TwoD_NMR Spectral_Processing Spectral Processing & Integration OneD_NMR->Spectral_Processing TwoD_NMR->Spectral_Processing Signal_Assignment Signal Assignment Spectral_Processing->Signal_Assignment Connectivity Establish Connectivity Signal_Assignment->Connectivity Structure_Determination Structure Determination Connectivity->Structure_Determination G Figure 2: Simplified mTOR Signaling Pathway and Inhibition by this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis mTORC1->Apoptosis (suppresses) Urdamycin_A This compound Urdamycin_A->mTORC1 Inhibition

References

Application Note: Characterization of Urdamycin A using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a potent angucycline antibiotic produced by various Streptomyces species, notably Streptomyces fradiae.[1][2] As a member of the polyketide family of natural products, it exhibits significant antibacterial and antitumor activities, making it a compound of interest for drug discovery and development. Structurally, this compound is a complex glycoside, featuring a tetracyclic aglycone core with multiple sugar moieties attached.[1][2] Accurate characterization of its molecular structure is paramount for understanding its mechanism of action, developing derivatives with improved therapeutic properties, and ensuring quality control in production.

This application note provides a detailed overview of the application of mass spectrometry (MS) for the comprehensive characterization of this compound. We outline protocols for sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and the interpretation of High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for structural elucidation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₃H₅₆O₁₇[3]
Molecular Weight844.89 g/mol [3]
AppearanceReddish powder[3]
Key Structural FeaturesAngucycline core, D-olivose and L-rhodinose sugar moieties[1][2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Streptomyces Culture

This protocol is a general guideline for the extraction of this compound from a liquid culture of a producing Streptomyces strain.

  • Cultivation: Inoculate a suitable production medium with a spore suspension of the Streptomyces strain and incubate for 7-10 days at 28°C with shaking (200 rpm).

  • Cell Separation: Centrifuge the culture broth to separate the mycelium from the supernatant.

  • Solvent Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate or butanone.

    • Extract the mycelium with acetone or methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid Phase Extraction (SPE) for Clean-up (Optional):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of methanol-water and load it onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute this compound with an increasing concentration of methanol.

    • Collect the fractions and evaporate the solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a starting point for the LC-MS analysis of this compound. Optimization may be required depending on the specific instrument and column used.

ParameterRecommended Conditions
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5-95% B over 20-30 minutes
Flow Rate0.2-0.4 mL/min
Column Temperature40°C
Injection Volume5-10 µL
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive and Negative modes
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Rangem/z 100-1500
Capillary Voltage3.5-4.5 kV
Gas Temperature300-350°C
Data AcquisitionData-Dependent Acquisition (DDA) for MS/MS
Collision EnergyRamped collision energy (e.g., 20-60 eV for MS/MS)

Data Presentation

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is crucial for the accurate determination of the molecular formula of this compound.

Ion TypeObserved m/zCalculated m/zMolecular FormulaReference
[M-H]⁻725.2834725.2815C₃₈H₄₅O₁₄[3]
[M+Na]⁺799.2612799.2612C₃₈H₄₈O₁₅SNa[3]

Note: The referenced data corresponds to Urdamycin N1, a closely related analogue. The expected [M+H]⁺ for this compound (C₄₃H₅₆O₁₇) would be approximately 845.3642 and [M+Na]⁺ would be approximately 867.3461.

Tandem Mass Spectrometry (MS/MS) Fragmentation Data (Proposed)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription
845.36 ([M+H]⁺)713.31132.05Loss of a deoxyhexose (e.g., olivose/rhodinose)
713.31581.26132.05Loss of a second deoxyhexose
581.26449.21132.05Loss of a third deoxyhexose
449.21--Further fragmentation of the aglycone core

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Streptomyces_culture Streptomyces Culture Centrifugation Centrifugation Streptomyces_culture->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Concentration Concentration Extraction->Concentration SPE SPE Clean-up Concentration->SPE LC_Separation LC Separation (C18) SPE->LC_Separation Inject ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization HRMS HRMS Analysis ESI_Ionization->HRMS MSMS MS/MS Fragmentation ESI_Ionization->MSMS Formula_Determination Molecular Formula Determination HRMS->Formula_Determination Structure_Elucidation Structural Elucidation MSMS->Structure_Elucidation

Caption: Workflow for this compound characterization.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway UrdamycinA This compound [M+H]⁺ m/z 845.36 Fragment1 [M+H - Deoxyhexose]⁺ m/z 713.31 UrdamycinA->Fragment1 - 132.05 Da Fragment2 [M+H - 2xDeoxyhexose]⁺ m/z 581.26 Fragment1->Fragment2 - 132.05 Da Fragment3 [M+H - 3xDeoxyhexose]⁺ (Aglycone) m/z 449.21 Fragment2->Fragment3 - 132.05 Da Aglycone_Fragments Aglycone Fragments Fragment3->Aglycone_Fragments Further Fragmentation

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the characterization of complex natural products like this compound. High-resolution mass spectrometry provides unambiguous molecular formula determination, while tandem mass spectrometry offers valuable insights into the compound's structure, primarily through the characteristic neutral losses of its sugar moieties. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the discovery, development, and analysis of this compound and related angucycline antibiotics. Further detailed MS/MS studies will be beneficial to fully elucidate the fragmentation pathways of the aglycone core, providing even greater confidence in structural assignments.

References

In Vitro Assays for Testing Urdamycin A Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A, an angucycline antibiotic produced by Streptomyces fradiae, has garnered significant interest as a potent anti-cancer agent.[1][2][3] Its primary mechanism of action involves the dual inhibition of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][4] This comprehensive inhibition of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, distinguishes this compound from other mTOR inhibitors like rapamycin, which primarily targets mTORC1.[1][4] The dual inhibition by this compound leads to a shutdown of critical cellular processes, ultimately inducing programmed cell death through both apoptosis and autophagy.[1][4]

These application notes provide detailed protocols for key in vitro assays to characterize the cytotoxic effects of this compound. The methodologies described herein are essential for determining its potency, elucidating its mechanism of action, and evaluating its therapeutic potential in various cancer cell lines.

Data Presentation: Cytotoxicity of this compound and its Analogs

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its closely related analog, Urdamycin W, against various cancer cell lines.

CompoundCell LineCancer TypeIC50 / GI50 (µg/mL)IC50 / GI50 (µM)Reference
This compoundL1210Murine Leukemia7.5~8.88[5]
This compoundHT-29Colon Carcinoma5~5.92[5]
This compoundA549Non-small cell lung cancer>10>11.84[5]
Urdamycin WA549Non-small cell lung cancerNot specified0.019 - 0.104[6][7]
Urdamycin WHs683OligodendrogliomaNot specified0.019 - 0.104[6]
Urdamycin WMCF-7Breast AdenocarcinomaNot specified0.019 - 0.104[6]
Urdamycin WSKMEL-28MelanomaNot specified0.019 - 0.104[6]
Urdamycin WU373GlioblastomaNot specified0.019 - 0.104[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable and therefore excluded from viable and early apoptotic cells.[12] PI can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.[12] Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with cold PBS by centrifugation.[13]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the cells by flow cytometry within one hour.[14] Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >600 nm.

Western Blot Analysis of mTOR Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[15] Following treatment with this compound, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, Akt, p70S6K, and 4E-BP1).[16][17] The binding of a secondary antibody conjugated to an enzyme allows for the detection and quantification of the target proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of mTOR, Akt, p70S6K, 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE. For large proteins like mTOR (~289 kDa), a low percentage gel (e.g., 6-8%) is recommended.[16]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, an overnight wet transfer at a low voltage is often optimal.[16]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again three times with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

UrdamycinA_Signaling_Pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 mTORC2 mTORC2 UrdamycinA->mTORC2 Apoptosis Apoptosis UrdamycinA->Apoptosis Autophagy Autophagy UrdamycinA->Autophagy p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->Autophagy Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Cytotoxicity_Testing_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Mechanism Study (Western Blot) treatment->western ic50 Determine IC50 mtt->ic50 quantify_apoptosis Quantify Apoptosis apoptosis->quantify_apoptosis protein_analysis Analyze mTOR Pathway Phosphorylation western->protein_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

References

Urdamycin A as a potential therapeutic agent for cancer treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Urdamycin A, an angucycline antibiotic isolated from Streptomyces fradiae, has emerged as a compelling candidate for cancer therapeutic development. Exhibiting potent cytotoxic activity against a range of cancer cell lines, its unique mechanism of action, centered on the dual inhibition of the mTORC1 and mTORC2 signaling complexes, distinguishes it from other mTOR inhibitors. These application notes provide a comprehensive overview of this compound's anti-cancer properties, alongside detailed protocols for its investigation in a research setting.

Mechanism of Action

This compound and its analogues exert their anti-cancer effects primarily through the comprehensive shutdown of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Unlike rapamycin, which predominantly targets mTORC1, this compound effectively inactivates both mTORC1 and mTORC2.[1][2] This dual inhibition leads to the induction of both apoptosis (programmed cell death) and autophagy (a cellular self-digestion process) in cancer cells.[1][2][3]

The inhibition of mTORC1 by this compound results in a significant reduction in the phosphorylation of downstream targets such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a halt in protein synthesis, a critical process for rapidly dividing cancer cells.[1] Concurrently, the inhibition of mTORC2 disrupts cell survival signals by preventing the phosphorylation and activation of the protein kinase Akt.[1][2] This comprehensive inhibition of the mTOR pathway, including the pro-survival Akt signaling, suggests that this compound may overcome mechanisms of resistance associated with first-generation mTOR inhibitors.[1] Furthermore, studies on Urdamycin V, a derivative, have shown modulation of the mTORC2/Akt/p38/Erk pathway to induce p53-independent apoptosis in cervical cancer cells.[4][5][6]

Quantitative Data: Cytotoxicity

This compound and its analogues have demonstrated significant growth-inhibitory effects across various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Growth Inhibition (GI₅₀) of Urdamycin W Against Various Human Cancer Cell Lines [4]

Cell LineCancer TypeGI₅₀ (µM)
A549Lung Carcinoma0.019
NUGC-3Stomach Cancer0.033
PC-3Prostate Cancer0.045
HCT-15Colon Cancer0.078
MDA-MB-231Breast Cancer0.104
ACHNKidney Cancer0.026

Table 2: Cytotoxicity (IC₅₀) of this compound Against Various Cancer Cell Lines [7]

Cell LineCancer TypeIC₅₀ (µg/mL)
L1210Murine Leukemia7.5
HT-29Human Colon Adenocarcinoma5
A549Human Lung Carcinoma>10

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate the anti-cancer effects of this compound.

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol outlines the determination of cell viability and the GI₅₀ value of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include wells for vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with deionized water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Protocol 2: Analysis of mTOR Pathway Inhibition by Western Blotting

This protocol details the assessment of the phosphorylation status of key mTOR pathway proteins.[2]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Positive control mTOR inhibitor (e.g., Rapamycin, Torin 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an ECL substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.[2]

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

UrdamycinA_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC2 Inhibition This compound->mTORC1 Inhibition

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Immunoblotting Immunoblotting Protein Transfer (PVDF)->Immunoblotting Detection (ECL) Detection (ECL) Immunoblotting->Detection (ECL) Primary Antibody Incubation Primary Antibody Incubation Immunoblotting->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Immunoblotting->Secondary Antibody Incubation

Caption: Workflow for analyzing mTOR pathway protein phosphorylation.

Apoptosis_Assay_Workflow Cell Treatment with this compound Cell Treatment with this compound Cell Harvesting Cell Harvesting Cell Treatment with this compound->Cell Harvesting Washing with PBS Washing with PBS Cell Harvesting->Washing with PBS Resuspension in Binding Buffer Resuspension in Binding Buffer Washing with PBS->Resuspension in Binding Buffer Staining with Annexin V-FITC & PI Staining with Annexin V-FITC & PI Resuspension in Binding Buffer->Staining with Annexin V-FITC & PI Incubation Incubation Staining with Annexin V-FITC & PI->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

Caption: Experimental workflow for apoptosis detection.

References

Unveiling the Biological Secrets of Urdamycin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Urdamycin A, a potent member of the angucycline class of antibiotics, has emerged as a compound of significant interest for researchers in oncology and drug development.[1] Produced by Streptomyces species, this natural product exhibits a range of biological activities, most notably potent anticancer and antibacterial properties.[2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the biological properties of this compound, with a focus on its mechanism of action as a dual inhibitor of the mTOR signaling pathway.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound and its analogues exert their cytotoxic effects by targeting and inactivating both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition is a key differentiator from other mTOR inhibitors like rapamycin, which primarily targets mTORC1.[2] The comprehensive shutdown of downstream signaling pathways critical for cancer cell survival and proliferation is a hallmark of this compound's activity.[1][5] This dual inhibitory action leads to the induction of two forms of programmed cell death: apoptosis and autophagy.[2][6]

Signaling Pathway of this compound

This compound Signaling Pathway cluster_cell Cancer Cell Urdamycin_A This compound mTORC1 mTORC1 Urdamycin_A->mTORC1 mTORC2 mTORC2 Urdamycin_A->mTORC2 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: this compound inhibits mTORC1 and mTORC2, leading to apoptosis and autophagy.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and its analogues against various cancer cell lines.

CompoundCell LineCancer TypeIC50 / GI50 (µg/mL)IC50 / GI50 (µM)Reference
This compoundL1210Murine Leukemia7.5-[7]
This compoundHT-29Colon Carcinoma5-[7]
This compoundA549Lung Carcinoma>10-[7]
Urdamycin WA549Lung Carcinoma-0.019[8]
Urdamycin analogue 1NUGC-3Gastric Carcinoma-0.019[9][10]
Urdamycin analogue 1PC-3Prostate Carcinoma-0.021[9][10]
Urdamycin analogue 1MDA-MB-231Breast Carcinoma-0.024[9][10]
Urdamycin analogue 1ACHNRenal Carcinoma-0.104[9][10]

Experimental Protocols

Determination of Cytotoxicity (IC50/GI50) using Sulforhodamine B (SRB) Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).[10]

Materials:

  • Cancer cell lines (e.g., A549, HT-29, L1210)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (prepared in complete medium from a DMSO stock solution) for a specified time period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.

  • Staining: Wash the plates with water and stain with SRB solution.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with Tris base solution and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50/GI50 value.

SRB Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound adhere->treat incubate Incubate for 48-72 hours treat->incubate fix Fix cells with TCA incubate->fix stain Stain with SRB fix->stain wash Wash to remove unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 510 nm solubilize->read analyze Calculate IC50/GI50 read->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the SRB assay.

Western Blot Analysis for mTOR Pathway Inhibition

This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway to confirm the inhibitory effect of this compound.[5][11]

Materials:

  • Cancer cell lines

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • mTOR lysis buffer (e.g., 40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS) supplemented with protease inhibitors.[5]

  • BCA protein assay kit

  • SDS-polyacrylamide gels

  • Polyvinylidene difluoride (PVDF) membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with mTOR lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Antibacterial Activity Assay (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.[9] this compound is known to be active against Gram-positive bacteria.[3][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • This compound

  • DMSO

  • Mueller-Hinton broth

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound dilutions: Prepare a serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound and its analogues represent a promising class of natural products with significant potential for development as anticancer and antibacterial agents. The protocols and data presented here provide a foundation for researchers to further explore the biological properties and therapeutic applications of these fascinating molecules. Further in vivo studies are necessary to validate the efficacy and safety of these compounds for potential clinical development.[5]

References

Application of Urdamycin A in the Study of Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Urdamycin A, an angucycline antibiotic, as a tool in the investigation of bacterial resistance. While direct studies on the application of this compound in this specific field are limited, its known antibacterial activity against Gram-positive bacteria suggests its utility in various experimental contexts to elucidate resistance mechanisms.

This compound is a secondary metabolite isolated from Streptomyces fradiae.[1][2] It belongs to the angucycline class of antibiotics, which are known for their diverse biological activities, including antibacterial and anticancer properties.[3][4] this compound and its derivatives have demonstrated activity against a range of Gram-positive bacteria.[1][5]

Mechanism of Action (Putative)

The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, based on the known targets of other complex polyketide antibiotics, potential mechanisms could include:

  • Inhibition of Protein Synthesis: Many antibiotics target the bacterial ribosome to inhibit protein synthesis.[6][7] this compound could potentially interact with ribosomal RNA or proteins, thereby stalling translation.

  • Inhibition of DNA Gyrase: Some natural products are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[8][9] The complex structure of this compound might allow it to bind to and inhibit the function of this enzyme.

  • Disruption of Cell Wall Synthesis: While less common for this class of compounds, interference with the intricate process of peptidoglycan synthesis is a hallmark of many effective antibiotics.[10]

The exploration of these potential mechanisms can be a valuable starting point for understanding how resistance to this compound might develop.

Data Presentation

Due to the limited publicly available data specifically for this compound against a wide range of resistant bacterial strains, the following table includes available Minimum Inhibitory Concentration (MIC) data for some recently discovered Urdamycin derivatives and related angucyclines to provide a general sense of the activity of this compound class.

Compound/VariantBacterial StrainMIC (µg/mL)Reference
Urdamycin WBacillus subtilis KCTC 10218.0[11]
Urdamycin WStaphylococcus aureus KCTC 1927>128[11]
Urdamycin WMicrococcus luteus KCTC 191532.0[11]
Urdamycin XBacillus subtilis KCTC 102132.0[11]
Urdamycin XStaphylococcus aureus KCTC 1927>128[11]
Urdamycin XMicrococcus luteus KCTC 191564.0[11]
Grincamycin UBacillus subtilis KCTC 102164.0[11]
Grincamycin UStaphylococcus aureus KCTC 1927>128[11]
Grincamycin UMicrococcus luteus KCTC 1915>128[11]
Mzabimycin AStaphylococcus aureus MRSA 639c60[12]
Mzabimycin BStaphylococcus aureus MRSA 639c60[12]
Mzabimycin AListeria monocytogenes ATCC 1393220[12]
Mzabimycin BListeria monocytogenes ATCC 1393240[12]

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to study bacterial resistance using this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of this compound against a panel of susceptible and resistant Gram-positive bacteria using the broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, including MRSA strains; Enterococcus faecalis, including VRE strains; Bacillus subtilis)

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: a. Culture bacteria overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 128 µg/mL). b. Include a positive control well (bacterial inoculum without this compound) and a negative control well (CAMHB only).

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation: a. Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Investigating the Effect of this compound on Bacterial Efflux Pumps

This protocol aims to determine if this compound is a substrate for bacterial efflux pumps, a common mechanism of resistance.

Materials:

  • This compound

  • Bacterial strains (wild-type and a known efflux pump-overexpressing mutant)

  • Efflux pump inhibitor (EPI) (e.g., reserpine, CCCP)

  • Broth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • MIC Determination with and without an EPI: a. Determine the MIC of this compound for both the wild-type and the efflux pump-overexpressing strain as described in Protocol 1. b. In parallel, determine the MIC of this compound for both strains in the presence of a sub-inhibitory concentration of the EPI.

  • Analysis: a. A significant decrease (four-fold or more) in the MIC of this compound in the presence of the EPI for the resistant strain would suggest that this compound is a substrate of the efflux pump.

Protocol 3: Target Identification via Macromolecular Synthesis Assays

This protocol provides a method to investigate whether this compound inhibits DNA, RNA, or protein synthesis.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), and [³H]leucine (for protein synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Treatment and Radiolabeling: a. Divide the bacterial culture into four aliquots: one control (no antibiotic) and three treated with this compound at its MIC. b. To each of the three treated aliquots and the control, add one of the radiolabeled precursors.

  • Time-Course Sampling: a. Take samples from each aliquot at different time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitation and Measurement: a. Precipitate the macromolecules in the samples by adding cold TCA. b. Filter the precipitates and wash with TCA. c. Measure the radioactivity of the precipitates using a scintillation counter.

  • Analysis: a. Compare the incorporation of radiolabeled precursors in the this compound-treated samples to the control. A significant reduction in the incorporation of a specific precursor will indicate the targeted macromolecular synthesis pathway.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_mic cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis bact_culture Bacterial Culture (e.g., MRSA) inoculation Inoculation with Bacterial Suspension bact_culture->inoculation urdamycin_stock This compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well plate urdamycin_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual/OD Reading) incubation->mic_determination

Caption: Workflow for MIC determination of this compound.

proposed_mechanism_of_action cluster_cell Bacterial Cell urdamycin_a This compound ribosome Ribosome (Protein Synthesis) urdamycin_a->ribosome ? dna_gyrase DNA Gyrase (DNA Replication) urdamycin_a->dna_gyrase ? cell_wall Cell Wall Synthesis urdamycin_a->cell_wall ? protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome->protein_synthesis_inhibition dna_replication_inhibition Inhibition of DNA Replication dna_gyrase->dna_replication_inhibition cell_wall_synthesis_inhibition Inhibition of Cell Wall Synthesis cell_wall->cell_wall_synthesis_inhibition bacterial_death Bacterial Cell Death protein_synthesis_inhibition->bacterial_death dna_replication_inhibition->bacterial_death cell_wall_synthesis_inhibition->bacterial_death

Caption: Putative mechanisms of action for this compound.

efflux_pump_investigation start Start: Investigate this compound as an Efflux Pump Substrate mic_wt Determine MIC of this compound for Wild-Type Strain start->mic_wt mic_mutant Determine MIC of this compound for Efflux Mutant Strain start->mic_mutant mic_wt_epi Determine MIC of this compound for Wild-Type + EPI mic_wt->mic_wt_epi mic_mutant_epi Determine MIC of this compound for Efflux Mutant + EPI mic_mutant->mic_mutant_epi compare Compare MIC values mic_wt_epi->compare mic_mutant_epi->compare result1 Significant MIC decrease in mutant with EPI compare->result1 Yes result2 No significant MIC change compare->result2 No conclusion1 Conclusion: this compound is likely a substrate of the efflux pump. result1->conclusion1 conclusion2 Conclusion: Efflux is not a major resistance mechanism. result2->conclusion2

References

Application Notes and Protocols: Urdamycin A as a Tool for Probing mTOR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A, an angucycline antibiotic produced by Streptomyces bacteria, has emerged as a potent pharmacological tool for investigating the mammalian target of rapamycin (mTOR) signaling pathway.[1] Unlike the well-characterized allosteric mTOR inhibitor rapamycin, which primarily targets mTOR Complex 1 (mTORC1), this compound and its analogs act as dual inhibitors of both mTORC1 and mTORC2.[1][2] This comprehensive inhibition of the mTOR pathway provides a unique advantage for studying the full spectrum of mTOR-regulated cellular processes.

The mechanism of action of this compound and its analog, Urdamycin E, involves the inactivation of the mTOR kinase by preventing its phosphorylation at key sites required for the activity of both complexes: Ser2448 for mTORC1 and Ser2481 for mTORC2.[3][4] This dual inhibition leads to a complete shutdown of downstream signaling, resulting in the induction of both apoptosis and autophagy in cancer cells.[1][5] These characteristics make this compound a valuable tool for elucidating the intricate roles of mTOR signaling in various physiological and pathological contexts.

Data Presentation

While direct IC50 values for this compound against mTOR are not consistently reported in the literature, the following tables provide comparative data for other dual mTORC1/mTORC2 inhibitors and growth inhibition data for a Urdamycin analog.

Table 1: Comparative IC50 Values of Dual mTORC1/mTORC2 Inhibitors

InhibitorTarget(s)IC50 (mTORC1)IC50 (mTORC2)Key Downstream Effects
OSI-027 mTORC1 & mTORC222 nM65 nMPotently inhibits proliferation of rapamycin-sensitive and -insensitive cancer cell lines.[6]
Torin 1 mTORC1 & mTORC22 nM10 nMExhibits over 1000-fold selectivity for mTOR over PI3K.[6]

Table 2: Growth Inhibition (GI50) of Urdamycin Analog W Against Various Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
A549 Lung Carcinoma0.019

Data for Urdamycin W, a related angucycline glycoside, demonstrates the potent cytotoxic activity of this class of compounds.[7]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Inhibition by this compound

mTOR_pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 inhibits mTORC2 mTORC2 UrdamycinA->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Akt Akt mTORC2->Akt activates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis inhibits

Caption: this compound dually inhibits mTORC1 and mTORC2.

Experimental Workflow for Investigating this compound Effects

experimental_workflow start Cancer Cell Culture treatment Treat with this compound (Varying concentrations and times) start->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry western_blot Western Blot Analysis (p-mTOR, p-Akt, p-p70S6K, p-4E-BP1, LC3-II/I, p62) cell_lysis->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis

References

Fermentation Protocols for Enhanced Urdamycin A Production in Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin A is a potent angucycline antibiotic produced by the bacterium Streptomyces fradiae, notably the Tü 2717 strain.[1] First identified in the 1980s, it has attracted considerable interest within the scientific community due to its significant antibacterial and antitumor properties.[1] this compound's complex molecular structure, which includes a distinctive C-glycosidically linked sugar moiety, arises from a type II polyketide synthase (PKS) pathway.[1] The regulation of its biosynthesis is intricate, believed to be controlled by pathway-specific regulators and influenced by broader cellular signaling networks.

These application notes provide detailed protocols for the fermentation, extraction, and quantification of this compound from Streptomyces fradiae. The document also delves into the current understanding of the biosynthetic and regulatory pathways governing its production, offering a valuable resource for natural product chemists, microbiologists, and professionals in drug discovery and development aiming to optimize this compound yields and explore its therapeutic potential.

Data Presentation: Fermentation Parameters and Production Titers

While comprehensive comparative studies on the effects of various fermentation parameters on this compound titers are not extensively detailed in publicly available literature, the following tables summarize the established and optimized conditions for its production.

Table 1: Media Composition for Streptomyces fradiae Cultivation

Medium TypeComponentConcentration (g/L)
Maintenance Medium (HA Medium) Malt Extract10
Yeast Extract4
Glucose4
CaCl₂1 mM
Agar20
Production Medium (AM Medium) Soybean Meal20
Glucose20
Seed Culture Medium (TSB) Tryptone Soya BrothAs per manufacturer

Table 2: Optimized Fermentation Parameters for this compound Production

ParameterOptimal Range/ValueNotes
Producing Strain Streptomyces fradiae Tü 2717The most commonly cited producer of this compound.
pH 7.2 (initial)Streptomyces species generally favor neutral to slightly alkaline conditions for growth and secondary metabolite production.
Temperature 28°COptimal for both growth and this compound biosynthesis.
Agitation 180 rpmEssential for maintaining adequate aeration and nutrient distribution in submerged cultures.
Inoculum Volume 5% (v/v)A standard inoculum size for initiating production cultures.
Fermentation Time 5 - 7 daysShorter fermentation times may lead to the accumulation of different Urdamycin derivatives, such as Urdamycin G.[2]
Reported Yield Approx. 10 mg/LThis can vary based on specific fermentation conditions and extraction efficiency.

Experimental Protocols

Protocol 1: Inoculum Preparation

This protocol details the preparation of a seed culture of S. fradiae Tü 2717 for inoculating the main production culture.

  • Strain Revival: From a cryopreserved stock, streak S. fradiae Tü 2717 onto a Maintenance Medium (HA) agar plate.

  • Incubation: Incubate the plate at 28°C for 5-7 days, or until well-developed colonies with characteristic spore formation are visible.

  • Seed Culture Inoculation: Aseptically transfer a single, well-isolated colony from the HA plate into a 50 mL flask containing 10 mL of sterile Tryptone Soya Broth (TSB).[1]

  • Seed Culture Incubation: Incubate the seed culture at 28°C for 3 days on a rotary shaker set to 180 rpm.[1]

Protocol 2: this compound Production

This protocol outlines the fermentation process for this compound production in a laboratory-scale shake flask culture.

  • Production Medium Preparation: Prepare the Production Medium (AM) and dispense 50 mL into 500 mL Erlenmeyer flasks. Sterilize by autoclaving.[1]

  • Inoculation: Aseptically transfer 2.5 mL (5% v/v) of the seed culture into each flask containing the production medium.[1]

  • Fermentation: Incubate the production cultures at 28°C for 5-7 days on a rotary shaker operating at 180 rpm.[1]

  • Monitoring (Optional): The production of this compound can be monitored periodically by aseptically withdrawing small samples and analyzing them via HPLC.

Protocol 3: Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of this compound from the fermentation broth.

  • Harvesting: After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation.

  • Extraction: Extract both the mycelium and the supernatant separately with an equal volume of ethyl acetate. This can be done by vigorous shaking in a separatory funnel.

  • Pooling and Concentration: Combine the organic (ethyl acetate) phases from both extractions and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified using chromatographic techniques. A common method involves silica gel column chromatography with a gradient of chloroform and methanol as the mobile phase. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Polishing: For higher purity, pooled fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.

Protocol 4: Quantification of this compound by HPLC

This protocol provides a general method for the analytical quantification of this compound.

  • Sample Preparation: Dissolve the crude or purified extract in a suitable solvent, such as methanol, and filter through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid to improve peak shape) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: this compound can be monitored at multiple wavelengths, including 254 nm and 430 nm.

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples based on peak area.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and its Regulation

The biosynthesis of this compound is a complex process initiated by a type II polyketide synthase (PKS). The regulation of the biosynthetic gene cluster is thought to be under the control of TetR family transcriptional regulators.[1] These regulators typically act as repressors, binding to promoter regions and preventing gene transcription. It is hypothesized that the binding of early biosynthetic intermediates to these TetR regulators causes a conformational change, leading to their dissociation from the DNA and subsequent activation of the biosynthetic genes.

Furthermore, the production of many secondary metabolites in Streptomyces is regulated by small, diffusible signaling molecules such as γ-butyrolactones (GBLs). While a specific GBL has not been definitively linked to this compound production in S. fradiae, a general model of GBL signaling can be proposed. In this model, a GBL synthase produces a specific GBL that, upon reaching a critical concentration, binds to a cytoplasmic receptor protein. This binding event alleviates the receptor's repression of a transcriptional activator, which in turn can enhance the expression of the this compound biosynthetic genes.

This compound Regulatory Pathway GBL_Synthase γ-Butyrolactone Synthase GBL γ-Butyrolactone (Signaling Molecule) GBL_Synthase->GBL GBL_Receptor GBL Receptor (Repressor) GBL->GBL_Receptor Activator_Gene Transcriptional Activator Gene GBL_Receptor->Activator_Gene Activator_Protein Activator Protein Activator_Gene->Activator_Protein Urd_BGC This compound Biosynthetic Gene Cluster Activator_Protein->Urd_BGC Activates Urdamycin_A This compound Urd_BGC->Urdamycin_A ... Early_Intermediate Early Biosynthetic Intermediate Urd_BGC->Early_Intermediate TetR TetR Family Repressor TetR->Urd_BGC Represses Early_Intermediate->TetR

Caption: Proposed regulatory pathway for this compound biosynthesis.

Experimental Workflow for this compound Production and Analysis

The overall process for producing and analyzing this compound involves several key stages, from the initial culture preparation to the final purification and quantification of the compound. This workflow ensures the reproducible production and accurate assessment of this compound yields.

Experimental Workflow start Start: S. fradiae Cryopreserved Stock revive Strain Revival on HA Medium start->revive seed Seed Culture (TSB, 3 days, 28°C, 180 rpm) revive->seed production Production Culture (AM Medium, 5-7 days, 28°C, 180 rpm) seed->production harvest Harvesting: Centrifugation production->harvest extraction Extraction with Ethyl Acetate harvest->extraction concentration Solvent Evaporation (Crude Extract) extraction->concentration purification Chromatographic Purification (e.g., Silica Gel) concentration->purification hplc Preparative HPLC (C18 Column) purification->hplc analysis Analytical HPLC (Quantification) purification->analysis hplc->analysis end End: Pure this compound hplc->end

Caption: General workflow for this compound production and analysis.

References

Application Notes and Protocols for the Generation of Urdamycin A Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and evaluation of Urdamycin A derivatives for the exploration of their structure-activity relationships (SAR). This compound, a potent angucycline antibiotic, has garnered significant interest for its anticancer properties, primarily attributed to its dual inhibitory activity against mTORC1 and mTORC2 signaling pathways.[1][2] The strategic modification of the this compound scaffold can lead to the development of analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Overview of this compound and its Mechanism of Action

This compound is a C-glycosidic angucycline produced by Streptomyces fradiae.[3] Its core structure consists of a benz[a]anthracene framework decorated with sugar moieties, including D-olivose and L-rhodinose.[3] The primary anticancer mechanism of this compound and its derivatives involves the potent inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1][2] Unlike rapamycin, which primarily targets mTORC1, this compound and its analogs effectively inactivate both mTORC1 and mTORC2 complexes.[1][4] This dual inhibition leads to a comprehensive shutdown of the mTOR signaling cascade, including the downstream effectors p70S6K and 4E-BP1, ultimately inducing both apoptosis and autophagy in cancer cells.[1][4]

Techniques for Creating this compound Derivatives

Several chemical modification strategies can be employed to generate a library of this compound derivatives for SAR studies. These include modifications at the hydroxyl groups and the aglycone core.

O-Acylation

Modification of the hydroxyl groups through O-acylation has been shown to enhance the in vitro anticancer activity of this compound, with the effect being dependent on the lipophilicity of the acyl chain.[5][6]

Protocol for O-Acylation of this compound:

  • Materials:

    • This compound

    • Acylating agent (e.g., acetic anhydride, propionic anhydride, butyric anhydride)

    • Pyridine (as solvent and catalyst)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve this compound in a minimal amount of dry pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the acylating agent (e.g., acetic anhydride, 2-5 equivalents) dropwise to the solution.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the O-acylated this compound derivative.

Hydrogenation

Hydrogenation of the 5,6-double bond in the this compound aglycone can provide insights into the importance of this structural feature for biological activity.[5]

Protocol for Hydrogenation of this compound:

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, 10%) catalyst

    • Solvent (e.g., methanol, ethanol, or ethyl acetate)

    • Hydrogen gas (H₂)

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

    • Celatom® or filter paper for catalyst removal

  • Procedure:

    • Dissolve this compound in the chosen solvent in a suitable reaction vessel.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or in a Parr apparatus at a specified pressure).

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celatom® or filter paper to remove the Pd/C catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the hydrogenated this compound derivative.

Reaction with Diazomethane

Treatment with diazomethane can be used to methylate acidic hydroxyl groups on the this compound molecule.[5] Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Protocol for Reaction of this compound with Diazomethane:

  • Materials:

    • This compound

    • Ethereal solution of diazomethane (prepared fresh from a suitable precursor like Diazald™)

    • Solvent (e.g., diethyl ether, methanol)

    • Acetic acid (for quenching)

  • Procedure:

    • Dissolve this compound in a mixture of diethyl ether and a small amount of methanol in a flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the ethereal solution of diazomethane to the this compound solution until a faint yellow color persists, indicating an excess of diazomethane.

    • Stir the reaction at 0 °C for a specified time, monitoring the reaction by TLC.

    • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

    • Evaporate the solvent under reduced pressure to obtain the methylated this compound derivative.

    • Purify the product as necessary using column chromatography.

Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for Urdamycin derivatives to facilitate SAR analysis.

Table 1: Cytotoxic Activity of Urdamycin W and its Analogs against Various Cancer Cell Lines [7]

CompoundPC-3 (prostate) IC₅₀ (µM)NCI-H23 (lung) IC₅₀ (µM)HCT-15 (colon) IC₅₀ (µM)NUGC-3 (stomach) IC₅₀ (µM)ACHN (renal) IC₅₀ (µM)MDA-MB-231 (breast) IC₅₀ (µM)
Urdamycin W0.0190.1040.0230.0210.0210.022
Urdamycin X0.0320.1980.0410.0380.0350.039
Urdamycin B derivative (9)>10>10>10>10>10>10
Adriamycin (Control)0.0250.1210.0350.0310.0290.031

Table 2: Antibacterial Activity of Urdamycin Derivatives [7]

CompoundStaphylococcus aureus MIC (µg/mL)Micrococcus luteus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
Urdamycin W16.016.08.0
Urdamycin X32.032.016.0
Urdamycin B derivative (9)>128>128>128
Kanamycin (Control)1.00.50.5

Visualizing Key Pathways and Workflows

This compound's Impact on the mTOR Signaling Pathway

This compound's dual inhibition of mTORC1 and mTORC2 results in a comprehensive shutdown of downstream signaling, leading to apoptosis and autophagy.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Akt Akt mTORC2->Akt Apoptosis Apoptosis mTORC2->Apoptosis UrdamycinA This compound UrdamycinA->mTORC1 inhibition UrdamycinA->mTORC2 inhibition Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental Workflow for SAR Studies of this compound Derivatives

A systematic workflow is crucial for the efficient evaluation of newly synthesized this compound derivatives.

SAR_Workflow cluster_assays Biological Evaluation start Start synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassays Biological Assays purification->bioassays cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) bioassays->cytotoxicity mTOR_inhibition mTOR Inhibition Assays (Western Blot for p-p70S6K, p-4E-BP1) bioassays->mTOR_inhibition antibacterial Antibacterial Assays (MIC determination) bioassays->antibacterial sar_analysis Structure-Activity Relationship Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement end End lead_optimization->end cytotoxicity->sar_analysis mTOR_inhibition->sar_analysis antibacterial->sar_analysis

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The generation and evaluation of this compound derivatives offer a promising avenue for the development of novel anticancer agents. By systematically modifying the this compound scaffold and assessing the biological activities of the resulting analogs, researchers can elucidate key structural features required for potent and selective mTOR inhibition. The protocols and data presented herein provide a foundational framework for initiating and advancing SAR studies in this important area of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Urdamycin A Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the fermentation of Streptomyces for the production of Urdamycin A. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding this compound production.

Q1: What is this compound and what is its primary microbial source?

This compound is a potent angucycline antibiotic with significant antibacterial and antitumor properties, making it a molecule of interest in drug discovery.[1][2] The primary producing organism is the bacterium Streptomyces fradiae, particularly the Tü 2717 strain.[1][2]

Q2: What are the main challenges encountered in the fermentation of this compound?

Researchers often face challenges in achieving high yields of this compound.[2] Other common issues include the production of undesired related compounds, known as shunt products, maintaining the stability of the producing strain, and developing efficient methods for extraction and purification.[2]

Q3: What are the critical fermentation parameters that influence this compound yield?

Several parameters are crucial for optimizing this compound production. These include the composition of the fermentation medium (specifically carbon and nitrogen sources), the pH of the medium, temperature, aeration, and agitation speed.[2]

Q4: How does fermentation time affect the final product profile?

Fermentation time is a critical factor that can influence the composition of the final product. Shorter fermentation times have been observed to favor the production of other Urdamycin derivatives, such as Urdamycin G.[2][3] Therefore, optimizing the fermentation duration is essential for maximizing the yield of this compound.[2]

Q5: Is this compound susceptible to degradation during extraction and purification?

Yes, this compound can be sensitive to environmental conditions.[4] It is susceptible to degradation under extreme pH and high temperatures.[4][5] It is advisable to perform purification steps at a neutral pH and at reduced temperatures, such as 4°C, to maintain the integrity of the compound.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound fermentation experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Production - Inappropriate composition of the fermentation medium.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Degradation or mutation of the Streptomyces fradiae strain.- Optimize the carbon and nitrogen sources in your medium (see Table 1).- Calibrate your pH probes and ensure the temperature is maintained within the optimal range (see Table 2).- Increase the agitation speed or the airflow rate to improve aeration.- Use a fresh culture from a cryopreserved stock for inoculation.[2]
High Levels of Shunt Products (e.g., Urdamycin G) - Suboptimal fermentation time.- Conduct a time-course study by collecting and analyzing samples at regular intervals (e.g., every 12-24 hours) using HPLC to determine the optimal harvest time for maximizing this compound.[6] Shortening the fermentation time has been shown to result in the isolation of different Urdamycin derivatives.[2]
Difficulty in Extracting this compound - Inefficient extraction solvent.- Formation of an emulsion during extraction.- Degradation of the product during the extraction process.- Ethyl acetate is a commonly used and effective solvent for this compound extraction.[1][2]- To break emulsions, consider centrifugation or the addition of a small amount of a demulsifying agent.- Avoid high temperatures during solvent evaporation; use a rotary evaporator with a water bath temperature below 40°C.[5]
Inconsistent Yields Between Batches - Variability in the quality of raw materials.- Inconsistency in the inoculum preparation.- Use high-quality, consistent sources for media components like soybean meal and yeast extract.[6]- Standardize your inoculum preparation protocol, ensuring a consistent age and volume of the seed culture for each fermentation.

Data on Fermentation Parameters

Optimizing fermentation conditions is critical for maximizing the yield of this compound. The following tables summarize key media components and physical parameters for Streptomyces fradiae fermentation.

Table 1: Media Composition for Streptomyces fradiae

ComponentConcentrationMedium TypeReference
Malt Extract10 g/LMaintenance (HA Medium)[1]
Yeast Extract4 g/LMaintenance (HA Medium)[1]
Glucose4 g/LMaintenance (HA Medium)[1]
Soybean Meal20 g/LProduction (AM Medium)[1]
Glucose20 g/LProduction (AM Medium)[1]

Table 2: General Optimized Fermentation Parameters for Streptomyces sp.

ParameterOptimal Range/ValueNotesReference
pH6.8 - 7.2The initial pH of the medium should be adjusted accordingly.[6][6]
Temperature30 - 35°CSlower production may occur at lower temperatures, while higher temperatures can cause cell stress and reduced yield.[6][6]
Agitation300 - 500 rpmInadequate agitation can lead to poor mixing and oxygen transfer, while excessive agitation can cause shear stress.[6][6]
Inoculum Volume5% - 15.8% (v/v)The size of the inoculum can influence the length of the lag phase and overall productivity.[2][2]
Fermentation Time7 - 12 daysThe optimal duration is dependent on the specific strain and fermentation conditions.[2][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production.

Protocol 1: Fermentation of Streptomyces fradiae Tü 2717
  • Seed Culture Preparation: Inoculate a single colony of S. fradiae from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB). Incubate this seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.[1]

  • Production Culture: Transfer 2 mL of the mature seed culture into a 500 mL flask containing 50 mL of AM production medium.[1]

  • Incubation: Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 180 rpm.[1]

Protocol 2: Extraction and Purification of this compound
  • Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation.[1]

  • Extraction: Extract both the mycelium and the supernatant separately with an equal volume of ethyl acetate. Combine the organic phases.[1]

  • Concentration: Evaporate the solvent from the combined organic phases under reduced pressure to obtain the crude extract.[1]

  • Initial Purification: Dissolve the crude extract in a minimal amount of methanol and subject it to column chromatography on silica gel. Use a gradient of chloroform and methanol as the mobile phase.[1]

  • Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions that contain this compound.[1]

  • Final Purification: Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column. A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Isolation: Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound production.

UrdamycinA_Biosynthesis Acetate 10x Acetate Units PKS Type II Polyketide Synthase (PKS) Acetate->PKS AngucyclineCore Angucycline Core PKS->AngucyclineCore PostPKS Post-PKS Modifications (Cyclizations, Oxidations) AngucyclineCore->PostPKS ModifiedCore Modified Aglycone PostPKS->ModifiedCore Glycosylation Glycosylation (Glycosyltransferases) ModifiedCore->Glycosylation UrdamycinA This compound Glycosylation->UrdamycinA

Caption: Simplified biosynthetic pathway of this compound.[1]

Troubleshooting_Workflow Start Low this compound Yield CheckMedia Step 1: Verify Media Composition & pH Start->CheckMedia CheckConditions Step 2: Assess Fermentation Parameters (Temp, Aeration) CheckMedia->CheckConditions CheckStrain Step 3: Evaluate Strain Viability & Purity CheckConditions->CheckStrain CheckTime Step 4: Optimize Fermentation Time CheckStrain->CheckTime Resolution Improved Yield CheckTime->Resolution

Caption: A stepwise workflow to identify and resolve common causes of low this compound yield.

Experimental_Workflow Inoculation Inoculation of Seed Culture (S. fradiae in TSB) SeedGrowth Seed Culture Incubation (28°C, 3 days, 180 rpm) Inoculation->SeedGrowth ProductionInoculation Inoculation of Production Culture (AM Medium) SeedGrowth->ProductionInoculation ProductionGrowth Production Culture Incubation (28°C, 5-7 days, 180 rpm) ProductionInoculation->ProductionGrowth Harvest Harvesting (Centrifugation) ProductionGrowth->Harvest Extraction Extraction with Ethyl Acetate Harvest->Extraction Purification Purification (Column Chromatography & HPLC) Extraction->Purification FinalProduct Purified this compound Purification->FinalProduct

References

Overcoming Urdamycin A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of Urdamycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent angucycline antibiotic with significant antibacterial and anticancer properties.[1][2][3] Structurally, it is a large, complex glycoside that is highly hydrophobic, leading to its primary experimental challenge: poor solubility in aqueous solutions.[4] This insolubility can lead to precipitation in experimental assays, inaccurate concentration measurements, and reduced bioavailability, making it critical to address for reliable in vitro and in vivo studies.

Q2: In which solvents is this compound soluble?

This compound is generally insoluble in water and alkanes.[4] However, it is readily soluble in several organic solvents.[1][2][4] While precise quantitative values are not consistently published, qualitative solubility is well-established.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Methanol (MeOH)Soluble[1][2][4]
Ethanol (EtOH)Soluble[1][2][4]
Dichloromethane (DCM)Soluble[2]
AcetoneReadily Soluble[4]
Tetrahydrofuran (THF)Readily Soluble[4]
WaterInsoluble[4]

Q3: What is the mechanism of action of this compound?

This compound exhibits its anticancer effects through the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway. It also impacts the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is crucial for tumor cell proliferation and survival. By inhibiting these pathways, this compound can induce programmed cancer cell death through both apoptosis and autophagy.

Below is a simplified diagram illustrating the signaling pathway affected by this compound.

UrdamycinA_Pathway cluster_cell Cell Cytoplasm GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation mTOR mTOR Pathway mTOR->Proliferation UrdamycinA This compound UrdamycinA->STAT3 UrdamycinA->mTOR Troubleshooting_Precipitation Start This compound Precipitates in Aqueous Solution CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO DilutionMethod Are you performing stepwise dilution? CheckDMSO->DilutionMethod Yes ReduceDMSO Adjust stock concentration to lower final DMSO % CheckDMSO->ReduceDMSO No Enhancers Consider Solubility Enhancement Methods DilutionMethod->Enhancers Yes ImplementStepwise Implement stepwise dilution protocol DilutionMethod->ImplementStepwise No End Problem Resolved Enhancers->End ReduceDMSO->CheckDMSO ImplementStepwise->DilutionMethod Solid_Dispersion_Workflow Start Start: Crystalline This compound Dissolve 1. Dissolve this compound & Polymer (e.g., PVP K30) in Methanol Start->Dissolve Evaporate 2. Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Dry 3. Dry under Vacuum (24 hours) Evaporate->Dry Pulverize 4. Pulverize and Sieve Dry->Pulverize End Finish: Amorphous Solid Dispersion Powder Pulverize->End

References

Technical Support Center: Troubleshooting Urdamycin A Instability During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the stability of Urdamycin A during storage is crucial for ensuring experimental accuracy and the therapeutic potential of this potent angucycline antibiotic. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during the storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade during storage?

A1: this compound's complex structure, featuring a quinone core, multiple hydroxyl groups, and glycosidic bonds, makes it susceptible to degradation from several factors.[1] The primary causes of instability during storage are:

  • pH Extremes: Both acidic and alkaline conditions can compromise the integrity of this compound. Acidic environments can lead to the hydrolysis of the glycosidic linkages, which severs the sugar moieties from the aglycone backbone.[1]

  • Elevated Temperatures: Higher temperatures significantly accelerate the rate of both hydrolytic and oxidative degradation.[1]

  • Exposure to Light: The polycyclic aromatic quinone structure of this compound makes it sensitive to photodegradation, especially when exposed to UV or strong visible light.[1]

  • Oxidation: The presence of oxidizing agents, including atmospheric oxygen and peroxides in solvents, can lead to the degradation of the molecule.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, solid this compound should be kept at -20°C.[1] At this temperature, it has been shown to be stable for at least four years. For short-term storage, refrigeration at 2-8°C is acceptable, but for periods longer than a few weeks, -20°C is recommended.

Q3: How should I store this compound solutions?

A3: It is highly recommended to prepare this compound solutions fresh for each experiment. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month. Before use, allow the aliquot to equilibrate to room temperature before opening the vial.

Q4: I've observed a change in the color of my this compound solution. What does this indicate?

A4: this compound is a colored compound, and a noticeable change in the color of its solution can be an indicator of degradation. This could be due to pH shifts, oxidation, or the formation of degradation products with different chromophores. If you observe a color change, it is advisable to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment.

Q5: Can I store this compound in any type of container?

A5: To minimize photodegradation, it is best to store both solid and solution forms of this compound in amber-colored vials or containers that protect it from light.[1] If amber containers are not available, wrapping the container in aluminum foil can provide adequate protection.

Troubleshooting Guide for this compound Instability

This section provides a structured approach to identifying and resolving common issues related to this compound instability during storage.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of biological activity in experiments Degradation of this compound due to improper storage.1. Verify Storage Conditions: Confirm that solid this compound is stored at -20°C and protected from light. Ensure that solutions are freshly prepared or have been stored correctly at -20°C for less than a month.2. Analytical Confirmation: Analyze the purity of your this compound sample using HPLC to check for the presence of degradation products.3. Use a Fresh Stock: If degradation is confirmed or suspected, use a fresh, unopened vial of this compound for your experiments.
Appearance of additional peaks in HPLC analysis Chemical degradation of this compound.1. Investigate Stress Factors: Review the handling and storage history of the sample. Was it exposed to high temperatures, extreme pH, or light?2. Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway.3. Optimize Storage Protocol: Based on the likely cause, reinforce proper storage procedures with all lab personnel.
Precipitate formation in stored solutions Poor solubility at storage temperature or degradation leading to insoluble products.1. Check Solvent and Concentration: Ensure that the solvent used is appropriate for this compound and that the concentration is not exceeding its solubility limit at the storage temperature.2. Gentle Warming and Sonication: Before use, allow the solution to warm to room temperature and gently sonicate to see if the precipitate redissolves.3. Filter the Solution: If the precipitate does not redissolve, it may be a degradation product. Filter the solution through a 0.22 µm filter before use, and re-analyze the concentration and purity.

Data Presentation: Representative Stability of this compound

The following tables provide representative data on the stability of this compound under various stress conditions. This data is intended to illustrate the impact of different factors on its degradation and should be used as a guideline. Actual degradation rates may vary depending on the specific experimental conditions.

Table 1: Effect of Temperature on this compound Stability (in Solution, pH 7, Stored for 30 days in the dark)

Storage Temperature (°C)Remaining this compound (%)
-20>98%
4~95%
25 (Room Temperature)~80%
40~60%

Table 2: Effect of pH on this compound Stability (in Aqueous Solution, Stored at 25°C for 24 hours in the dark)

pHRemaining this compound (%)
3.0~85%
5.0~95%
7.0>99%
9.0~90%

Table 3: Effect of Light on this compound Stability (in Solution, pH 7, Stored at 25°C for 8 hours)

Light ConditionRemaining this compound (%)
Dark (control)>99%
Ambient Laboratory Light~92%
Direct Sunlight~75%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and incubate at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber for 8, 24, and 48 hours. Wrap a control sample in aluminum foil and keep it under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 430 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

This compound Degradation Troubleshooting Workflow

This compound Degradation Troubleshooting Workflow This compound Degradation Troubleshooting Workflow start Instability Observed (e.g., loss of activity, new HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Duration) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Deviation Found? correct_storage Implement Correct Storage (-20°C, dark, sealed vials) improper_storage->correct_storage Yes check_handling Review Sample Handling (pH, solvents, exposure time) improper_storage->check_handling No retest Re-test with Fresh Sample correct_storage->retest issue_resolved Issue Resolved retest->issue_resolved improper_handling Improper Handling Identified check_handling->improper_handling Deviation Found? correct_handling Implement Correct Handling (Neutral pH, fresh solutions) improper_handling->correct_handling Yes forced_degradation Perform Forced Degradation Study improper_handling->forced_degradation No correct_handling->retest identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway

Caption: Troubleshooting workflow for this compound instability.

Hypothesized Degradation Pathway of this compound

This compound Degradation Pathway Hypothesized Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic pH) cluster_oxidation Oxidation (O2, Peroxides) cluster_photodegradation Photodegradation (Light Exposure) urdamycin_a This compound (Intact Molecule) aglycone Urdamycinone A (Aglycone) urdamycin_a->aglycone Hydrolysis of glycosidic bonds sugars Sugar Moieties (e.g., D-olivose, L-rhodinose) urdamycin_a->sugars Hydrolysis of glycosidic bonds oxidized_products Oxidized Degradation Products urdamycin_a->oxidized_products Oxidation of phenolic groups photo_products Photodegradation Products urdamycin_a->photo_products Reaction of quinone core

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Enhancing the Anti-Cancer Activity of Urdamycin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Urdamycin A and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-cancer action for this compound and its derivatives?

A1: this compound and its derivatives, such as Urdamycin V, exhibit anti-cancer activity primarily by inducing programmed cell death through apoptosis and autophagy.[1] A key mechanism is the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway, affecting both mTORC1 and mTORC2 complexes.[1] This leads to the complete inhibition of Akt activation, a crucial protein in tumor progression and cell survival.[1] Some derivatives, like Urdamycin V, can induce p53-independent apoptosis, making them potentially effective against cancers with p53 mutations.[2][3] The anti-cancer effects also involve the modulation of phosphorylation in proteins along the mTORC2/Akt/p38/Erk pathway.[2]

Q2: What are the key structural features of this compound derivatives that influence their anti-cancer activity?

A2: Several structural features are crucial for the anti-cancer activity of this compound derivatives. The lipophilicity of the molecule plays a significant role; for instance, O-acylation can enhance in-vitro activity against murine L1210 leukemia cells by increasing lipophilicity.[4][5] The 5,6-double bond in the this compound structure is also considered important for its antitumor activities.[4][5] Additionally, the length and composition of the saccharide chain attached to the aglycone can significantly impact cytotoxicity, with studies showing that a longer saccharide chain can enhance biological activity.[6]

Q3: How can the solubility of this compound derivatives be improved for biological assays?

A3: this compound is soluble in solvents like DMSO, dichloromethane, ethanol, and methanol.[7] For biological assays requiring aqueous solutions, a common practice is to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). If solubility remains an issue, conjugation to hydrophilic polymers or formulation with solubilizing agents can be explored, though this would represent a significant modification of the derivative.

Q4: Are there known off-target effects or other biological activities of this compound derivatives?

A4: Yes, besides their anti-cancer properties, this compound and its derivatives are known for their antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis, Streptococcus pyogenes, and Staphylococcus aureus.[2][7] This is a critical consideration in their development as therapeutic agents, as it could have implications for the gut microbiome or require targeted delivery systems to minimize off-target antibacterial effects in a cancer therapy context.

Troubleshooting Guides

Problem: Inconsistent or low cytotoxic activity in in-vitro assays.

Potential Cause Suggested Solution
Poor Solubility: The compound precipitates in the aqueous cell culture medium.Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions. Ensure the final DMSO concentration in the assay is below 0.5%. Visually inspect the wells for any signs of precipitation after adding the compound.
Compound Degradation: The derivative is unstable under experimental conditions (e.g., light, temperature, pH).Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. Check the stability of the compound in the culture medium over the incubation period using techniques like HPLC.
Cell Line Resistance: The chosen cancer cell line may be inherently resistant to the compound's mechanism of action.Test the derivatives on a panel of different cancer cell lines with varying genetic backgrounds (e.g., different p53 status).[2][3] Include a positive control compound with a known mechanism of action to validate the assay.
Incorrect Assay Duration: The incubation time may be too short to observe significant cytotoxic effects.Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for observing cytotoxicity with your specific cell line and compound.

Problem: Difficulty in purifying a newly synthesized this compound derivative.

Potential Cause Suggested Solution
Complex Reaction Mixture: The synthesis reaction results in multiple byproducts with similar polarities to the desired compound.Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize byproduct formation. Employ orthogonal purification techniques. For example, follow up normal-phase column chromatography with reverse-phase HPLC or size-exclusion chromatography.
Compound Instability on Silica Gel: The derivative degrades on standard silica gel during column chromatography.Use a less acidic stationary phase, such as deactivated (neutral) silica or alumina. Alternatively, consider using other purification methods like preparative thin-layer chromatography (prep-TLC) or automated flash chromatography with different column chemistries.
Co-elution with Starting Material: The derivative has a similar retention factor (Rf) to the starting this compound.If the modification is minor, achieving baseline separation can be challenging. Use a high-resolution preparative HPLC system with a gradient elution method to improve separation.

Quantitative Data on Cytotoxic Activity

The following tables summarize the reported cytotoxic activities of this compound and its derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Reference
L1210Murine Leukemia7.5[7]
HT-29Human Colon Cancer5[7]
A549Human Lung Cancer>10[7]

Table 2: Cytotoxicity of New Urdamycin Derivatives (Urdamycin W, X, and Grincamycin U)

CompoundPC-3 (Prostate)NCI-H23 (Lung)HCT-15 (Colon)NUGC-3 (Stomach)ACHN (Renal)MDA-MB-231 (Breast)
Urdamycin W (1) 0.0190.0240.0210.0270.1040.025
Urdamycin X (2) 0.2240.2520.2310.2390.5010.245
Grincamycin U (9) >10>10>10>10>10>10
Adriamycin (Control) 0.0270.0430.1470.0410.1870.089
Data presented as GI50 (µM). Note: Urdamycin W showed the most potent activity, even more so than the positive control, Adriamycin, against several cell lines.[6]

Experimental Protocols

Protocol 1: General Procedure for O-Acylation of this compound

This protocol is a general guideline based on standard acylation procedures and the description of O-acylation for this compound.[4][5] Researchers should optimize conditions for their specific acylating agent.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride) dropwise to the solution at 0°C. A catalyst, such as 4-dimethylaminopyridine (DMAP), may be added if necessary.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired O-acylated this compound derivative.

  • Characterization: Confirm the structure of the purified derivative using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the this compound derivative from a DMSO stock solution in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Autophagy Autophagy Urdamycin_Derivatives Urdamycin Derivatives Urdamycin_Derivatives->Akt inhibits activation Urdamycin_Derivatives->mTORC2 inhibits Urdamycin_Derivatives->mTORC1 inhibits Urdamycin_Derivatives->Autophagy induces

Caption: mTOR signaling pathway showing inhibition by Urdamycin derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies start This compound (Starting Material) synthesis Chemical Modification (e.g., O-Acylation) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Solubility & Stability Assessment characterization->solubility cytotoxicity In-vitro Cytotoxicity Assays (MTT, SRB on Cancer Cell Panel) solubility->cytotoxicity data_analysis Data Analysis (IC50/GI50 Determination) cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar apoptosis_assay Apoptosis/Autophagy Assays (Flow Cytometry, Western Blot) data_analysis->apoptosis_assay Lead Compound sar->synthesis Iterative Optimization pathway_analysis Signaling Pathway Analysis (e.g., mTOR/Akt inhibition) apoptosis_assay->pathway_analysis

Caption: Workflow for synthesis and evaluation of this compound derivatives.

SAR_Diagram cluster_factors Key Structural Modifications cluster_outcomes Observed Effects center_node Enhanced Anti-Cancer Activity lipophilicity Increased Lipophilicity (e.g., O-Acylation) l1210 Increased activity against L1210 Leukemia lipophilicity->l1210 saccharide Longer Saccharide Chain at C-3' cytotoxicity Potent broad-spectrum cytotoxicity saccharide->cytotoxicity double_bond Intact 5,6-Double Bond activity_retained Antitumor activity is retained double_bond->activity_retained l1210->center_node cytotoxicity->center_node activity_retained->center_node

Caption: Structure-Activity Relationships (SAR) of this compound derivatives.

References

Technical Support Center: Total Synthesis of Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during the total synthesis of Urdamycin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex angucycline antibiotic, presents several significant challenges:

  • Construction of the Tetracyclic Aglycone: Assembling the angular benz[a]anthracene core with the correct regiochemistry and stereochemistry is a primary hurdle.[1][2]

  • Stereocontrolled C-Glycosylation: The formation of the C-glycosidic bond to install the D-olivose moiety with the desired stereoselectivity is a well-documented challenge in natural product synthesis.[3][4][5]

  • O-Glycosylation: The subsequent attachment of the trisaccharide chain, consisting of two L-rhodinose and one D-olivose unit, requires careful selection of glycosylation methods and protecting group strategies to achieve the correct linkages and stereochemistry.

  • Protecting Group Strategy: The numerous hydroxyl groups on both the aglycone and the sugar moieties necessitate a complex and robust protecting group strategy to ensure chemoselectivity throughout the synthesis.[6][7][8]

  • Late-Stage Modifications: Introducing functionalities and performing redox manipulations on the complex, fully assembled molecule can be problematic due to the sensitivity of the advanced intermediates.

Troubleshooting Guides

Aglycone Synthesis: Construction of the Benz[a]anthracene Core

Problem: Low yields and poor regioselectivity in the construction of the tetracyclic core of the this compound aglycone.

Possible Causes and Solutions:

  • Inefficient Cyclization Strategy: The choice of reaction to form the angular quinone structure is critical.

    • Recommendation 1: Diels-Alder Reaction. A common and effective strategy for constructing the angucycline skeleton is through a Diels-Alder cycloaddition.[1][2][9] Careful selection of the diene and dienophile is crucial for controlling regioselectivity. Lewis acid catalysis can be employed to enhance reactivity and selectivity.[10][11]

    • Recommendation 2: Hauser Annulation. The Hauser annulation, a reaction between a substituted phthalide and a Michael acceptor, is another powerful method for synthesizing quinone derivatives and has been applied to angucyclinone synthesis.[1][12][13] Optimization of the base and reaction conditions is key to improving yields.

    • Recommendation 3: Friedel-Crafts Acylation. Intramolecular Friedel-Crafts reactions can be used to close one of the rings of the tetracyclic system. The choice of Lewis acid and solvent can significantly impact the efficiency of this step.[9]

Experimental Protocol: Representative Diels-Alder Cycloaddition for Angucycline Core Synthesis

This is a general protocol based on strategies for similar polycyclic structures and may require optimization for the specific substrates in a this compound synthesis.[10]

  • Reactant Preparation: Dissolve the dienophile (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Diene: Add the diene (1.5-3.0 eq) to the solution.

  • Lewis Acid Catalysis: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) and add the Lewis acid (e.g., SnCl₄, BF₃·OEt₂, ZnI₂) (1.0-2.0 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Aglycone Core Construction:

aglycone_synthesis start Target: this compound Aglycone Core strategy Choose Core Construction Strategy start->strategy da Diels-Alder Reaction strategy->da ha Hauser Annulation strategy->ha fc Friedel-Crafts Acylation strategy->fc optimize Optimize Reaction Conditions (Lewis Acid, Solvent, Temp.) da->optimize ha->optimize fc->optimize yield Acceptable Yield & Regioselectivity? optimize->yield yield->strategy No end Proceed to Next Step yield->end Yes

Caption: Decision workflow for constructing the this compound aglycone core.

C-Glycosylation

Problem: Difficulty in achieving high stereoselectivity (β-selectivity) and yield for the C-glycosidic bond formation between the aglycone and D-olivose.

Possible Causes and Solutions:

  • Choice of Glycosyl Donor and Acceptor: The nature of the glycosyl donor and the nucleophilicity of the aglycone acceptor are critical.

    • Recommendation 1: Glycal-based methods. The use of glycals as precursors for the glycosyl donor is a common strategy. Activation with an electrophilic reagent can generate an intermediate that is susceptible to nucleophilic attack by the aglycone.

    • Recommendation 2: Transition-Metal Catalyzed C-Glycosylation. Palladium- or other transition-metal-catalyzed cross-coupling reactions between a glycosyl donor (e.g., a glycal-stannane) and an aryl halide or triflate on the aglycone can provide good yields and selectivity.[4]

    • Recommendation 3: Lewis Acid-Mediated Reactions. Lewis acids can be used to activate various glycosyl donors (e.g., glycosyl fluorides, trichloroacetimidates) for reaction with the aromatic system of the aglycone.[4] The choice of Lewis acid can influence the stereochemical outcome.

Quantitative Data: Comparison of C-Glycosylation Methods (Hypothetical Data for this compound based on literature for similar compounds)

MethodGlycosyl DonorCatalyst/PromoterTypical Yield (%)Typical α:β RatioReference
Stille CouplingGlycal StannanePd(PPh₃)₄60-75>1:10[3]
Lewis Acid-MediatedGlycosyl FluorideBF₃·OEt₂50-651:5 - 1:8[4]
Radical GlycosylationGlycosyl Xanthate(Bu₃Sn)₂/AIBN45-60Varies[14]

Experimental Protocol: Representative Stille Coupling for C-Glycosylation

This is a generalized protocol and requires optimization.

  • Reactant Preparation: To a solution of the aryl iodide/triflate aglycone precursor (1.0 eq) and the glycal stannane (1.2-1.5 eq) in a dry, degassed solvent (e.g., toluene or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway for Stereoselective C-Glycosylation:

c_glycosylation cluster_cycle Catalytic Cycle aglycone Aglycone Precursor (Aryl-X) oa Oxidative Addition aglycone->oa donor Glycosyl Donor (e.g., Glycal-SnR3) tm Transmetalation donor->tm catalyst Pd(0) Catalyst oa->tm [Pd(II) Intermediate] re Reductive Elimination tm->re re->oa Regenerates Pd(0) product β-C-Glycoside re->product Forms C-C bond side_product α-C-Glycoside ( undesired) re->side_product

Caption: Catalytic cycle for a Palladium-catalyzed C-glycosylation reaction.

Protecting Group Strategy

Problem: Unwanted side reactions or difficulty in selective deprotection due to a large number of hydroxyl groups.

Possible Causes and Solutions:

  • Incompatible Protecting Groups: The chosen protecting groups may not be stable to the reaction conditions in subsequent steps.

  • Lack of Orthogonality: Deprotection of one group unintentionally cleaves another.

    • Recommendation 1: Orthogonal Protection. Employ a set of orthogonal protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis).[6][7] For example, use silyl ethers (e.g., TBS, TIPS) for some hydroxyls, benzyl ethers for others, and acetates or pivaloates for yet others.

    • Recommendation 2: Regioselective Protection/Deprotection. Utilize sterically hindered protecting groups to selectively protect less hindered hydroxyls. Alternatively, use diol-specific protecting groups like acetonides or benzylidene acetals.

    • Recommendation 3: Planning and Foresight. Carefully plan the entire synthetic route in reverse (retrosynthesis) to anticipate which protecting groups will be needed at each stage and to ensure their compatibility with all planned reactions.

Protecting Group Logic Diagram:

protecting_groups pg_strategy Protecting Group Strategy Goal: Selective Manipulation of Functional Groups ortho Orthogonal Protection pg_strategy:f1->ortho regio Regioselective Protection pg_strategy:f1->regio ortho_details Acid-labile (Boc, Trt) Base-labile (Ac, Fmoc) Fluoride-labile (TBS, TIPS) Hydrogenolysis (Bn, Cbz) ortho->ortho_details regio_details Steric Hindrance (TIPS vs TBS) Diol Protection (Acetonide) Enzymatic de/protection regio->regio_details success Successful Synthesis ortho_details->success regio_details->success

Caption: Key considerations in developing a protecting group strategy.

References

Addressing off-target effects of Urdamycin A in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urdamycin A. The information provided addresses potential off-target effects and other common issues encountered during cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, dual inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Unlike rapamycin, which primarily targets mTOR Complex 1 (mTORC1), this compound and its analogues effectively inactivate both mTORC1 and mTORC2.[2] This dual inhibition leads to a comprehensive shutdown of the mTOR pathway, resulting in the induction of both apoptosis and autophagy in cancer cells.[2]

Q2: I am observing both apoptosis and autophagy in my this compound-treated cells. Is this expected?

Yes, this is an expected outcome. This compound's dual inhibition of mTORC1 and mTORC2 is known to induce both programmed cell death (apoptosis) and cellular self-digestion (autophagy).[2][3] The inhibition of mTORC1 is a primary trigger for autophagy.[3] If your goal is to study one process exclusively, you may need to use autophagy or apoptosis inhibitors in conjunction with this compound.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from the chemical instability of this compound. It is susceptible to degradation under certain conditions, including:

  • pH Extremes: Both acidic and alkaline conditions can degrade this compound.[4]

  • Elevated Temperatures: It is recommended to handle and store this compound at low temperatures.[4]

  • Light Exposure: The chemical structure of this compound makes it sensitive to photodegradation.[4]

To ensure reproducibility, it is crucial to follow proper handling and storage procedures and to protect the compound from light.

Q4: Does this compound have effects on mitochondria?

Yes, this compound can impact mitochondrial function. As an antibiotic, it has the potential to affect mitochondria due to their bacterial origins.[5] Furthermore, as an mTOR inhibitor, it can indirectly influence mitochondrial metabolism. Some antibiotics have been shown to increase mitochondrial leak respiration and decrease mitochondrial membrane potential.[5]

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity in control or non-target cell lines.
  • Possible Cause 1: Off-target effects on mitochondrial function.

    • Suggested Solution: Assess mitochondrial health in your cells following this compound treatment. Key assays include measuring mitochondrial membrane potential and cellular respiration. A decrease in mitochondrial function could explain broad cytotoxic effects.

  • Possible Cause 2: Antibiotic activity in bacterial-contaminated cultures.

    • Suggested Solution: Ensure your cell cultures are free from bacterial contamination, as this compound has antibacterial properties.[6] Routinely test for mycoplasma and other common cell culture contaminants.

Issue 2: Difficulty in distinguishing between apoptosis and autophagy.
  • Possible Cause: Concurrent induction of both pathways by this compound.

    • Suggested Solution: To isolate and study one pathway, use specific inhibitors. For example, to study this compound-induced apoptosis without the confounding effect of autophagy, co-treat cells with an autophagy inhibitor like 3-methyladenine (3-MA) or chloroquine. Conversely, to study autophagy, a pan-caspase inhibitor like Z-VAD-FMK can be used to block apoptosis.[7]

Issue 3: Variable potency or loss of this compound activity in experiments.
  • Possible Cause: Degradation of the compound due to improper handling or storage.

    • Suggested Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in cell culture media, use them immediately. Protect all solutions from light. The choice of cell culture medium can also impact stability; for example, some components in DMEM and RPMI-1640 can differ in their buffering capacity and nutrient composition, which could potentially affect the pH and stability of the compound over time.[8][9]

Data Presentation

Table 1: Cytotoxicity of this compound and its Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50 (µM)
This compoundL1210Murine Leukemia7.5 µg/mL
This compoundHT-29Colon Carcinoma5 µg/mL
This compoundA549Lung Carcinoma>10 µg/mL
Urdamycin WA549Lung Carcinoma0.019

Note: IC50/GI50 values can vary depending on the assay conditions and cell line.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[3]

Protocol 2: Autophagy Detection by LC3 Turnover Assay
  • Cell Treatment: Treat cells with this compound with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Western Blot: Perform Western blot analysis as described above, using a primary antibody against LC3.

  • Analysis: An increase in the LC3-II/LC3-I ratio in the absence of a lysosomal inhibitor suggests an induction of autophagy. An even greater accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.[10]

Protocol 3: Assessment of Mitochondrial Membrane Potential
  • Cell Staining: Treat cells with this compound and then stain with a potentiometric dye such as JC-1 or TMRM.

  • Flow Cytometry or Microscopy: Analyze the stained cells using flow cytometry or fluorescence microscopy.

  • Interpretation: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualizations

UrdamycinA_Signaling_Pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 inhibition mTORC2 mTORC2 UrdamycinA->mTORC2 inhibition p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 ULK1 ULK1 Complex mTORC1->ULK1 Akt Akt mTORC2->Akt ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis FourEBP1->ProteinSynthesis CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy ULK1->Autophagy

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental_Workflow start Start: Unexpected Experimental Outcome check_compound Verify this compound Integrity and Concentration start->check_compound assess_cytotoxicity Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) check_compound->assess_cytotoxicity western_blot Western Blot for mTOR Pathway Markers assess_cytotoxicity->western_blot autophagy_assay Autophagy Assay (LC3 Turnover) assess_cytotoxicity->autophagy_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) assess_cytotoxicity->apoptosis_assay mito_assay Mitochondrial Function Assay (e.g., JC-1, Seahorse) assess_cytotoxicity->mito_assay data_analysis Analyze Data and Correlate with Phenotype western_blot->data_analysis autophagy_assay->data_analysis apoptosis_assay->data_analysis mito_assay->data_analysis conclusion Conclusion: Identify Source of Off-Target Effect data_analysis->conclusion

Caption: Workflow for investigating off-target effects.

Troubleshooting_Guide cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results Degradation Compound Degradation (pH, Temp, Light) Inconsistent_Results->Degradation Pipetting_Error Pipetting Inaccuracy Inconsistent_Results->Pipetting_Error Cell_Variability Cell Passage Number or Health Variability Inconsistent_Results->Cell_Variability Fresh_Stocks Prepare Fresh Aliquots Protect from Light Degradation->Fresh_Stocks Calibrate_Pipettes Calibrate Pipettes Use Filter Tips Pipetting_Error->Calibrate_Pipettes Standardize_Cells Standardize Cell Culture (Passage, Seeding Density) Cell_Variability->Standardize_Cells

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimization of Urdamycin A Delivery for In vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Urdamycin A. Given the hydrophobic nature of this compound, this guide focuses on strategies to enhance solubility and ensure effective administration for preclinical research.

Frequently Asked Questions (FAQs)

1. What are the main challenges in formulating this compound for in vivo studies?

The primary challenge is the poor aqueous solubility of this compound. It is known to be soluble in organic solvents like DMSO, methanol, ethanol, and dichloromethane, but insoluble in water and alkanes.[1][2] This makes direct administration in aqueous buffered solutions, such as saline or phosphate-buffered saline (PBS), unfeasible, as it will likely lead to precipitation of the compound upon injection into the bloodstream. This can cause inaccurate dosing, poor bioavailability, and potential toxicity due to emboli formation.[3][4]

2. What are the general approaches for formulating poorly soluble compounds like this compound for in vivo administration?

Several strategies can be employed to formulate hydrophobic compounds for in vivo studies. These include:

  • Co-solvent systems: Utilizing a mixture of a water-miscible organic solvent and water to increase the solubility of the drug.[4][5]

  • Surfactant-based formulations (micelles): Using surfactants to form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium.[6]

  • Liposomes: Encapsulating the drug within lipid bilayers.[5][7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[5][8]

  • Inclusion complexes with cyclodextrins: Using cyclodextrins to form complexes with the drug, thereby increasing its aqueous solubility.[5]

The choice of formulation strategy depends on the physicochemical properties of the drug, the intended route of administration, and the animal model being used.[4]

3. What is the mechanism of action of this compound?

This compound is a potent anti-cancer agent that functions as a dual inhibitor of mTORC1 and mTORC2 (mammalian target of rapamycin complexes 1 and 2).[9][10][11] Unlike rapamycin, which primarily inhibits mTORC1, this compound's dual inhibition leads to a comprehensive shutdown of the mTOR signaling pathway. This results in the induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.[9][11][12][13][14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and in vivo administration of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation of this compound upon addition to aqueous vehicle This compound is highly hydrophobic and has very low aqueous solubility.- Increase the proportion of the organic co-solvent in the vehicle. - Consider using a surfactant-based formulation to form micelles. - Explore the use of cyclodextrins to form an inclusion complex. - If using a stock solution in a solvent like DMSO, ensure the final concentration of the organic solvent in the dosing solution is high enough to maintain solubility, but low enough to be well-tolerated by the animal.
Precipitation of this compound upon intravenous injection (observed as cloudiness or "snow" in the syringe or at the injection site) The formulation is not stable upon dilution in the bloodstream, leading to the drug crashing out of solution.[3]- Decrease the concentration of this compound in the formulation. - Increase the concentration of the solubilizing agent (co-solvent or surfactant). - Slow down the rate of intravenous injection to allow for more rapid dilution and distribution in the bloodstream. - Consider alternative routes of administration, such as intraperitoneal (IP) or oral (PO), if appropriate for the study goals.
Low or variable bioavailability in pharmacokinetic (PK) studies - Incomplete dissolution of the drug from the formulation. - Precipitation of the drug at the injection site, leading to poor absorption. - Rapid metabolism or clearance of the drug.- Ensure the formulation is a clear, homogenous solution before injection. - Re-evaluate the formulation strategy to enhance and maintain solubility in vivo. - There is currently no publicly available pharmacokinetic data for this compound. It is crucial to perform initial PK studies with different formulations to determine the optimal delivery method.
Adverse events in animals post-injection (e.g., distress, lethargy, labored breathing) - Toxicity of the formulation vehicle (e.g., high concentration of organic solvents). - Embolism caused by precipitated drug. - Inherent toxicity of this compound at the administered dose.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of both the formulation vehicle and this compound.[15][16][17] - Ensure the formulation is sterile and free of particulates. - Monitor animals closely after dosing for any signs of toxicity.[18]
Difficulty in achieving the desired dose concentration in the formulation The solubility of this compound in the chosen vehicle is limited.- Screen a panel of biocompatible solvents and co-solvents to identify a vehicle with higher solubilizing capacity. - Consider more advanced formulation techniques like nanosuspensions or lipid-based formulations.[5][8]

Experimental Protocols

Protocol 1: Solubility Screening of this compound in Pharmaceutical Vehicles

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles to guide formulation development.

Materials:

  • This compound powder

  • A panel of solvents and excipients (e.g., DMSO, Ethanol, PEG400, Propylene Glycol, Tween 80, Solutol HS 15, Cremophor EL)

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detection method for this compound

Methodology:

  • Prepare saturated solutions of this compound in each test vehicle. Add an excess amount of this compound powder to a known volume of each vehicle in a vial.

  • Cap the vials tightly and vortex vigorously for 2 minutes.

  • Place the vials on a rotator and mix at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for undissolved solid material.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (in which this compound is freely soluble, e.g., methanol or DMSO) to a concentration within the linear range of the HPLC assay.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Calculate the solubility of this compound in each vehicle (e.g., in mg/mL).

Protocol 2: Formulation of this compound for Intravenous Administration in Mice

Objective: To prepare a co-solvent based formulation of this compound suitable for intravenous injection in mice. This is a starting point and may require further optimization based on solubility and tolerability studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl), sterile

  • Sterile vials

  • Sterile filters (0.22 µm)

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • Formulation Preparation (Example for a 5 mg/mL dosing solution):

    • In a sterile vial, add the required volume of the this compound stock solution.

    • Add PEG400 and vortex to mix. A common starting ratio for co-solvents is a combination that is well-tolerated in vivo.

    • Add Tween 80 and vortex to mix. Tween 80 acts as a surfactant to improve solubility and stability.

    • Slowly add sterile saline to the desired final volume while vortexing to avoid precipitation.

    • A common vehicle composition to start with is 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline. The final concentrations of the excipients should be adjusted based on the required dose of this compound and the results of solubility and tolerability studies.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

  • Visual Inspection: Before administration, visually inspect the formulation to ensure it is a clear, homogenous solution, free of any precipitates.

Data Presentation

Due to the lack of publicly available quantitative data for this compound, the following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Solubility of this compound in Various Vehicles

Vehicle Solubility (mg/mL) Observations
Water<0.1Insoluble
Saline (0.9% NaCl)<0.1Insoluble
PBS (pH 7.4)<0.1Insoluble
DMSOEnter experimental dataSoluble
EthanolEnter experimental dataSoluble
PEG400Enter experimental data
Propylene GlycolEnter experimental data
5% Tween 80 in SalineEnter experimental data
10% DMSO / 90% SalineEnter experimental data
10% DMSO / 40% PEG400 / 50% SalineEnter experimental data
Other tested vehiclesEnter experimental data

Table 2: Pharmacokinetic Parameters of this compound in Mice (Template)

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t1/2 (h)
Vehicle 1Enter dataIVEnter dataEnter dataEnter dataEnter data
Vehicle 2Enter dataIVEnter dataEnter dataEnter dataEnter data
Vehicle 3Enter dataIPEnter dataEnter dataEnter dataEnter data

Table 3: In Vivo Toxicity of this compound in Mice (Template)

Formulation Dose (mg/kg) Route Observation Period Adverse Events Observed Maximum Tolerated Dose (MTD) (mg/kg)
Vehicle 1Dose 1IV14 dayse.g., weight loss, lethargyEnter data
Dose 2IV14 days
Dose 3IV14 days
Vehicle 2Dose 1IV14 daysEnter data
Dose 2IV14 days
Dose 3IV14 days

Visualizations

Caption: this compound inhibits mTORC1 and mTORC2, leading to apoptosis and autophagy.

experimental_workflow Experimental Workflow for In Vivo this compound Studies cluster_preclinical Preclinical Development solubility 1. Solubility Screening formulation 2. Formulation Development solubility->formulation mtd 3. MTD & Tolerability Study formulation->mtd pk 4. Pharmacokinetic (PK) Study mtd->pk efficacy 5. Efficacy Study (e.g., Xenograft Model) pk->efficacy

Caption: A typical experimental workflow for studying this compound's in vivo effects.

References

Technical Support Center: Enhancing Urdamycin A Bioavailability Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying Urdamycin A to improve its bioavailability.

Troubleshooting Guides

Issue: Poor and inconsistent results in cell-based assays with this compound.

Question: Why am I observing high variability and low potency of this compound in my in vitro experiments?

Answer: This is a common issue stemming from the poor aqueous solubility of this compound. The compound is known to be insoluble in water and may precipitate in aqueous cell culture media, leading to inconsistent concentrations and reduced availability to the cells.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in several organic solvents such as DMSO, ethanol, methanol, and dichloromethane. Ensure you are using a stock solution in an appropriate solvent. For cell-based assays, DMSO is a common choice.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility in Media: Visually inspect your final dilutions in cell culture media for any signs of precipitation. If precipitation is observed, you may need to adjust your formulation or derivatization strategy.

  • Consider Formulation Strategies: For in vivo studies, poor aqueous solubility is a major barrier to oral bioavailability. Consider formulating this compound in a suitable vehicle, such as a lipid-based formulation, to improve its dissolution and absorption.

Issue: Difficulty in improving the cell permeability of this compound.

Question: I have synthesized several this compound analogs, but they still show low permeability in my PAMPA assay. What should I do?

Answer: Low permeability can be a significant hurdle for oral drug absorption. While this compound's core structure is relatively rigid, targeted modifications can improve its lipophilicity and, consequently, its passive diffusion across cell membranes.

Troubleshooting Steps:

  • Focus on Lipophilicity: O-acylation of the hydroxyl groups on the this compound molecule has been shown to enhance its lipophilicity and in vitro activity.[1][2] Consider synthesizing a series of O-acyl derivatives with varying chain lengths (e.g., acetate, butyrate, octanoate) to find an optimal balance between increased lipophilicity and retained biological activity.

  • Systematic SAR Studies: Conduct a systematic structure-activity relationship (SAR) study. Correlate the physicochemical properties (e.g., logP, solubility) of your analogs with their permeability in the PAMPA assay and their cytotoxicity in cell viability assays.

  • Review Assay Protocol: Ensure your PAMPA assay protocol is optimized for your compounds. This includes the choice of artificial membrane composition and the use of appropriate controls.

  • Consider Active Transport: While PAMPA assesses passive diffusion, be aware that active transport mechanisms (efflux or uptake) could also play a role in vivo. If permeability remains low despite increased lipophilicity, consider conducting cell-based transport assays (e.g., using Caco-2 cells) to investigate the potential involvement of transporters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound and its derivatives are potent anti-cancer agents that function as dual inhibitors of the mammalian target of rapamycin (mTOR) by targeting both mTORC1 and mTORC2 complexes.[3] This dual inhibition leads to a comprehensive shutdown of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The inhibition of both mTORC1 and mTORC2 results in the induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.[3]

Q2: What are the known physicochemical properties of this compound that limit its bioavailability?

A2: The primary limiting factor for this compound's oral bioavailability is its poor water solubility. It is practically insoluble in water, which hinders its dissolution in the gastrointestinal tract, a prerequisite for absorption. While it is soluble in several organic solvents, this does not translate to good bioavailability when administered orally without a suitable formulation or chemical modification.

Q3: What structural modifications of this compound have been reported to improve its properties?

A3: The most relevant reported structural modification is the O-acylation of the hydroxyl groups. This modification has been shown to enhance the in vitro activity of this compound against murine L1210 leukemia stem cells, with the effect being dependent on the lipophilicity of the acyl chain.[1][2] This suggests that increasing the lipophilicity of this compound through acylation is a promising strategy to potentially improve its membrane permeability and, consequently, its bioavailability.

Q4: Are there any quantitative data on the bioavailability of this compound or its derivatives?

A4: To date, there is a lack of publicly available, detailed pharmacokinetic data, including oral bioavailability percentages, for this compound or its structurally modified derivatives in animal models or humans. Research has primarily focused on its isolation, in vitro biological activity, and mechanism of action. Therefore, a key experimental step for any new derivative would be to perform pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Data Presentation

Table 1: In Vitro Cytotoxicity of Urdamycin Analogs Against Various Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
This compoundL1210 (murine leukemia)Stem Cell Assay~0.65[4]
This compoundHT-29 (human colon adenocarcinoma)Proliferation Assay~5.9[5]
Urdamycin WA549 (human non-small cell lung cancer)Growth Inhibition0.019 - 0.104[6]
Urdamycin WMCF-7 (human breast adenocarcinoma)Growth Inhibition0.019 - 0.104[6]
Saquayamycin BHepG-2 (human hepatoma)Cytotoxicity0.135[7]
Saquayamycin BSMMC-7721 (human hepatoma)Cytotoxicity0.033[7]

Note: Data for Urdamycin W and Saquayamycin B, structurally related angucycline glycosides, are included to provide a broader context of the potential potency of this class of compounds.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound and its derivatives across an artificial lipid membrane, as a predictor of intestinal absorption.

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare solutions of the test compounds in a suitable buffer (e.g., PBS at pH 7.4) from a DMSO stock solution. The final DMSO concentration should be low.

  • Assay Setup: Add the compound solutions to the donor wells. Fill the acceptor wells of a 96-well acceptor plate with the same buffer. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Mandatory Visualization

mTOR_Signaling_Pathway Urdamycin_A This compound mTORC1 mTORC1 Urdamycin_A->mTORC1 inhibition mTORC2 mTORC2 Urdamycin_A->mTORC2 inhibition S6K1 p70S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Apoptosis Apoptosis Akt->Apoptosis inhibition Autophagy_Induction Induction of Autophagy Autophagy_Inhibition->Autophagy_Induction

Caption: this compound's mechanism of action via dual inhibition of mTORC1 and mTORC2.

Experimental_Workflow Start Start: This compound Analog Synthesis Physicochem Physicochemical Characterization (Solubility, logP) Start->Physicochem In_Vitro_Tox In Vitro Cytotoxicity (MTT Assay) Start->In_Vitro_Tox Permeability Permeability Assay (PAMPA) Start->Permeability SAR Structure-Activity Relationship (SAR) Analysis Physicochem->SAR In_Vitro_Tox->SAR Permeability->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection In_Vivo In Vivo Bioavailability Study (Animal Model) Lead_Selection->In_Vivo End End: Bioavailability Data In_Vivo->End

Caption: A logical workflow for the development and testing of this compound analogs.

References

Technical Support Center: Urdamycin Biosynthetic Cluster Gene Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with gene inactivation in the Urdamycin biosynthetic gene cluster in Streptomyces fradiae and related species.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during gene inactivation experiments targeting the Urdamycin biosynthetic gene cluster.

Question 1: Why am I getting no or very few exconjugants after mating E. coli with Streptomyces?

Answer: Low conjugation efficiency is a frequent challenge in Streptomyces genetics. Several factors can contribute to this issue:

  • Recipient Strain Viability: Ensure your Streptomyces spores or mycelium are fresh and viable. Spore quality can significantly impact conjugation efficiency.

  • Methylation-Deficient E. coli Donor: It is crucial to use a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) as the donor. Streptomyces possesses restriction-modification systems that degrade methylated DNA from typical E. coli strains.

  • Heat Shock of Spores: A mild heat shock of the Streptomyces spores (e.g., 50°C for 10 minutes) before mixing with E. coli can improve conjugation efficiency.

  • Media and Growth Conditions: Ensure you are using the appropriate media for conjugation (e.g., ISP4 or SFM) and that the plates are not too dry or too wet. The ratio of E. coli to Streptomyces can also be optimized.

  • Plasmid Integrity: Verify the integrity of your donor plasmid before setting up the conjugation.

Question 2: I have obtained exconjugants, but PCR screening shows only wild-type bands. What could be the problem?

Answer: This is a common issue and can arise from several sources. Here is a troubleshooting workflow to diagnose the problem:

  • Inefficient Double Crossover: A single crossover event will result in the integration of the entire plasmid into the chromosome, which can lead to wild-type PCR products depending on primer design. To select for double crossovers, you may need to include a counter-selection marker or screen a larger number of colonies.

  • Primer Design:

    • Ensure your verification primers are located outside the homologous arms of your knockout cassette. This is critical to differentiate between the wild-type locus and the desired knockout.

    • Verify the specificity of your primers using in-silico PCR tools.

  • PCR Conditions:

    • Streptomyces genomic DNA has a high GC content. Use a polymerase and buffer system optimized for high-GC templates.

    • Optimize the annealing temperature and extension time. A gradient PCR can be useful to find the optimal annealing temperature.

  • Template DNA Quality: Ensure your genomic DNA extraction is of high quality and free of PCR inhibitors.

Question 3: My CRISPR/Cas9 gene editing is resulting in very few viable colonies, or all my clones are wild-type.

Answer: While CRISPR-Cas9 is a powerful tool, its efficiency can be variable in Streptomyces.

  • Cas9 Toxicity: The Cas9 nuclease can be toxic to some Streptomyces species.[1] If you suspect Cas9 toxicity, consider using:

    • An inducible promoter to control cas9 expression, allowing the culture to reach a sufficient density before inducing Cas9.

    • A Cas9 nickase (Cas9n) mutant, which creates single-strand breaks instead of double-strand breaks, reducing toxicity.

  • sgRNA Efficiency: The efficiency of the single guide RNA (sgRNA) is critical. Design and test multiple sgRNAs for your target gene.

  • Homology-Directed Repair (HDR) Efficiency: The efficiency of HDR can be a limiting factor. Ensure your homology arms are of sufficient length (typically 1-2 kb).

  • Plasmid Loss: If using a temperature-sensitive replicon for the CRISPR plasmid, ensure you are culturing at the permissive temperature during initial growth and shifting to the non-permissive temperature to facilitate plasmid loss and selection of edited clones.

Question 4: I have successfully deleted a glycosyltransferase gene, but I am not seeing the expected change in the Urdamycin production profile.

Answer: The inactivation of glycosyltransferase genes in the Urdamycin cluster can lead to various outcomes.[2]

  • Accumulation of Intermediates: Inactivation of urdGT1a has been shown to lead to the accumulation of Urdamycin B.[2] Similarly, a mutant lacking both urdGT1b and urdGT1c predominantly produces compound 100-2.[2] Your analytical methods (HPLC, LC-MS) should be optimized to detect these potential intermediates.

  • Shunt Products: In some cases, the biosynthetic pathway may be redirected to produce novel "shunt" products that were not present in the wild-type strain.

  • Polar Effects: The gene deletion may have unintended effects on the expression of downstream genes in the operon. If possible, complementation of the mutant with the deleted gene should restore the wild-type phenotype.

Data on Gene Inactivation Efficiencies in Streptomyces

The following table summarizes reported gene inactivation efficiencies using various methods in Streptomyces species, which can serve as a benchmark for your experiments.

Target Gene/ClusterHost StrainMethodSize of DeletionEfficiency (%)Reference
actII-orf4S. coelicolor M145CRISPR/Cas9745 bp100
redDS. coelicolor M145CRISPR/Cas9936 bp60
glnRS. coelicolor M145CRISPR/Cas9699 bp80
ACT clusterS. coelicolor M145CRISPR/Cas921.3 kb100
RED clusterS. coelicolor M145CRISPR/Cas931.6 kb63
CDA clusterS. coelicolor M145CRISPR/Cas982.8 kb60
neoIS. fradiae Sf01CRISPR/Cas9n351 bp77.8
Staurosporine clusterS. fradiae Sf01CRISPR/Cas9n13.3 kb44
nagBS. fradiae Sf01CRISPR/Cas9n450 bp77.8
urdB and urdCS. fradiae Tü2717Homologous Recombination~2.9 kbNot explicitly stated, but successful[3]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Inactivation in Streptomyces

This protocol is a generalized workflow. Specific plasmid vectors and selection markers may vary.

  • sgRNA Design and Plasmid Construction:

    • Design 2-3 unique 20 bp sgRNAs targeting your gene of interest. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Clone the sgRNA sequence into a suitable Streptomyces CRISPR/Cas9 vector.

    • Amplify ~1-2 kb upstream and downstream homology arms flanking the target gene.

    • Assemble the homology arms into the CRISPR/Cas9 vector.

  • Transformation into E. coli Donor Strain:

    • Transform the final CRISPR plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Select for transformants on LB agar containing the appropriate antibiotics.

  • Intergeneric Conjugation:

    • Prepare a fresh spore suspension of the recipient Streptomyces strain.

    • Grow the E. coli donor strain to mid-log phase in liquid LB with antibiotics.

    • Wash and resuspend the E. coli cells.

    • Mix the Streptomyces spores and E. coli cells and plate on a suitable conjugation medium (e.g., ISP4).

    • Incubate for 16-20 hours.

    • Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants and nalidixic acid to counter-select E. coli.

  • Selection and Verification of Mutants:

    • Incubate the plates until exconjugant colonies appear.

    • Patch the exconjugants onto fresh selective media.

    • If using a temperature-sensitive plasmid, culture the exconjugants at the non-permissive temperature to facilitate plasmid loss.

    • Perform colony PCR using primers flanking the target region to screen for the desired deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product and/or Southern blotting.

Protocol 2: Gene Inactivation via Homologous Recombination

This protocol describes a traditional approach using a suicide vector.

  • Construction of the Knockout Vector:

    • Amplify ~1.5-2 kb upstream and downstream homology arms of the target gene.

    • Clone the homology arms into a suicide vector for Streptomyces (e.g., a vector that cannot replicate in Streptomyces).

    • Between the homology arms, clone a selectable marker, such as an antibiotic resistance cassette.

  • Transformation and Conjugation:

    • Follow the same procedure for transformation into a donor E. coli strain and intergeneric conjugation as described in Protocol 1.

  • Selection of Single Crossover Events:

    • Select exconjugants on media containing the antibiotic for the resistance cassette cloned between the homology arms. These colonies represent single crossover events where the entire plasmid has integrated into the chromosome.

  • Selection of Double Crossover Events:

    • Culture the single crossover mutants in non-selective liquid media for several rounds to encourage a second crossover event that will excise the plasmid backbone and the wild-type gene.

    • Plate the culture onto a medium that selects for the loss of the vector backbone (if a counter-selection marker is present) or screen for colonies that have become sensitive to the antibiotic resistance marker on the vector backbone.

  • Verification of Mutants:

    • Perform colony PCR and sequencing as described in Protocol 1 to confirm the gene replacement.

Visualizations

Gene_Inactivation_Workflow cluster_design Design Phase cluster_conjugation Gene Transfer cluster_verification Verification Phase Target Target Gene Selection sgRNA sgRNA Design (CRISPR) Target->sgRNA Arms Homology Arm Design Target->Arms Vector Vector Construction sgRNA->Vector Arms->Vector Ecoli Transform E. coli Donor Vector->Ecoli Mate Conjugation with Streptomyces Ecoli->Mate Select Select Exconjugants Mate->Select Screen PCR Screening Select->Screen Sequence Sanger Sequencing Screen->Sequence Analyze Phenotypic Analysis (HPLC) Sequence->Analyze Troubleshooting_Tree Start Experiment Failed Q1 No/Few Exconjugants? Start->Q1 A1_1 Check Spore Viability Q1->A1_1 Yes A1_2 Use Methylation-Deficient E. coli Q1->A1_2 Yes A1_3 Optimize Conjugation Media Q1->A1_3 Yes Q2 Only Wild-Type PCR Bands? Q1->Q2 No A2_1 Screen More Colonies Q2->A2_1 Yes A2_2 Redesign Verification Primers Q2->A2_2 Yes A2_3 Optimize High-GC PCR Q2->A2_3 Yes Q3 Low Viability with CRISPR? Q2->Q3 No A3_1 Use Inducible Promoter for Cas9 Q3->A3_1 Yes A3_2 Try Cas9 Nickase (Cas9n) Q3->A3_2 Yes A3_3 Test Multiple sgRNAs Q3->A3_3 Yes Lambda_Red cluster_pcr PCR Amplification cluster_recombineering Recombineering in E. coli Template Resistance Cassette (e.g., apramycin) PCR_Product Linear DNA with Homology Arms Template->PCR_Product Primers Primers with Homology Extensions Primers->PCR_Product Recombination Homologous Recombination PCR_Product->Recombination Cosmid Cosmid with Target Gene Cosmid->Recombination Lambda_Red_Proteins λ Red Proteins (Exo, Beta, Gam) Lambda_Red_Proteins->Recombination Mutant_Cosmid Mutant Cosmid (Gene Replaced) Recombination->Mutant_Cosmid

References

Optimizing culture conditions for Streptomyces fradiae to increase Urdamycin A production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the culture conditions of Streptomyces fradiae to enhance the production of Urdamycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a polyketide antibiotic belonging to the angucycline group, produced by the bacterium Streptomyces fradiae.[1] It exhibits potent antibacterial and antitumor activities, making it a compound of significant interest for drug development.[1][2]

Q2: What is the primary microbial source for this compound production?

A2: The most commonly cited producer of this compound is Streptomyces fradiae strain Tü2717.[1][2]

Q3: What are the key challenges in optimizing this compound fermentation?

A3: Key challenges include achieving high yields, minimizing the production of undesired related compounds (shunt products), maintaining culture stability, and developing efficient extraction and purification processes.[1]

Q4: What are the critical fermentation parameters to monitor for enhanced this compound production?

A4: Critical parameters to monitor and optimize include the composition of the fermentation medium (specifically carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[1]

Q5: How does fermentation time affect the final product?

A5: Fermentation time is a critical factor. Shorter fermentation times have been shown to lead to the isolation of different Urdamycin derivatives, such as Urdamycin G.[1][3][4] Therefore, optimizing the harvest time is crucial for maximizing the yield of this compound.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Production - Inappropriate fermentation medium composition.[1] - Suboptimal pH or temperature.[1] - Insufficient aeration or agitation.[1] - Strain mutation or degradation.[1]- Optimize carbon and nitrogen sources in the medium (see Table 1).[1] - Calibrate and maintain pH and temperature within the optimal ranges (see Table 2).[1] - Increase agitation speed or airflow rate to ensure sufficient dissolved oxygen.[1][5] - Use a fresh culture from a cryopreserved stock.[1]
High Levels of Shunt Products (e.g., Urdamycin G) - Suboptimal fermentation time.[1]- Experiment with different fermentation durations to find the optimal time for this compound production.[1] A time-course study with sampling every 12-24 hours is recommended.[5]
Batch-to-Batch Variability - Inconsistency in inoculum preparation. - Variability in the quality of complex raw materials.[5]- Standardize the inoculum preparation protocol, including age and volume. - Source high-quality, consistent lots of complex media components like soybean meal and yeast extract.[5]
Difficulty in Extracting this compound - Inefficient extraction solvent. - Emulsion formation during extraction. - Degradation of the product during extraction.- Ethyl acetate is a commonly used and effective solvent.[2][5] - Centrifuge the broth to separate mycelium and supernatant before extraction to minimize emulsions.[2] - Avoid prolonged exposure to harsh pH or high temperatures during extraction.
Co-elution of Analogs During Purification - Similar chemical properties of Urdamycin analogs.[6]- Employ high-resolution chromatography (HPLC) with different stationary phases (e.g., C18, phenyl-hexyl).[6] - Systematically optimize the mobile phase composition, including organic solvent, pH, and gradient slope.[6]

Data on Fermentation Parameters

Table 1: Recommended Media Composition for Streptomyces fradiae

ComponentConcentrationMedium TypeReference
Maintenance Medium (HA Medium) [2]
Malt extract10 g/L[2]
Yeast extract4 g/L[2]
Glucose4 g/L[2]
CaCl₂1 mM[2]
Agar20 g/L[2]
pH7.2[2]
Production Medium (AM Medium) [2]
Soybean meal20 g/L[2][3]
Glucose20 g/L[2][3]
pH7.2[2]
Alternative Production Medium [7]
Malt extract2%[7]
Distillation residue from ethanol production2%[7]
Sodium chloride0.5%[7]
Sodium nitrate0.1%[7]

Table 2: General Optimized Fermentation Parameters for Streptomyces fradiae

ParameterOptimal Range/ValueNotesReference
pH 6.8 - 7.2The initial pH of the medium should be adjusted accordingly.[5][1][5]
Temperature 28°C - 35°COptimal temperature can be strain and medium dependent.[5][1][5][8]
Agitation 180 - 500 rpmHigher speeds are generally for bioreactors to ensure adequate mixing and oxygen transfer.[1][5][1][2][5]
Aeration 1 VVM (in bioreactors)Good aeration is crucial for Streptomyces fermentation.[5]
Inoculum Volume 5% - 15.8% (v/v)The optimal inoculum size can influence the lag phase and overall productivity.[1][1]
Fermentation Time 5 - 10 daysMonitor production periodically to determine the optimal harvest time.[1][2][5][1][2][5]

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Aseptically transfer a loopful of Streptomyces fradiae spores from a mature HA medium plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth or R2YE medium).[1][2]

  • Incubate the seed culture at 28-35°C for 2-3 days on a rotary shaker at 180-220 rpm.[2][5]

  • This seed culture is then used to inoculate the production medium.[1]

Protocol 2: Production of this compound in Shake Flasks
  • Inoculate a 500 mL flask containing 50 mL of sterile production medium (e.g., AM medium) with the prepared seed culture (e.g., a 5% v/v inoculum).[1][2]

  • Incubate the fermentation culture in a shaker at 28°C and 180 rpm for 7-10 days.[1][2]

  • Monitor the production of this compound periodically by taking samples for analysis.[1]

Protocol 3: this compound Extraction and Quantification
  • After fermentation is complete, harvest the broth and separate the mycelium from the supernatant by centrifugation.[1][2]

  • Extract both the supernatant and the mycelium with an equal volume of ethyl acetate.[2]

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[2]

  • For quantification, redissolve the extract in a known volume of methanol.[5]

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC).[1][5]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid).[2]

    • Detection: UV-Vis detector.

    • Quantification: Use a standard curve of purified this compound to determine the concentration in your samples.[5]

Visualizations

Urdamycin_A_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA + Malonyl-CoA Type_II_PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->Type_II_PKS Polyketide_Core Polyketide Core Type_II_PKS->Polyketide_Core Post_PKS_Modifications Post-PKS Modifications (Cyclizations, Oxidations) Polyketide_Core->Post_PKS_Modifications Aglycone Aglycone (Urdamycinone A) Post_PKS_Modifications->Aglycone Glycosylation Glycosylation Aglycone->Glycosylation Glucose Glucose Sugar_Moieties Sugar Moieties (D-olivose, L-rhodinose) Glucose->Sugar_Moieties Sugar_Moieties->Glycosylation Urdamycin_A This compound Glycosylation->Urdamycin_A

Caption: this compound Biosynthesis Pathway.

Experimental_Workflow Start Start Strain_Maintenance Strain Maintenance (HA Medium Plate) Start->Strain_Maintenance Seed_Culture Seed Culture Preparation (2-3 days) Strain_Maintenance->Seed_Culture Production_Culture Production Culture (7-10 days) Seed_Culture->Production_Culture Harvest Harvest Production_Culture->Harvest Extraction Extraction (Ethyl Acetate) Harvest->Extraction Analysis Analysis (HPLC) Extraction->Analysis End End Analysis->End

Caption: Experimental Workflow for this compound Production.

Troubleshooting_Logic Low_Yield Low this compound Yield? Check_Strain Check Strain Integrity (Fresh Stock) Low_Yield->Check_Strain Yes Check_Media Optimize Medium (C/N Sources) Check_Strain->Check_Media Check_Parameters Verify Physical Parameters (pH, Temp, Aeration) Check_Media->Check_Parameters Check_Time Optimize Fermentation Time Check_Parameters->Check_Time Yield_Improved Yield Improved Check_Time->Yield_Improved

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Refinement of Analytical Techniques for Urdamycin A Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the detection and analysis of Urdamycin A. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and relevant biological pathways.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analytical detection of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

IssuePotential Cause(s)Suggested Solution(s)
HPLC Analysis: Poor Peak Shape (Tailing) - Secondary Interactions: The polar nature of this compound can lead to interactions with active sites (silanols) on the HPLC column packing material.[1][2] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.[3] - Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions.[1] - Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of this compound. The use of an acidic modifier like 0.1% formic acid is common.[4][5] - Reduce Injection Concentration: Dilute the sample to an appropriate concentration within the linear range of the method.
HPLC Analysis: Poor Peak Shape (Fronting) - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting. - High Injection Volume: Injecting a large volume of sample can lead to distorted peak shapes.[2]- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. - Reduce Injection Volume: Decrease the volume of the injected sample.[2]
HPLC Analysis: Ghost Peaks - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can result in extraneous peaks.[6] - Sample Degradation: this compound is susceptible to degradation, which can lead to the appearance of new peaks.[5]- Use High-Purity Solvents: Employ HPLC-grade or LC-MS-grade solvents and additives.[6] - Implement a Column Wash Step: Include a high-organic wash at the end of each gradient run to elute strongly retained compounds. - Ensure Proper Sample Handling: Protect samples from light and elevated temperatures to prevent degradation.[5]
LC-MS Analysis: Low Sensitivity/Poor Ionization - Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[7] - Inappropriate Mobile Phase Additive: The choice and concentration of the mobile phase additive can significantly impact ionization efficiency.[2] - Suboptimal MS Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to poor sensitivity.- Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8] - Optimize Mobile Phase: Test different volatile additives (e.g., formic acid, ammonium formate) and their concentrations to enhance the signal.[2] - Tune MS Parameters: Optimize the ion source parameters for this compound using a standard solution.
Inconsistent Retention Times - Fluctuations in Mobile Phase Composition: Inaccurate mixing of gradient components or solvent evaporation can alter retention times. - Column Temperature Variation: Lack of a column thermostat can lead to shifts in retention time. - Column Degradation: Over time, the stationary phase of the column can degrade, affecting its retention characteristics.[2]- Ensure Proper Mobile Phase Preparation: Prepare mobile phases fresh daily and use an online degasser. - Use a Column Oven: Maintain a constant and consistent column temperature. - Monitor Column Performance: Regularly check column performance with a standard and replace it when necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for the UV detection of this compound?

A1: this compound has characteristic absorbance peaks around 254 nm and 430 nm. Monitoring at both wavelengths can be beneficial for identification and purity assessment.[4]

Q2: How should I store this compound samples to prevent degradation?

A2: this compound is sensitive to pH extremes, elevated temperatures, and light.[5] It is recommended to store stock solutions in a tightly sealed vial at -20°C for up to one month. For analysis, samples should be prepared fresh and kept in amber vials, away from direct light, and at a controlled, cool temperature.[5]

Q3: What type of HPLC column is most suitable for this compound analysis?

A3: A reversed-phase C18 column is commonly used for the separation of this compound and its analogs.[4] High-resolution columns with smaller particle sizes (e.g., ≤ 3 µm) can provide better separation from closely related compounds.[4]

Q4: Can I use solvents other than acetonitrile and water for the mobile phase?

A4: While acetonitrile and water are the most common mobile phase components, methanol can also be used as the organic modifier. The choice of solvent can affect the selectivity of the separation, so it may be worth exploring different solvent systems during method development.[4]

Q5: What are the expected degradation products of this compound under stress conditions?

A5: Under acidic conditions, hydrolysis of the glycosidic bonds can occur, leading to the formation of the aglycone, Urdamycinone A, and partially deglycosylated derivatives. Oxidative conditions may lead to the formation of oxidized quinone derivatives.[5] Forced degradation studies are recommended to identify potential degradation products in your specific matrix.[9]

Experimental Protocols

Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound in a sample matrix. Method validation according to ICH guidelines is recommended before routine use.[10]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Autosampler

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 430 nm

  • Sample Preparation (from Fermentation Broth):

    • Centrifuge 1 mL of fermentation broth to separate the supernatant and mycelium.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelial pellet twice with an equal volume of methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

LC-MS Method for Identification of this compound and its Analogs

This protocol is suitable for the confirmation of this compound's identity and the identification of related compounds.

  • Instrumentation:

    • LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: (Similar to HPLC-UV method, but can be adapted for faster analysis depending on the complexity of the sample)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Parameters (Example for Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Mass Range: m/z 100-1500

Signaling Pathway and Experimental Workflow Diagrams

UrdamycinA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Urdamycin_A This compound Urdamycin_A->mTORC2 Urdamycin_A->mTORC1

Caption: this compound inhibits mTORC1 and mTORC2 signaling.

UrdamycinA_Workflow Sample Sample (e.g., Fermentation Broth) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Reconstitution Reconstitution (in Mobile Phase) Concentration->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration Analysis HPLC or LC-MS Analysis Filtration->Analysis Data_Processing Data Processing (Quantification/Identification) Analysis->Data_Processing

Caption: General workflow for this compound sample preparation and analysis.

References

Validation & Comparative

Urdamycin A vs. Rapamycin: A Comparative Guide to mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that serves as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Its dysregulation is a hallmark of numerous pathologies, most notably cancer, positioning it as a prime therapeutic target. This guide provides an objective comparison of two distinct mTOR inhibitors: the well-established allosteric mTOR Complex 1 (mTORC1) inhibitor, Rapamycin, and the emerging dual mTORC1/mTORC2 inhibitor, Urdamycin A.

Executive Summary

Rapamycin, a macrolide produced by Streptomyces hygroscopicus, has long been the cornerstone of mTOR inhibition research and clinical application.[1] It functions as a highly specific allosteric inhibitor of mTORC1.[2] In contrast, this compound, an angucycline antibiotic from Streptomyces species, is gaining recognition as a potent, dual inhibitor of both mTORC1 and mTORC2.[3][4] While direct quantitative comparisons of half-maximal inhibitory concentrations (IC50) are not widely available for this compound, qualitative evidence and studies on its analogues, such as Urdamycin E, suggest it is a more potent mTOR inhibitor than Rapamycin.[5]

The dual-inhibition profile of this compound presents a significant potential advantage over Rapamycin. By inhibiting both mTOR complexes, this compound can achieve a more comprehensive shutdown of the mTOR signaling pathway and circumvent the feedback activation of the pro-survival Akt pathway, a common limitation observed with mTORC1-specific inhibitors like Rapamycin.[2]

Quantitative Data Comparison

While a direct IC50 value for this compound against mTOR is not consistently reported in the available literature, the following table summarizes the known inhibitory concentrations for Rapamycin and provides context with other well-characterized dual mTORC1/mTORC2 inhibitors.

InhibitorTarget(s)IC50 (in vitro)Mechanism of ActionKey Characteristics
Rapamycin mTORC1 (Allosteric)~0.1 - 0.5 nM[2][6]Binds to FKBP12, forming a complex that binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1.[2][7][8]Highly specific for mTORC1; acute treatment does not inhibit mTORC2.[3] Can lead to feedback activation of Akt.[2]
This compound (analogues) mTORC1 & mTORC2Not widely reported. Qualitative data suggests higher potency than Rapamycin.[5]Prevents the phosphorylation of mTOR at sites crucial for the activity of both mTORC1 (Ser2448) and mTORC2 (Ser2481).[2][9]Dual inhibitor, leading to a more complete shutdown of mTOR signaling and prevention of Akt feedback.[3][4]
Torin 1 mTORC1 & mTORC2 (ATP-competitive)mTORC1: ~2 nM, mTORC2: ~10 nM[2]ATP-competitive inhibitor that targets the kinase domain of mTOR.[10]Potent dual inhibitor with high selectivity for mTOR over PI3K.[2]
OSI-027 mTORC1 & mTORC2 (ATP-competitive)mTORC1: 22 nM, mTORC2: 65 nM[2]ATP-competitive inhibitor of the mTOR kinase domain.[11]Effectively inhibits proliferation in both Rapamycin-sensitive and -insensitive cell lines.[2]

Mechanism of Action and Signaling Pathways

The fundamental difference between Rapamycin and this compound lies in their interaction with the mTOR protein and the resulting impact on the two distinct mTOR complexes, mTORC1 and mTORC2.

Rapamycin acts as a molecular "glue," first binding to the intracellular receptor FKBP12.[7] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTORC1 complex.[9][12] This ternary complex formation allosterically inhibits mTORC1 activity, leading to the dephosphorylation of its key downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[2] However, this selective inhibition of mTORC1 can disrupt a negative feedback loop, leading to the activation of the pro-survival kinase Akt, which is phosphorylated by the Rapamycin-insensitive mTORC2.[2]

This compound and its analogues, on the other hand, appear to function through a different mechanism that results in the inactivation of both mTORC1 and mTORC2.[3][5] Evidence suggests that Urdamycin E prevents the phosphorylation of mTOR itself at serine residues (Ser2448 for mTORC1 and Ser2481 for mTORC2) that are critical for the kinase activity of both complexes.[9] This dual inhibition not only blocks the downstream signaling of mTORC1 but also prevents the mTORC2-mediated phosphorylation and activation of Akt, thereby abrogating the feedback loop that can limit the efficacy of Rapamycin.[2]

mTOR_pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition This compound This compound This compound->mTORC1 Inactivation This compound->mTORC2 Inactivation

Caption: mTOR signaling pathway with inhibitor targets.

Experimental Protocols

Validating and comparing the efficacy of mTOR inhibitors like this compound and Rapamycin typically involves a combination of in vitro kinase assays and cell-based assays that measure the phosphorylation status of downstream mTOR targets.

In Vitro mTOR Kinase Assay for IC50 Determination

This assay quantifies the concentration of an inhibitor required to reduce mTOR kinase activity by 50%.

Objective: To determine the IC50 values of this compound and Rapamycin for mTOR.

Materials:

  • Recombinant active mTOR protein

  • Substrate (e.g., purified, inactive p70S6K or 4E-BP1)

  • ATP

  • This compound and Rapamycin stock solutions

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader for luminescence

Procedure:

  • Compound Preparation: Perform serial dilutions of this compound and Rapamycin to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the mTOR enzyme, the substrate, and the mTOR inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the mTOR kinase activity.

  • Data Analysis: Plot the percentage of mTOR activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Western Blot Analysis of Downstream mTOR Signaling

This method assesses the in-cell efficacy of the inhibitors by measuring the phosphorylation levels of key proteins in the mTOR pathway.

Objective: To compare the effects of this compound and Rapamycin on mTORC1 and mTORC2 signaling in a cellular context.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture reagents

  • This compound and Rapamycin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-Akt (Ser473), anti-total Akt.

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound, Rapamycin, or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Subsequently, incubate with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target. A decrease in this ratio indicates inhibition of the respective mTOR complex.

experimental_workflow cluster_cell_based Cell-Based Assay cluster_invitro In Vitro Assay start Seed Cancer Cell Lines treatment Treat with this compound, Rapamycin, or Vehicle start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot for p-p70S6K, p-4E-BP1, p-Akt lysis->western analysis Analyze Phosphorylation Status western->analysis setup Prepare mTOR, Substrate, and Inhibitor Dilutions reaction Initiate Kinase Reaction with ATP setup->reaction detection Measure ADP Production (Luminescence) reaction->detection ic50 Calculate IC50 Values detection->ic50

Caption: Experimental workflow for comparing mTOR inhibitors.

Logical Comparison

The choice between this compound and Rapamycin as an mTOR inhibitor for research or therapeutic development depends on the desired outcome and the specific context of the study.

logical_comparison rapamycin Rapamycin + Well-characterized + High mTORC1 specificity - Incomplete mTORC1 inhibition - Potential for Akt feedback activation urdamycin_a This compound + Dual mTORC1/mTORC2 inhibition + Potentially more potent + Prevents Akt feedback - Less characterized - Specific IC50 data is sparse mTOR_Inhibition mTOR Inhibition Strategy mTOR_Inhibition->rapamycin  Selective mTORC1  Inhibition mTOR_Inhibition->urdamycin_a  Broad mTOR  Pathway Blockade

References

Urdamycin A and Doxorubicin: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic profiles of the investigational angucycline, Urdamycin A, and the established chemotherapeutic, Doxorubicin, reveals distinct mechanisms of action and highlights the potential of Urdamycin analogues as highly potent anti-cancer agents. While both compounds exhibit significant cytotoxic effects against various cancer cell lines, their underlying molecular pathways diverge, offering different therapeutic avenues and potential advantages.

This guide provides a comparative overview of the cytotoxicity of this compound and Doxorubicin, presenting available experimental data, detailing the methodologies for assessing their efficacy, and visualizing their distinct signaling pathways.

Quantitative Cytotoxicity Data

A direct comparison of the 50% growth inhibition (GI50) values for a Urdamycin analogue, Urdamycin W, and Doxorubicin (referred to as Adriamycin in the study) demonstrates the potent cytotoxicity of the Urdamycin class of compounds. The available data, summarized in the table below, indicates that Urdamycin W is significantly more potent than Doxorubicin across a panel of human cancer cell lines.

Cell LineCancer TypeUrdamycin W (GI50, µM)Doxorubicin (Adriamycin) (GI50, µM)
PC-3Prostate Cancer0.019>0.104
NCI-H23Lung Cancer0.104>0.104
HCT-15Colon Cancer0.033>0.104
NUGC-3Stomach Cancer0.024>0.104
ACHNRenal Cancer0.028>0.104
MDA-MB-231Breast Cancer0.021>0.104

Note: Lower GI50 values indicate higher cytotoxic potency. Data for Urdamycin W is presented as a representative of the Urdamycin class of compounds due to the limited availability of specific IC50 data for this compound in the public domain.

Mechanisms of Action: A Tale of Two Pathways

The cytotoxic effects of this compound and Doxorubicin are rooted in fundamentally different molecular mechanisms.

This compound: Dual Inhibition of the mTOR Pathway

This compound and its analogues function as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial signaling pathway that regulates cell growth, proliferation, and survival.[1] Unlike other mTOR inhibitors such as rapamycin, which primarily targets the mTORC1 complex, Urdamycins have been shown to inactivate both mTORC1 and mTORC2.[1] This dual inhibition leads to a comprehensive shutdown of the mTOR pathway, resulting in the induction of both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[1]

This compound mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Urdamycin_A This compound Urdamycin_A->mTORC2 Urdamycin_A->mTORC1

This compound Signaling Pathway

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin, a well-established anthracycline antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA.[2] It intercalates between DNA base pairs, leading to the inhibition of DNA replication and transcription.[2] Furthermore, Doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex, Doxorubicin leads to DNA strand breaks and ultimately triggers apoptosis.

Doxorubicin Mechanism of Action cluster_nucleus Cell Nucleus Doxorubicin_N Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin_N->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin_N->Topoisomerase_II_Inhibition DNA DNA Topoisomerase_II Topoisomerase II DNA_Intercalation->DNA DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II_Inhibition->Topoisomerase_II Topoisomerase_II_Inhibition->DNA_Strand_Breaks Apoptosis_D Apoptosis DNA_Strand_Breaks->Apoptosis_D

Doxorubicin's Mechanism of Action

Experimental Protocols

The following is a representative protocol for a colorimetric cytotoxicity assay, such as the MTT assay, which is commonly used to determine the cytotoxic effects of compounds like this compound and Doxorubicin.

Objective: To determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) of a test compound on a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound or Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 or GI50 value.

Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubate_Overnight Incubate overnight Cell_Seeding->Incubate_Overnight Compound_Treatment Treat cells with compound dilutions Incubate_Overnight->Compound_Treatment Incubate_Exposure Incubate for exposure period Compound_Treatment->Incubate_Exposure MTT_Addition Add MTT solution Incubate_Exposure->MTT_Addition Incubate_MTT Incubate for formazan formation MTT_Addition->Incubate_MTT Solubilization Add solubilization buffer Incubate_MTT->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50/GI50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

General workflow for a cytotoxicity assay

Conclusion

The comparison between this compound and Doxorubicin underscores the diverse strategies employed by anti-cancer agents to induce cell death. While Doxorubicin remains a cornerstone of chemotherapy through its direct interaction with DNA, the Urdamycin class of compounds presents a compelling alternative by targeting the critical mTOR signaling pathway. The available data for the Urdamycin W analogue suggests a significantly higher potency compared to Doxorubicin, warranting further investigation into this compound and its derivatives as potential next-generation cancer therapeutics. The distinct mechanisms of action also suggest that Urdamycins could be effective in cancers resistant to DNA-damaging agents and may offer a different side-effect profile. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in comparison to established chemotherapeutics like Doxorubicin.

References

Urdamycin A: A Comparative Analysis of its Dual mTOR Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Urdamycin A's mechanism of action and performance against other mTOR inhibitors in various cancer cell lines. This compound, an angucycline antibiotic, has emerged as a potent anti-cancer agent due to its unique dual-inhibitory action on the mTOR (mammalian target of rapamycin) signaling pathway.[1][2] This guide synthesizes available experimental data to offer an objective analysis of its efficacy.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound and its analogues exert their anti-cancer effects by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] This dual inhibition distinguishes it from first-generation mTOR inhibitors like Rapamycin, which primarily target mTORC1.[4] The inhibition of both complexes leads to a comprehensive shutdown of the mTOR signaling network, which is crucial for cancer cell growth, proliferation, and survival.[5] This results in the induction of two forms of programmed cell death: apoptosis and autophagy.[2][4] The inhibition of mTORC2 and consequently the phosphorylation of its downstream effector Akt is a key factor in triggering apoptosis.[1] Notably, Urdamycin V, an analogue of this compound, has been shown to induce p53-independent apoptosis in cervical cancer cells, suggesting its potential efficacy in cancers with mutated or non-functional p53.[6][7]

Performance Comparison: this compound vs. Other mTOR Inhibitors

While direct comparative IC50 values for this compound against other mTOR inhibitors in the same cancer cell lines are not extensively available in the public domain, data for its potent analogue, Urdamycin W, and qualitative comparisons with Rapamycin provide valuable insights into its efficacy.[1][4]

Table 1: Comparison of Urdamycin Analogues with Other mTOR Inhibitors

InhibitorTarget(s)IC50 (Biochemical)Key Downstream EffectsReference(s)
Urdamycin E mTORC1 & mTORC2Data not availableInduces apoptosis and autophagy in cancer cell lines.[3][3]
Rapamycin mTORC1 (allosteric)~0.1 - 0.5 nMPrimarily cytostatic effects; incomplete inhibition of all mTORC1 functions.[4][4][8]
OSI-027 mTORC1 & mTORC222 nM (mTORC1), 65 nM (mTORC2)Potently inhibits the proliferation of rapamycin-sensitive and -insensitive cancer cell lines.[3][3][9]
Torin 1 mTORC1 & mTORC22 nM (mTORC1), 10 nM (mTORC2)Exhibits over 1000-fold selectivity for mTOR over PI3K.[3][3]

Note: Urdamycin E is a close analogue of this compound and is reported to be a more potent mTOR inhibitor than Rapamycin.[4]

Table 2: Growth Inhibition (GI50) of Urdamycin W in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Reference(s)
A549Lung Carcinoma0.019[10]
HT-29Colon Adenocarcinoma0.035[10]
MCF-7Breast Adenocarcinoma0.104[10]
PC-3Prostate Adenocarcinoma0.042[10]
UO-31Renal Cell Carcinoma0.028[10]
SNB-75CNS Glioblastoma0.024[10]

Note: Urdamycin W is another potent analogue of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to validate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the GI50/IC50 value.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Treat the cells with a series of concentrations of this compound (and comparative compounds) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[1]

Autophagy Assay (Western Blot for LC3-II and p62)

Objective: To assess the induction of autophagy by measuring the levels of key autophagy markers.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[1]

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.

Urdamycin_A_Signaling_Pathway UrdamycinA This compound mTORC1 mTORC1 UrdamycinA->mTORC1 | mTORC2 mTORC2 UrdamycinA->mTORC2 | p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Autophagy_Assay Autophagy Assay (Western Blot) Treatment->Autophagy_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's anti-cancer effects.

Dual_Cell_Death_Mechanism UrdamycinA This compound mTOR_Inhibition Dual mTORC1/mTORC2 Inhibition UrdamycinA->mTOR_Inhibition Apoptosis Apoptosis Induction (via Akt inhibition) mTOR_Inhibition->Apoptosis Autophagy Autophagy Induction (via mTORC1 inhibition) mTOR_Inhibition->Autophagy Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Autophagy->Cancer_Cell_Death

Caption: this compound induces both apoptosis and autophagy.

Conclusion

This compound and its analogues represent a promising class of anti-cancer compounds with a distinct and potent mechanism of action. Their ability to dually inhibit both mTORC1 and mTORC2 offers a potential advantage over existing mTOR inhibitors, leading to the effective induction of both apoptosis and autophagy in cancer cells. The available data, particularly for the analogue Urdamycin W, demonstrates significant growth inhibition across a range of cancer cell lines at low micromolar concentrations. Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Urdamycin A: A Comparative Efficacy Analysis Against Other Angucycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Urdamycin A, a potent angucycline antibiotic, with other notable members of the angucycline class. Angucyclines are a large family of aromatic polyketide natural products produced by Streptomyces species, known for their diverse and potent biological activities, including antitumor, antibacterial, and antiviral properties. This document synthesizes available experimental data to offer a comparative perspective on their performance, details key experimental methodologies, and visualizes their mechanisms of action.

Quantitative Efficacy Data: A Comparative Overview

The following tables summarize the cytotoxic (IC50 values) and antibacterial (Minimum Inhibitory Concentration - MIC values) activities of this compound and other selected angucycline antibiotics. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity of Angucycline Antibiotics Against Human Cancer Cell Lines (IC50, µM)

AntibioticCell LineCancer TypeIC50 (µM)
This compound L1210Leukemia~8.9 µM (7.5 µg/mL)[1][2]
HT-29Colon Carcinoma~5.9 µM (5 µg/mL)[1][2]
A549Lung Carcinoma> 11.8 µM (>10 µg/mL)[1][2]
Urdamycin W A549Lung Carcinoma0.019[3]
Jadomycin B MCF-7Breast Adenocarcinoma1.3 - 4.4[4]
MDA-MB-231Breast Adenocarcinoma0.72 - 0.94[5]
4T1Mouse Breast Cancer2.3 - 30[6]
Saquayamycin B PC-3Prostate Cancer0.0075[7]
H460Non-small Cell Lung Cancer3.9[7]
HepG-2Hepatoma0.135[8]
SMMC-7721Hepatoma0.033[8]
plc-prf-5Hepatoma0.244[8]
Landomycin A A549Lung CarcinomaPotent activity reported[9]
Moromycin B MCF-7Breast Adenocarcinoma0.16 - 0.67[1]
Saquayamycin B1 SW480Colorectal Adenocarcinoma0.18 - 0.84[10]

Table 2: Comparative Antibacterial Activity of Angucycline Antibiotics (MIC, µg/mL)

AntibioticBacterial StrainGram TypeMIC (µg/mL)
This compound Gram-positive bacteriaGram+Biologically active[11]
Urdamycin W Bacillus subtilis KCTC 1021Gram+8.0[12]
Jadomycin B Staphylococcus aureus (including MRSA)Gram+Good activity reported[13]
Saquayamycins Gram-positive bacteriaGram+Active
Landomycins Gram-positive bacteriaGram+Broad inhibition reported

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental assays: the MTT assay for cytotoxicity and the broth microdilution method for antibacterial activity.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The angucycline antibiotic is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The absorbance values are plotted against the drug concentrations, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antibiotic Dilutions: The angucycline antibiotic is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

Angucycline antibiotics exert their biological effects through various mechanisms. Below are graphical representations of the known and proposed pathways for this compound, Jadomycin B, and Landomycin A.

Urdamycin_A_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition promotes survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates ULK1 ULK1 mTORC1->ULK1 inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth releases eIF4E for translation Autophagy_Inhibition Autophagy Inhibition Urdamycin_A This compound Urdamycin_A->mTORC2 inhibits Urdamycin_A->mTORC1 inhibits

Caption: this compound's dual inhibition of mTORC1 and mTORC2 pathways.

Jadomycin_B_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular Jadomycin_B Jadomycin B Jadomycin_B_intra Jadomycin B Jadomycin_B->Jadomycin_B_intra enters cell Cu2 Cu(II) Cu1 Cu(I) Jadomycin_B_intra->Cu1 reduces Aurora_B_Kinase Aurora B Kinase Jadomycin_B_intra->Aurora_B_Kinase inhibits (proposed) ROS Reactive Oxygen Species (ROS) Cu1->ROS generates DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Aurora_B_Kinase->Cell_Cycle_Progression

Caption: Proposed mechanisms of action for Jadomycin B.

Landomycin_A_MoA cluster_cell Cancer Cell Landomycin_A Landomycin A Mitochondria Mitochondria Landomycin_A->Mitochondria targets Mitochondrial_Damage Mitochondrial Damage Mitochondria->Mitochondrial_Damage Apoptosis_Induction Apoptosis Induction Mitochondrial_Damage->Apoptosis_Induction

Caption: Proposed mechanism of action for Landomycin A.

Concluding Remarks

This compound and its fellow angucyclines represent a promising class of natural products with significant therapeutic potential. This compound distinguishes itself through its well-documented dual inhibitory action on the mTORC1 and mTORC2 signaling pathways, a mechanism that is highly relevant for cancer therapy.

The comparative data, while not always derived from head-to-head studies, suggests that the efficacy of angucyclines can be highly variable depending on their specific chemical structure, the cancer cell line, or the bacterial strain being tested. For instance, Saquayamycin B has demonstrated exceptionally potent cytotoxicity against certain cancer cell lines, with IC50 values in the nanomolar range. Jadomycin B also exhibits strong cytotoxic and antibacterial properties, with a proposed mechanism involving ROS generation.

For drug development professionals, the structural diversity within the angucycline family offers a rich scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. The distinct mechanisms of action highlighted in this guide underscore the potential for angucyclines to address a range of therapeutic needs, from novel anticancer agents to new antibiotics for combating resistant bacteria.

References

Urdamycin A in Oncology: A Comparative Guide for Xenograft Model Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Urdamycin A's anti-cancer potential against other mTOR inhibitors, with a focus on its evaluation in xenograft models. While in vivo data for this compound is not yet publicly available, this document summarizes its mechanism of action, presents available in vitro data, and offers a detailed, adaptable protocol for future xenograft studies. Data from established mTOR inhibitors, Rapamycin and OSI-027, are included to serve as a benchmark for the cross-validation of this compound's efficacy.

Mechanism of Action: A Dual mTORC1/mTORC2 Inhibitor

This compound, an angucycline antibiotic, has emerged as a potent anti-cancer agent due to its distinct mechanism of action targeting the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Unlike the well-characterized mTOR inhibitor Rapamycin, which primarily targets mTOR Complex 1 (mTORC1), this compound and its analogues act as dual inhibitors, targeting both mTORC1 and mTORC2.[1][2][3] This dual inhibition leads to a more comprehensive shutdown of the mTOR pathway, inducing both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.[2][4] This broader activity profile suggests that this compound may overcome some of the resistance mechanisms observed with mTORC1-specific inhibitors.[2]

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Urdamycin_A Urdamycin_A Rapamycin Rapamycin

Caption: Experimental workflow for a xenograft study.

Comparative Xenograft Data for mTOR Inhibitors

The following tables summarize xenograft data for Rapamycin and the dual mTORC1/mTORC2 inhibitor OSI-027, providing a baseline for the expected efficacy of potent mTOR pathway inhibitors.

Table 1: Rapamycin Xenograft Data

Cancer TypeCell LineDose and Schedule% Tumor Growth Inhibition (TGI)Reference
Breast CancerMDA-MB-46815 mg/kg, i.p., once weekly for 6 weeksSignificant reduction in tumor growthAACR Journals
Breast CancerNeuYD transgenic mice0.75 mg/kg, daily for 5 daysDramatically inhibited tumor growthAACR Journals

Table 2: OSI-027 (Dual mTORC1/mTORC2 Inhibitor) Xenograft Data

Cancer TypeCell LineDose and Schedule% Tumor Growth Inhibition (TGI)Reference
Ovarian CancerSKOV-350 mg/kg, p.o., once daily for 14 days100%AACR Journals
Ovarian CancerIGR-OV150 mg/kg, p.o., once daily for 14 days100%AACR Journals
Colon CancerGEO65 mg/kg, p.o., once daily for 14 days95%AACR Journals

Conclusion

This compound's unique dual-inhibition of both mTORC1 and mTORC2 positions it as a promising anti-cancer agent with the potential for superior efficacy compared to first-generation mTOR inhibitors. While in vivo xenograft data is critically needed to validate its therapeutic potential, the provided experimental framework offers a robust starting point for such investigations. The comparative data from Rapamycin and OSI-027 studies highlight the significant anti-tumor activity that can be expected from potent mTOR pathway inhibition. Future xenograft studies are essential to fully elucidate the anti-cancer effects of this compound and to determine its potential for clinical development.

References

Urdamycin A: A Comparative Analysis Against Classical Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Urdamycin A, an angucycline antibiotic with potent antitumor activity, against established topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. While historically investigated in the context of topoisomerase II inhibition, recent evidence strongly suggests that a primary mechanism of action for this compound's anticancer effects is the dual inhibition of mTORC1 and mTORC2 signaling pathways. This guide will objectively present available data on this compound's cytotoxicity and compare it with classical topoisomerase II poisons, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Pathways

Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Poisons, such as etoposide and doxorubicin, stabilize the transient DNA-topoisomerase II cleavage complex, leading to DNA strand breaks and subsequent cell death.[1][2] Catalytic inhibitors, on the other hand, interfere with the enzymatic activity of topoisomerase II without trapping the cleavage complex.

This compound, produced by Streptomyces fradiae, has demonstrated significant cytotoxic effects against various cancer cell lines.[3] However, its mode of action is multifaceted. Recent studies have highlighted its role as a potent dual inhibitor of mTORC1 and mTORC2, key regulators of cell growth, proliferation, and survival.[4][5][6] This dual inhibition leads to the induction of both apoptosis and autophagy in cancer cells.[5][6] While some angucyclines are known to interact with topoisomerase II, the current body of evidence points to mTOR inhibition as a dominant mechanism for this compound's anticancer properties.[7][8]

In contrast, the comparative drugs in this guide are well-established topoisomerase II poisons:

  • Etoposide: A derivative of podophyllotoxin, it forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of the DNA strands.

  • Doxorubicin: An anthracycline antibiotic, it intercalates into DNA and inhibits the progression of topoisomerase II, leading to the accumulation of DNA double-strand breaks.[9][10]

  • Mitoxantrone: An anthracenedione, it also acts as a topoisomerase II poison, causing DNA damage and apoptosis.

Comparative Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other topoisomerase II inhibitors across various cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited.

CompoundCell LineIC50 (µg/mL)IC50 (µM)
This compound L1210 (Murine Leukemia)7.5[3]~8.88
HT-29 (Human Colon Carcinoma)5[3]~5.92
A549 (Human Lung Carcinoma)>10[3]>11.84
Etoposide Varies depending on cell line-Typically in the low µM range
Doxorubicin Varies depending on cell line-Typically in the nM to low µM range
Mitoxantrone Varies depending on cell line-Typically in the nM to low µM range

Note: The molecular weight of this compound (C43H56O17) is approximately 844.9 g/mol . Conversion to µM is an approximation.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the mTOR signaling pathway targeted by this compound and the general mechanism of topoisomerase II poisons.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Cell Growth Cell Growth & Proliferation S6K1->Cell Growth 4EBP1->Cell Growth UrdamycinA This compound UrdamycinA->mTORC2 Inhibition UrdamycinA->mTORC1 Inhibition Apoptosis Apoptosis UrdamycinA->Apoptosis

Caption: this compound's dual inhibition of mTORC1 and mTORC2.

Topoisomerase_II_Inhibition cluster_process Topoisomerase II Catalytic Cycle cluster_inhibitor Mechanism of Topoisomerase II Poisons Start Topoisomerase II binds to DNA Cleavage Transient double-strand break Start->Cleavage Passage Another DNA segment passes through the break Cleavage->Passage Stabilization Stabilization of the cleavage complex Cleavage->Stabilization Religation DNA strands are re-ligated Passage->Religation Religation->Start Apoptosis Apoptosis Inhibitor Etoposide, Doxorubicin, etc. Inhibitor->Cleavage Damage DNA Double-Strand Breaks Stabilization->Damage Damage->Apoptosis

Caption: General mechanism of topoisomerase II poisons.

Experimental_Workflow cluster_workflow Experimental Workflow for Inhibitor Comparison Cell Culture Cancer Cell Line Culture Compound Treatment Treatment with This compound & Comparators Cell Culture->Compound Treatment Viability Assay Cell Viability Assay (e.g., MTT) Compound Treatment->Viability Assay IC50 Determination IC50 Value Calculation Viability Assay->IC50 Determination Mechanism Assay Mechanism of Action Assays (Western Blot for mTOR pathway, Topoisomerase II cleavage assay) IC50 Determination->Mechanism Assay Data Analysis Data Analysis & Comparison Mechanism Assay->Data Analysis

Caption: Workflow for comparing topoisomerase II inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.

  • Materials:

    • Cancer cell lines (e.g., L1210, HT-29, A549)

    • 96-well plates

    • Complete cell culture medium

    • This compound, etoposide, doxorubicin, mitoxantrone (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Topoisomerase II DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human topoisomerase II enzyme

    • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL BSA)

    • Test compounds

    • 10% SDS

    • Proteinase K (20 mg/mL)

    • Loading dye

    • Agarose gel (1%)

    • Ethidium bromide or other DNA stain

    • Gel electrophoresis apparatus and power supply

    • UV transilluminator

  • Procedure:

    • Set up the reaction mixture (20 µL final volume) containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

    • Add purified human topoisomerase II enzyme to the reaction mixture.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K.

    • Incubate at 37°C for another 30 minutes to digest the protein.

    • Add loading dye to the samples.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

    • Visualize the DNA bands under UV light. An increase in the linear DNA form indicates the stabilization of the cleavage complex by the test compound.

Western Blot for mTOR Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Materials:

    • Cancer cell lines

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at various concentrations and for different time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein and loading control.

Conclusion

This compound is a promising anticancer agent with a distinct and potent mechanism of action involving the dual inhibition of the mTORC1 and mTORC2 pathways. While it belongs to the angucycline class of antibiotics, which includes some topoisomerase II inhibitors, its primary mode of action in cancer cells appears to be through the disruption of the mTOR signaling network. This differentiates it from classical topoisomerase II poisons like etoposide, doxorubicin, and mitoxantrone, which directly induce DNA damage by stabilizing the topoisomerase II-DNA cleavage complex.

The comparative cytotoxicity data, although not from head-to-head studies, indicates that this compound is effective against certain cancer cell lines in the low micromolar range. Further research is warranted to fully elucidate the interplay between its mTOR inhibitory activity and any potential effects on topoisomerase II. Understanding these mechanisms will be crucial for the future development and clinical application of this compound and its analogs as novel cancer therapeutics.

References

Validating the Binding Site of Urdamycin A on the mTOR Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Urdamycin A with other known mTOR inhibitors, focusing on the experimental validation of its binding and mechanism of action. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cellular growth, proliferation, and metabolism.[1][2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a critical therapeutic target.[1][4]

This compound, an angucycline antibiotic, has emerged as a potent anti-cancer agent that, unlike first-generation inhibitors, acts as a dual inhibitor of both mTORC1 and mTORC2.[3] This guide outlines the methodologies to validate its proposed ATP-competitive binding mechanism and compares its inhibitory profile with the allosteric inhibitor Rapamycin and other dual mTOR inhibitors.

Comparative Analysis of mTOR Inhibitors

To understand the unique properties of this compound, it is essential to compare it with other well-characterized mTOR inhibitors. Rapamycin is a highly specific allosteric inhibitor of mTORC1, while second-generation inhibitors like Torin 1 and OSI-027 are ATP-competitive, targeting the kinase domain of both mTORC1 and mTORC2.[1][2][5] Emerging evidence suggests that this compound and its analogues function similarly to these second-generation inhibitors.[1][3]

Table 1: Quantitative Comparison of mTOR Inhibitors

Inhibitor Target(s) Mechanism of Action IC50 (in vitro) Key Characteristics
This compound/E mTORC1 & mTORC2 ATP-competitive (proposed); Prevents autophosphorylation of mTOR at Ser2448 (mTORC1) and Ser2481 (mTORC2).[1][3] Data not readily available, but qualitatively more potent than Rapamycin.[1] Overcomes feedback activation of Akt often seen with mTORC1-specific inhibitors.[1]
Rapamycin mTORC1 (Allosteric) Binds to FKBP12; the complex then binds to the FRB domain of mTOR, disrupting mTORC1 assembly and function.[1][6] ~0.1 - 0.5 nM Highly specific for mTORC1; prolonged treatment may affect mTORC2 in some cells.[1][7]
Torin 1 mTORC1 & mTORC2 ATP-competitive 2 nM (mTORC1), 10 nM (mTORC2)[2] Potent and selective dual inhibitor; over 1000-fold selectivity for mTOR over PI3K.[2]
OSI-027 mTORC1 & mTORC2 ATP-competitive 22 nM (mTORC1), 65 nM (mTORC2)[2] Potently inhibits proliferation in both rapamycin-sensitive and -insensitive cell lines.[2][5]

| PP242 | mTORC1 & mTORC2 | ATP-competitive | ~100 nM (in cells) | More effective mTORC1 inhibitor than rapamycin; blocks cap-dependent translation.[5][8] |

Experimental Protocols for Validation

Validating the binding site and mechanism of this compound involves a multi-step approach, starting from in vitro kinase assays to determine potency, followed by cellular assays to confirm pathway inhibition.

In Vitro mTOR Kinase Assay for IC50 Determination

This assay quantifies the concentration of an inhibitor required to reduce mTOR kinase activity by 50%, providing a direct measure of its potency.

Objective: To determine and compare the IC50 values of this compound and other inhibitors against recombinant active mTOR protein.

Materials:

  • Recombinant active mTOR protein

  • ATP, γ-32P-ATP, or fluorescently labeled ATP analogue

  • Substrate protein (e.g., recombinant 4E-BP1)

  • This compound, Rapamycin (control), Torin 1 (control)

  • Kinase assay buffer

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Preparation: Prepare serial dilutions of this compound and control inhibitors (Rapamycin, Torin 1) in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant mTOR protein, the substrate protein, and the various concentrations of the inhibitors.

  • Initiation: Start the kinase reaction by adding a mixture of non-labeled ATP and γ-32P-ATP (or a fluorescent ATP analogue).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation of the substrate.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection:

    • For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the signal using a fluorescence plate reader according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of mTOR activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of Inhibitors setup Set up Reaction: mTOR + Substrate + Inhibitor prep1->setup init Initiate with ATP setup->init incubate Incubate at 30°C init->incubate term Terminate Reaction incubate->term detect Detect Phosphorylation (Radioactivity/Fluorescence) term->detect calc Calculate IC50 Value detect->calc

Caption: Workflow for in vitro mTOR kinase assay.

Western Blot Analysis for Pathway Inhibition

This technique validates that this compound inhibits mTOR signaling within a cellular context by measuring the phosphorylation status of key downstream effector proteins.[2] A reduction in phosphorylation indicates successful target engagement and inhibition.

Objective: To assess the effect of this compound on the phosphorylation of mTORC1 substrates (p70S6K, 4E-BP1) and mTORC2 substrates (Akt at Ser473).

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)[2]

  • Cell culture media and supplements

  • This compound, Rapamycin, Torin 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-phospho-Akt (Ser473), anti-total-Akt)

  • Secondary antibodies (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture and Treatment: Culture selected cancer cell lines and treat them with varying concentrations of this compound and control inhibitors for a specified duration (e.g., 2-24 hours).[2][3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to extract total protein.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody targeting a specific phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2]

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative level of inhibition.[2]

G cluster_cell Cellular Phase cluster_wb Western Blot cluster_analysis Analysis treat Treat Cells with This compound & Controls lyse Lyse Cells & Extract Proteins treat->lyse sds SDS-PAGE & Transfer lyse->sds immuno Immunoblotting with Phospho-Specific Antibodies sds->immuno detect Detect with ECL immuno->detect quant Quantify Band Intensity (Densitometry) detect->quant norm Normalize Phospho vs. Total Protein quant->norm

Caption: Workflow for Western Blot analysis.

Signaling Pathway and Mechanism of Action

This compound's proposed mechanism as a dual mTORC1/mTORC2 inhibitor suggests it can offer a more complete shutdown of the mTOR pathway compared to Rapamycin.[1] Rapamycin's allosteric inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway.[1] By inhibiting mTORC2, this compound is expected to also block the phosphorylation of Akt at Ser473, thereby preventing this feedback loop and enhancing its anti-proliferative effects.[1][3]

G PI3K PI3K/Akt Pathway mTORC1 mTORC1 PI3K->mTORC1 Activates mTORC2 mTORC2 PI3K->mTORC2 Activates mTORC1->PI3K Inhibits (Feedback) S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Akt Akt (S473) mTORC2->Akt Growth Cell Growth & Proliferation S6K1->Growth BP1->Growth Akt->Growth Urdamycin This compound Urdamycin->mTORC1 Urdamycin->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: mTOR signaling and inhibitor targets.

Conclusion

While direct structural data for the this compound-mTOR complex awaits further investigation, the validation of its binding site can be robustly inferred through functional assays. By demonstrating ATP-competitive inhibition of the mTOR kinase domain and dual suppression of both mTORC1 and mTORC2 downstream signaling in cellular models, researchers can effectively characterize its mechanism of action. The experimental framework provided in this guide offers a clear path to compare the potent, dual-inhibitory profile of this compound against the well-established but limited action of Rapamycin and other kinase inhibitors, positioning it as a promising candidate for further therapeutic development.[1][3]

References

Comparative metabolomics of Streptomyces fradiae producing different Urdamycins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Metabolomics Guide to Urdamycin Production in Streptomyces fradiae

This guide provides a comparative analysis of the metabolic profiles of different Streptomyces fradiae strains, focusing on the production of various Urdamycin congeners. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Urdamycins

Urdamycins are a family of angucycline antibiotics produced by Streptomyces fradiae. First identified in the 1980s, these compounds have garnered significant interest due to their antibacterial and antitumor properties.[1] The Urdamycin complex consists of several congeners (A, B, C, D, E, F, H, and others), which are glycosides differing in their aglycone structures.[2][3] The biosynthesis of Urdamycins follows a type II polyketide synthase (PKS) pathway for the assembly of the angucycline core, which is then modified by tailoring enzymes, including glycosyltransferases.[1]

Comparative Production of Urdamycins

The production of different Urdamycins can vary significantly between the wild-type Streptomyces fradiae Tü 2717 and its mutant derivatives. While a single study with a comprehensive quantitative comparison is not available, data compiled from various sources provides insights into the differential production of these metabolites.

Table 1: Quantitative Production of Urdamycins in Streptomyces fradiae Strains

Strain/ConditionUrdamycin AUrdamycin C & D (combined)Other UrdamycinsReference
S. fradiae Tü 2717 (Fermenter, 48h)~10 mg/L--Patent EP0182208A2
S. fradiae Tü 2717 (Optimal for C & D, 72-96h)Ratio to Urdamycin C can be up to 6:1 or 1:12-5 mg/LUrdamycins B, E, F also producedPatent EP0182208A2,[4]
S. fradiae ΔurdQ/RNot detectedNot detectedUrdamycin X (major product), Urdamycinone B (minor)[5]
S. fradiae A0 (glycosyltransferase mutant)Not detectedNot detectedUrdamycin I and J (major products)[5]
S. fradiae ΔurdQ/R complemented with lanQ and lanRProducedProduced (Urdamycin B also)Urdamycin X not detected[5]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Streptomyces fradiae, extraction of Urdamycins, and their analysis, based on protocols described in the literature.

Fermentation of Streptomyces fradiae
  • Strain: Streptomyces fradiae Tü 2717 and its mutant derivatives.

  • Medium: A common production medium consists of 2% malt extract, 2% distiller's solubles, 0.5% NaCl, and 0.1% NaNO₃, with the pH adjusted to 7.3 before sterilization.

  • Culture Conditions: Strains are typically cultured in shake flasks or fermenters at 28°C with agitation (e.g., 180-250 rpm) for 48 to 96 hours. Foam development can be controlled by the addition of an ethanolic polyol solution.

Metabolite Extraction
  • Procedure: An equal volume of ethyl acetate is added to the culture broth.

  • The mixture is thoroughly agitated to extract the metabolites into the organic phase.

  • The organic phase is separated and the solvent is evaporated under reduced pressure.

  • The dried extract is redissolved in methanol for subsequent analysis.[5]

Metabolomic Analysis
  • Technique: High-Performance Liquid Chromatography coupled with a UV detector and a Mass Spectrometer (HPLC-UV-MS) is a standard method for analyzing Urdamycin production.

  • Chromatography: A reverse-phase column (e.g., RP18 silica gel) is typically used.

  • Elution: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly employed for separation.

  • Detection: A photodiode array detector can be used for UV detection, and mass spectrometry for mass analysis of the eluted compounds.[5]

Regulatory Pathway of Urdamycin Biosynthesis

The regulation of Urdamycin biosynthesis in Streptomyces fradiae is complex and not yet fully elucidated. However, it is known to be controlled by pathway-specific regulators, likely belonging to the TetR family of transcriptional regulators.[1] These regulators typically act as repressors, binding to operator regions in the promoter of the biosynthetic gene cluster and preventing transcription. The binding of an early biosynthetic intermediate to the regulator is thought to cause a conformational change, leading to its dissociation from the DNA and allowing the expression of the Urdamycin biosynthetic genes.

G cluster_0 Regulatory Mechanism Urdamycin Biosynthetic Intermediate Urdamycin Biosynthetic Intermediate TetR Regulator (Active) TetR Regulator (Active) Urdamycin Biosynthetic Intermediate->TetR Regulator (Active) Binds to TetR Regulator (Inactive) TetR Regulator (Inactive) TetR Regulator (Active)->TetR Regulator (Inactive) Induces conformational change Operator DNA Operator DNA TetR Regulator (Active)->Operator DNA Binds to & represses Urdamycin Genes Urdamycin Genes Transcription Transcription Urdamycin Genes->Transcription leads to Translation Translation Transcription->Translation leads to Urdamycin Biosynthetic Enzymes Urdamycin Biosynthetic Enzymes Translation->Urdamycin Biosynthetic Enzymes

Caption: Generalized TetR regulation of Urdamycin biosynthesis.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of different Streptomyces fradiae strains.

G cluster_strains Strain Selection S. fradiae Wild-Type S. fradiae Wild-Type Fermentation Fermentation S. fradiae Wild-Type->Fermentation S. fradiae Mutant 1 S. fradiae Mutant 1 S. fradiae Mutant 1->Fermentation S. fradiae Mutant 2 S. fradiae Mutant 2 S. fradiae Mutant 2->Fermentation Metabolite Extraction Metabolite Extraction Fermentation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Comparative Analysis Comparative Analysis Data Processing->Comparative Analysis

Caption: Workflow for comparative metabolomics of S. fradiae.

References

Structure-Activity Relationship of Urdamycin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Urdamycin derivatives, a class of angucycline antibiotics produced by Streptomyces species, have garnered significant interest in the scientific community due to their potent anticancer and antibacterial properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Urdamycin derivatives, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Biological Activity of Urdamycin Derivatives

The biological activities of Urdamycin derivatives are intrinsically linked to their chemical structures. Modifications to the aglycone backbone, the glycosylation pattern, and acylations have been shown to significantly influence their cytotoxic and antimicrobial efficacy.

Anticancer Activity

Several Urdamycin derivatives exhibit potent cytotoxicity against a range of cancer cell lines. The primary mechanism of their anticancer action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[2][3]

Key Structural Features Influencing Anticancer Activity:

  • O-Acylation: Acylation of hydroxyl groups on the Urdamycin scaffold has been shown to enhance the in vitro activity against murine L1210 leukemia cells. This enhancement is dependent on the lipophilicity of the acyl chain.[4][5][6]

  • Glycosylation Pattern: While the glycosylation pattern is crucial for activity, variations in the sugar moieties do not always lead to significant differences in biological activity.[4][5]

  • 5,6-Double Bond: The presence of a double bond between carbons 5 and 6 of the angucycline core is considered important for the antitumor activities of Urdamycin A derivatives.[4]

  • Dual mTORC1/mTORC2 Inhibition: Urdamycin E and V have been identified as potent dual inhibitors of mTORC1 and mTORC2 complexes.[2][3] This dual inhibition leads to a more comprehensive shutdown of the mTOR signaling pathway compared to rapamycin, which primarily targets mTORC1.[3] This results in the induction of both apoptosis and autophagy in cancer cells.[2][3]

Table 1: Cytotoxicity of Urdamycin Derivatives against Various Cancer Cell Lines

DerivativeCancer Cell LineIC50 (µM)Reference
This compound Acetates/OctanoatesL1210, HT 29, A 549Data not specified[7]
Urdamycin W (1)A549, HCT116, SNU-638, K562, SK-MEL-2, BxPC-30.019 - 0.104[8]
Moromycin B (7)MCF-7, MDA-MB-231, BT-4740.16 - 0.67[9]
Saquayamycin B1 (8)MCF-7, MDA-MB-231, BT-4740.16 - 0.67[9]
Saquayamycin B (9)MCF-7, MDA-MB-231, BT-4740.16 - 0.67[9]
Antibacterial Activity

Urdamycins are also known for their activity against Gram-positive bacteria.[1]

Key Structural Features Influencing Antibacterial Activity:

The specific structural features governing the antibacterial potency are less defined than for anticancer activity. However, the overall structure of the angucycline glycoside is essential.

Table 2: Minimum Inhibitory Concentration (MIC) of Urdamycin Derivatives against Gram-Positive Bacteria

Derivative/ExtractBacterial StrainMIC (µg/mL)Reference
Urdamycin W (1)Bacillus subtilis KCTC 10218.0[10]
Streptomyces sp. RO-S4 Crude ExtractStaphylococcus aureus ATCC 43300 (MRSA)16[11]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Inhibition by Urdamycin E

Urdamycin E exerts its anticancer effects by dually inhibiting both mTORC1 and mTORC2 complexes. This leads to the dephosphorylation of key downstream effectors, ultimately inhibiting protein synthesis and cell survival.

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC | mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb | Rheb->mTORC1 p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis ... Urdamycin_E Urdamycin E Urdamycin_E->mTORC2 Inhibits Urdamycin_E->mTORC1 Inhibits

Caption: mTOR signaling pathway showing dual inhibition of mTORC1 and mTORC2 by Urdamycin E.

General Workflow for Determining Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method is the broth microdilution assay.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Urdamycin Derivative in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results (Visual Inspection or Plate Reader) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic activity of Urdamycin derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Urdamycin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Urdamycin derivatives and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a Urdamycin derivative that inhibits the visible growth of a bacterium.[12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Urdamycin derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Perform a serial two-fold dilution of the Urdamycin derivative in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12]

Western Blot Analysis for mTOR Pathway Inhibition

This protocol is used to validate the inhibition of mTOR signaling by Urdamycin derivatives.[13]

Materials:

  • Cancer cell lines

  • Urdamycin derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-total p70S6K, anti-phospho-Akt, anti-total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cancer cells with Urdamycin derivatives for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in the phosphorylation status of mTOR downstream targets to confirm inhibition.[13]

References

Validating the Gatekeepers of Urdamycin A Synthesis: A Comparative Guide to Gene Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise role of each gene in a biosynthetic pathway is critical for harnessing and manipulating the production of valuable natural products. This guide provides a comparative analysis of key genes in the Urdamycin A biosynthetic pathway, detailing the effects of their inactivation and offering insights into their specific functions. The experimental data presented here is compiled from various studies aimed at elucidating this complex pathway in Streptomyces fradiae.

The biosynthesis of this compound, a potent angucycline antibiotic with antitumor activity, is a multi-step process orchestrated by a dedicated gene cluster. This intricate pathway involves the assembly of a polyketide backbone, followed by a series of post-polyketide synthase (PKS) modifications, including glycosylation and oxygenation, to yield the final bioactive molecule. Genetic manipulation, primarily through gene inactivation and heterologous expression, has been instrumental in assigning functions to the individual genes within this cluster.

Comparative Analysis of Gene Inactivation Experiments

The following table summarizes the key findings from gene inactivation studies targeting various genes in the this compound biosynthetic pathway. The data highlights the impact of each gene's absence on the production of this compound and other pathway intermediates.

Gene(s) InactivatedProposed Function of Gene Product(s)Major Product(s) Accumulated in Mutant StrainEffect on this compound Production
urdA, urdBMinimal Polyketide Synthase (PKS)NoneCompletely abolished[1]
urdMOxygenaseRabelomycin, Urdamycin L[1]Completely abolished[1]
urdGT1aGlycosyltransferase (attaches L-rhodinose)Urdamycin BPredominant accumulation of Urdamycin B[2]
urdGT1b, urdGT1cGlycosyltransferases (involved in attaching D-olivose and L-rhodinose)Compound 100-2Production of a derivative lacking specific sugar moieties[2]
urdGT1a, urdGT1b, urdGT1cGlycosyltransferasesAquayamycin, Urdamycinone B[2]Complete loss of O-glycosylation
urdQ, urdRdTDP-hexose-3,4-dehydratase and dTDP-hexose-4-ketoreductase (deoxysugar biosynthesis)Urdamycin X, Urdamycinone BProduction of a novel analogue with a modified polyketide core

Elucidating Gene Function Through Experimental Evidence

The targeted inactivation of genes within the this compound biosynthetic cluster has provided clear evidence for their specific roles.

Polyketide Backbone Synthesis: The inactivation of urdA and urdB, which encode the minimal polyketide synthase, results in the complete cessation of Urdamycin production. This foundational experiment confirms their essential role in constructing the initial polyketide chain from which all Urdamycin congeners are derived[1].

Post-PKS Oxygenation: The urdM gene product, an oxygenase, is crucial for a key hydroxylation step. Its inactivation leads to the accumulation of the shunt product rabelomycin and a minor amount of Urdamycin L, demonstrating its involvement in modifying the angucycline core[1].

Glycosylation Steps: A series of elegant gene knockout and expression experiments have dissected the roles of the glycosyltransferase genes:

  • Inactivation of urdGT1a leads to the accumulation of Urdamycin B, which lacks the terminal L-rhodinose sugar, pinpointing UrdGT1a as the enzyme responsible for attaching this moiety[2].

  • A double mutant lacking urdGT1b and urdGT1c primarily produces compound 100-2, indicating their involvement in the glycosylation cascade[2].

  • A triple mutant lacking all three genes (urdGT1a, urdGT1b, and urdGT1c) accumulates the aglycones aquayamycin and urdamycinone B, confirming their collective responsibility for the O-glycosylation of the Urdamycin core[2].

  • Further experiments involving the expression of these genes in the triple mutant have unambiguously assigned the specific saccharide attachment step for each glycosyltransferase[2]. For instance, co-expression of urdGT1b and urdGT1c resulted in the production of 12b-derhodinosyl-urdamycin A[2].

Deoxysugar Biosynthesis: The inactivation of genes responsible for the synthesis of the sugar precursors themselves also has a profound impact on the final product. A double mutant in urdQ and urdR, involved in dTDP-hexose biosynthesis, surprisingly produced a novel analogue, Urdamycin X, which features alterations in the polyketide structure. This suggests a potential interplay between the sugar biosynthetic pathway and the regulation of the polyketide backbone modifications.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the validation of gene function in the this compound pathway.

Gene Inactivation in Streptomyces fradiae

Gene inactivation is typically achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette. A common approach involves the use of a suicide vector that cannot replicate in Streptomyces.

General Workflow:

  • Construction of the Gene Replacement Cassette: Flanking regions (homology arms) of the target gene are amplified by PCR and cloned into a suicide vector (e.g., a plasmid with an E. coli origin of replication but not one for Streptomyces). An antibiotic resistance gene (e.g., apramycin resistance) is inserted between the homology arms.

  • Transformation into E. coli: The constructed plasmid is first transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to prepare unmethylated plasmid DNA.

  • Conjugation into Streptomyces fradiae: The plasmid is then transferred from the E. coli donor to S. fradiae via intergeneric conjugation.

  • Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Single-crossover events (integration of the entire plasmid) are first selected. Subsequent screening for double-crossover events (replacement of the target gene with the resistance cassette) is then performed, often involving replica plating to identify clones that have lost the vector backbone.

  • Verification of Gene Knockout: The correct gene replacement is confirmed by PCR analysis using primers flanking the target gene and Southern blot analysis.

Analysis of Urdamycin Production

The qualitative and quantitative analysis of Urdamycin derivatives produced by wild-type and mutant strains is essential to determine the effect of gene inactivation.

High-Performance Liquid Chromatography (HPLC) Analysis:

  • Sample Preparation: S. fradiae strains are cultivated in a suitable production medium. The culture broth is then extracted with an organic solvent (e.g., ethyl acetate). The organic extract is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with a modifier like acetic acid or formic acid) and an organic solvent like methanol or acetonitrile is employed to separate the different Urdamycin derivatives.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at specific wavelengths (e.g., 254 nm and 430 nm) characteristic of the Urdamycin chromophore.

  • Quantification: The concentration of each compound can be determined by comparing the peak area to a standard curve generated with purified known compounds. Mass spectrometry (MS) coupled with HPLC (LC-MS) is used to confirm the identity of the compounds based on their mass-to-charge ratio.

Visualizing the Biosynthetic Logic

The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for gene inactivation.

Urdamycin_A_Biosynthesis cluster_PKS Polyketide Synthesis cluster_PostPKS Post-PKS Modifications cluster_Glycosylation Glycosylation cluster_Sugars Deoxysugar Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide_Chain Acetyl-CoA->Polyketide_Chain urdA, urdB, etc. Angucycline_Core Angucycline_Core Polyketide_Chain->Angucycline_Core Cyclases Hydroxylated_Core Hydroxylated_Core Angucycline_Core->Hydroxylated_Core urdM (Oxygenase) Aquayamycin Aquayamycin Hydroxylated_Core->Aquayamycin urdGT2 (C-Glycosylation) Urdamycin_G Urdamycin_G Aquayamycin->Urdamycin_G urdGT1c Urdamycin_B Urdamycin_B Aquayamycin->Urdamycin_B urdGT1b, urdGT1c 12b-derhodinosyl-urdamycin_A 12b-derhodinosyl-urdamycin_A Urdamycin_G->12b-derhodinosyl-urdamycin_A urdGT1b Urdamycin_A Urdamycin_A 12b-derhodinosyl-urdamycin_A->Urdamycin_A urdGT1a Glucose-1-P Glucose-1-P dTDP-D-glucose dTDP-D-glucose Glucose-1-P->dTDP-D-glucose urdQ, urdR, etc. dTDP-deoxysugars dTDP-deoxysugars dTDP-D-glucose->dTDP-deoxysugars urdQ, urdR, etc. dTDP-deoxysugars->Urdamycin_G dTDP-deoxysugars->12b-derhodinosyl-urdamycin_A dTDP-deoxysugars->Urdamycin_A dTDP-deoxysugars->Urdamycin_B

Caption: Simplified this compound biosynthetic pathway.

Gene_Inactivation_Workflow cluster_plasmid Plasmid Construction cluster_transformation Genetic Manipulation cluster_analysis Analysis PCR_Homology_Arms PCR_Homology_Arms Ligate_into_Vector Ligate_into_Vector PCR_Homology_Arms->Ligate_into_Vector Insert_Resistance_Cassette Insert_Resistance_Cassette Ligate_into_Vector->Insert_Resistance_Cassette Transform_Ecoli Transform_Ecoli Insert_Resistance_Cassette->Transform_Ecoli Conjugate_to_Sfradiae Conjugate_to_Sfradiae Transform_Ecoli->Conjugate_to_Sfradiae Select_Mutants Select_Mutants Conjugate_to_Sfradiae->Select_Mutants Verify_by_PCR Verify_by_PCR Select_Mutants->Verify_by_PCR Ferment_and_Extract Ferment_and_Extract Verify_by_PCR->Ferment_and_Extract HPLC_Analysis HPLC_Analysis Ferment_and_Extract->HPLC_Analysis

Caption: General workflow for gene inactivation in S. fradiae.

References

Independent Validation of Urdamycin A's Dual Induction of Apoptosis and Autophagy in Tumor Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Urdamycin A's performance in inducing two key programmed cell death pathways—apoptosis and autophagy—in tumor cells. We present available experimental data for Urdamycin analogues, compare its mechanism to other anti-cancer agents, and provide detailed experimental protocols for independent validation.

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound and its analogues are angucycline antibiotics that have demonstrated potent anti-cancer activity.[1] Their primary mechanism of action is the dual inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] This distinguishes them from other mTOR inhibitors like rapamycin, which primarily targets mTORC1.[4] The complete shutdown of the mTOR signaling pathway by Urdamycin compounds leads to the induction of both apoptosis and autophagy in cancer cells.[2][3]

Data Presentation: Comparative Cytotoxicity

CompoundCell LineCancer TypeGI50/IC50 (µM)Citation
Urdamycin W A549Lung Carcinoma0.019[5]
HT-29Colon AdenocarcinomaNot Reported
MCF7Breast AdenocarcinomaNot Reported
Rapamycin HCT116Colon Carcinoma~48 (IC50)[6]
PC-2Pancreatic CarcinomaNot Reported[7]
Doxorubicin MDA-MB-231Breast Adenocarcinoma~0.1 (IC50)[7]
HCT-116Colon CarcinomaNot Reported

Note: The provided data for Urdamycin W is Growth Inhibition (GI50), while for Rapamycin and Doxorubicin, it is the half-maximal inhibitory concentration (IC50). These values are context-dependent and can vary based on the assay conditions and cell line.

Apoptosis Induction

Urdamycin-induced apoptosis is characterized by the inhibition of pro-survival signaling pathways. Specifically, treatment with Urdamycin analogues has been shown to inhibit the phosphorylation of Akt, a critical downstream effector of mTORC2.[2] This disruption of survival signals triggers the apoptotic cascade. Notably, Urdamycin V has been demonstrated to induce p53-independent apoptosis in cervical cancer cell lines, suggesting its potential efficacy in cancers with mutated or non-functional p53.[1][8]

Comparative Apoptosis Induction Data

Quantitative data on the percentage of apoptotic cells following this compound treatment is not available in the reviewed literature. However, for comparison, data for rapamycin and doxorubicin are presented below.

CompoundCell LineTreatment Concentration% Apoptotic Cells (Early + Late)Citation
Rapamycin HCT11640 µg/mL~6.81E+05 (Early Apoptotic Cells)[6]
Doxorubicin MDA-MB-2310.1 µMHigher rate of early apoptosis vs. control[7]

Autophagy Induction

In addition to apoptosis, this compound induces autophagy, a cellular self-digestion process that can lead to cell death when sustained.[4] The inhibition of mTORC1 by this compound is a primary trigger for autophagy.[4] mTORC1 normally suppresses autophagy by phosphorylating and inhibiting the ULK1 complex.[4] By inhibiting mTORC1, this compound relieves this suppression, leading to the initiation of autophagosome formation, a key step in autophagy.[4] This is further evidenced by the modulation of key autophagy markers such as LC3-II and p62.[4]

Comparative Autophagy Induction Data

Quantitative data on the fold change in autophagy markers after this compound treatment is not available. For reference, typical results for rapamycin are described below.

CompoundCell LineEffect on Autophagy MarkersCitation
Rapamycin MG63Increased LC3-II and p62 expression[9]
U87MGIncreased LC3-II/LC3-I ratio and decreased p62[10][11]

Signaling Pathways and Experimental Workflows

To facilitate independent validation and further research, we provide detailed experimental protocols and visual diagrams of the key signaling pathways and experimental workflows.

Signaling Pathway of this compound in Tumor Cells

The following diagram illustrates the mechanism by which this compound and its analogues induce apoptosis and autophagy through the dual inhibition of mTORC1 and mTORC2.

UrdamycinA_Signaling_Pathway UrdamycinA This compound / Analogues mTORC1 mTORC1 UrdamycinA->mTORC1 inhibits mTORC2 mTORC2 UrdamycinA->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates ULK1 ULK1 Complex mTORC1->ULK1 inhibits Akt Akt mTORC2->Akt activates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy initiates p38_Erk p38/Erk Akt->p38_Erk activates Apoptosis Apoptosis (p53-independent) Akt->Apoptosis inhibits p38_Erk->Apoptosis modulates

This compound inhibits mTORC1/mTORC2, leading to apoptosis and autophagy.
Experimental Workflow: Validation of Apoptosis and Autophagy

The following diagram outlines a typical workflow for the independent validation of this compound's effects on apoptosis and autophagy in tumor cell lines.

Experimental_Workflow start Tumor Cell Culture (e.g., A549, HeLa, MCF7) treatment Treatment with this compound (Dose-response and time-course) start->treatment apoptosis_analysis Apoptosis Analysis treatment->apoptosis_analysis autophagy_analysis Autophagy Analysis treatment->autophagy_analysis annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_analysis->annexin_v caspase_assay Caspase Activity Assay (e.g., Caspase-3/7) apoptosis_analysis->caspase_assay western_blot_apoptosis Western Blot (e.g., PARP cleavage, Bcl-2 family) apoptosis_analysis->western_blot_apoptosis western_blot_autophagy Western Blot (LC3-II, p62) autophagy_analysis->western_blot_autophagy microscopy Fluorescence Microscopy (LC3 puncta) autophagy_analysis->microscopy data_analysis Data Analysis & Comparison annexin_v->data_analysis caspase_assay->data_analysis western_blot_apoptosis->data_analysis western_blot_autophagy->data_analysis microscopy->data_analysis

Workflow for validating this compound-induced apoptosis and autophagy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the GI50/IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration for the indicated time.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Autophagy Assay (Western Blot for LC3 and p62)

Objective: To detect changes in the levels of autophagy marker proteins LC3-II and p62.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the LC3-II/LC3-I ratio and the relative p62 levels.

References

Safety Operating Guide

Proper Disposal Procedures for Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

Urdamycin A is a bacterial metabolite exhibiting antibacterial and anticancer properties.[1][2] Due to its cytotoxic nature, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with strict adherence to safety protocols to prevent personal exposure and environmental contamination.[1][3] This document provides a procedural, step-by-step guide for the proper disposal of this compound.

Core Principle: this compound and any materials contaminated with it should be treated as hazardous cytotoxic waste.[2][4]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Chemotherapy-approved gloves (double-gloving is recommended)

  • A disposable gown

  • Safety glasses or a face shield

  • An N95 respirator, particularly if there is a risk of aerosolization[4]

Segregation and Collection of this compound Waste

All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation.

  • Solid Waste: This includes unused or expired this compound powder, contaminated labware (e.g., pipette tips, centrifuge tubes, flasks), and contaminated PPE.

    • Collect all solid waste in a designated, leak-proof, and puncture-resistant container that is clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[4]

    • The container should have a sealable lid.[4]

    • It is best practice to double-bag the waste within the container.[4]

  • Liquid Waste: This includes stock solutions of this compound and any media or buffers containing the compound.

    • Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved, sealed container for chemical waste.[5]

    • Do not dispose of liquid this compound waste down the sink or drain, as it is very toxic to aquatic life with long-lasting effects.[5]

    • The liquid waste container must be clearly labeled as "Hazardous Waste: this compound" and should also indicate its cytotoxic properties.

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound should be disposed of immediately into a designated, puncture-resistant sharps container for cytotoxic waste.

Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial.

  • Secure the area and post a "Caution: Cytotoxic Spill" sign to alert others.[6]

  • Ensure you are wearing the full PPE listed above.

  • Use a cytotoxic spill kit to contain and clean the spill.[6][7]

  • Absorb liquids with absorbent pads from the spill kit.

  • For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[7]

  • After the initial cleanup, the area should be decontaminated with an appropriate agent, followed by a secondary cleaning.[6]

Final Disposal

The final disposal of this compound waste must be conducted through your institution's hazardous waste management program.

  • Store the sealed and labeled cytotoxic waste containers in a designated, secure area away from general lab traffic while awaiting pickup.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • The waste will be transported by trained personnel for disposal at an approved waste disposal plant, likely through high-temperature incineration.

Important Considerations:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling the compound.[1][2][8] The SDS will provide specific information on hazards, handling, and disposal.

  • Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for the disposal of cytotoxic and hazardous chemical waste. These protocols must be followed.[5]

  • Training: All personnel handling this compound must be trained in the safe handling and disposal of cytotoxic compounds.[6][7]

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Urdamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Urdamycin A must adhere to stringent safety protocols due to its cytotoxic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the mandatory PPE for all personnel handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended handling.
Body Protection Disposable GownA disposable, solid-front, back-closure gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner pair of gloves.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and aerosols.
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection should be used when handling the solid compound or when there is a risk of aerosol generation.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential to minimize the risk of exposure and contamination when working with this compound.

Urdamycin_A_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Receiving Receiving and Unpacking Storage Secure Storage (-20°C) Receiving->Storage Verify Integrity Preparation Weighing and Solution Prep Storage->Preparation Transport in Secondary Container Experiment Experimental Use Preparation->Experiment Use in a Certified BSC Decontamination Area and Equipment Decontamination Experiment->Decontamination Immediate Cleanup Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Waste Disposal Waste_Segregation->Disposal

Caption: Standard Operating Procedure for Handling this compound.
Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear appropriate PPE (gloves and lab coat) during unpacking.

  • Store this compound in a clearly labeled, sealed container at -20°C in a designated and secure location away from incompatible materials.[2]

Preparation of Stock Solutions:

  • All handling of solid this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of the powder.

  • Use a dedicated set of calibrated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • This compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane.[2] Prepare stock solutions by dissolving the solid in the solvent of choice, purged with an inert gas.[2]

  • After preparation, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of accidental exposure or a spill, immediate and correct action is critical to mitigate harm.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet or product information to the medical personnel.
Minor Spill Alert others in the area. Wearing appropriate PPE, cover the spill with absorbent material. Clean the area with a suitable decontaminating agent. Collect all contaminated materials in a sealed bag for hazardous waste disposal.
Major Spill Evacuate the area and prevent entry. Contact the institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.

Waste Segregation and Disposal Workflow:

Urdamycin_A_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Gowns, Pipette Tips) Cytotoxic_Solid_Bin Yellow Cytotoxic Waste Bin Solid_Waste->Cytotoxic_Solid_Bin Liquid_Waste Contaminated Liquids (Stock Solutions, Media) Cytotoxic_Liquid_Container Labeled, Leak-proof Liquid Waste Container Liquid_Waste->Cytotoxic_Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Syringes) Cytotoxic_Sharps_Container Puncture-resistant Sharps Container Sharps_Waste->Cytotoxic_Sharps_Container EHS_Pickup Collection by EHS for Incineration Cytotoxic_Solid_Bin->EHS_Pickup Cytotoxic_Liquid_Container->EHS_Pickup Cytotoxic_Sharps_Container->EHS_Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.